TL 13-27
Description
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TL13-Class Anaplastic Lymphoma Kinase (ALK) Degraders
A Note on Nomenclature: This guide addresses the mechanism of action for a class of targeted protein degraders. While the query specified "TL 13-27," publicly available scientific literature extensively documents a closely related and potent PROTAC® degrader designated TL13-12 []. Given the specificity of the audience and the technical nature of the request, this guide will focus on the well-characterized mechanisms of TL13-12 as a representative of this class of molecules. It is presumed that "this compound" refers to a related compound within the same developmental series, likely sharing a core mechanism of action.
Introduction: The Dawn of Targeted Protein Degradation
The therapeutic landscape is rapidly evolving beyond simple inhibition of protein function. A new paradigm, targeted protein degradation (TPD), aims to eliminate pathogenic proteins from the cellular environment altogether. This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively tag and destroy proteins of interest. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These bifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.
This guide provides a detailed examination of the mechanism of action of the TL13-class of PROTACs, with a specific focus on the anaplastic lymphoma kinase (ALK) degrader, TL13-12. ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, acts as a potent oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. TL13-12 represents a novel therapeutic strategy to overcome the limitations of traditional ALK inhibitors by eliminating the ALK protein entirely.
Part 1: Molecular Architecture and Ternary Complex Formation
The efficacy of a PROTAC degrader is contingent on its unique tripartite structure. TL13-12 is a quintessential example, comprising three key components:
-
A high-affinity ligand for the target protein: In the case of TL13-12, this is derived from a potent pyrimidine-based ALK inhibitor[]. This "warhead" ensures specific binding to the ALK kinase domain.
-
A recruiter for an E3 ubiquitin ligase: TL13-12 incorporates a ligand for the Cereblon (CRBN) E3 ligase, specifically the well-characterized immunomodulatory drug, pomalidomide[].
-
A flexible linker: This chemical scaffold connects the ALK inhibitor and the Cereblon ligand. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex (ALK-TL13-12-Cereblon).
The primary mechanism of action is initiated by the formation of this ternary complex. TL13-12 acts as a molecular glue, bringing the ALK protein into close proximity with the Cereblon E3 ligase.
Visualizing the Ternary Complex Formation
Caption: Formation of the ALK-TL13-12-Cereblon ternary complex.
Part 2: The Ubiquitination Cascade and Proteasomal Degradation
Once the ternary complex is formed, the catalytic activity of the E3 ligase is brought to bear on the ALK protein. The process unfolds as follows:
-
Ubiquitin Transfer: The Cereblon E3 ligase, now in close proximity to ALK, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ALK protein.
-
Polyubiquitination: This process is repeated, leading to the formation of a polyubiquitin chain on the ALK protein. This chain serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated ALK protein is recognized and shuttled to the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and cleaves the ALK protein into small peptides, effectively eliminating it from the cell. Importantly, the TL13-12 molecule is then released and can engage another ALK protein, allowing it to act catalytically.
Visualizing the Degradation Pathway
Caption: The ubiquitination and proteasomal degradation of ALK.
Part 3: Cellular Consequences and Therapeutic Implications
The degradation of ALK protein leads to a profound and sustained inhibition of its downstream signaling pathways. Unlike traditional inhibitors that only block the kinase activity and can be overcome by mutations or increased protein expression, degradation removes the entire protein scaffold, preventing both kinase-dependent and -independent functions. This results in the abrogation of key oncogenic signaling cascades, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.
Quantitative Data Summary
| Metric | Value | Cell Line Context | Reference |
| IC50 for ALK Degradation | 0.69 nM | Varies by cell line | [] |
| Affected Cancer Types | NSCLC, ALCL, Neuroblastoma | Cell line models | [] |
Part 4: Experimental Validation Protocols
The characterization of a PROTAC degrader like TL13-12 involves a series of well-defined experimental workflows to validate its mechanism of action.
Protocol 1: Assessment of ALK Protein Degradation
-
Cell Culture: Plate ALK-positive cancer cell lines (e.g., SU-DHL-1 for ALCL, H3122 for NSCLC) at a suitable density.
-
Treatment: Treat cells with a dose-response range of TL13-12 for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Harvest cells and prepare protein lysates.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ALK and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify band intensities to determine the extent of ALK degradation relative to the loading control. The DC50 (concentration required for 50% degradation) can be calculated from the dose-response curve.
Protocol 2: Confirmation of Proteasome-Mediated Degradation
-
Cell Culture and Treatment: Culture ALK-positive cells as described above.
-
Co-treatment: Treat cells with TL13-12 in the presence or absence of a proteasome inhibitor (e.g., MG132) or a Cullin-NEDDylation inhibitor (e.g., MLN4924).
-
Analysis: Perform Western blotting for ALK. A rescue of ALK degradation in the presence of the inhibitors confirms that the degradation is proteasome- and E3 ligase-dependent.
Experimental Workflow Visualization
Caption: Workflow for validating the mechanism of action of TL13-12.
Part 5: Challenges and Future Directions
A critical aspect of developing PROTAC degraders is understanding potential resistance mechanisms. For the TL13 class of molecules, it has been demonstrated that the expression of the drug transporter ABCB1 can compromise degrader potency in some cell types[]. This highlights the importance of evaluating drug transporter expression in target patient populations and potentially co-administering ABCB1 inhibitors to enhance efficacy.
Future research will likely focus on optimizing the linker and E3 ligase recruiter to improve potency, selectivity, and pharmacokinetic properties, as well as exploring novel E3 ligases to expand the scope of targeted protein degradation.
Conclusion
The TL13-class of ALK degraders, exemplified by TL13-12, represents a powerful and innovative approach to cancer therapy. By hijacking the cell's own ubiquitin-proteasome system, these molecules achieve the complete elimination of the oncogenic ALK protein, offering a promising strategy to overcome the limitations of traditional kinase inhibitors. A thorough understanding of their mechanism of action, from ternary complex formation to proteasomal degradation, is essential for their continued development and successful clinical translation.
References
Sources
An In-depth Technical Guide to TL 13-27: The Imperative Negative Control in PROTAC-mediated Kinase Degradation
Preamble: The Principle of Provable Absence in Targeted Protein Degradation
In the pioneering field of targeted protein degradation (TPD), the Proteolysis-Targeting Chimera (PROTAC) represents a paradigm shift from occupancy-driven inhibition to event-driven elimination. These heterobifunctional molecules elegantly hijack the cell's own ubiquitin-proteasome system (UPS) to catalytically induce the degradation of specific proteins of interest (POIs).[1][2] The mechanism is predicated on the formation of a productive ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.[1][3][4]
However, the very elegance of this system demands the highest level of scientific rigor. How can we be certain that the observed disappearance of a target protein is a direct result of this specific, induced-proximity mechanism and not an artifact of off-target toxicity, transcriptional repression, or non-specific cellular stress? This is where the concept of a negative control becomes not just a formality, but the cornerstone of a robust and publishable PROTAC study. A well-designed negative control is structurally analogous to the active PROTAC but contains a specific chemical modification that ablates a critical function, thereby proving that the intended mechanism is solely responsible for the desired outcome.[3][5]
This guide provides an in-depth technical exploration of TL 13-27, a quintessential negative control for the multi-kinase degrader TL 12-186. We will dissect its design principles, its application in validating the mechanism of action, and provide field-proven protocols for its use in the laboratory.
The Molecular Logic of this compound: A Deliberate Inactivation
To understand the function of this compound, one must first understand its active counterpart, TL 12-186. TL 12-186 is a potent multi-kinase degrader that links a promiscuous kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.[6]
The design of this compound is a masterful example of precise molecular engineering. It is synthesized to be nearly identical to TL 12-186, retaining the same multi-kinase binding warhead and linker. The critical modification lies in the E3 ligase ligand. The glutarimide moiety on the pomalidomide-based CRBN ligand is replaced with a δ-lactam moiety.[6] This seemingly subtle change dramatically reduces the molecule's binding affinity for CRBN.[6]
This ensures that this compound can still engage with the same portfolio of kinases as the active degrader, but it can no longer effectively recruit the CRBN E3 ligase.[6] Consequently, it cannot form the ternary complex required to initiate ubiquitination and degradation. By comparing the cellular effects of TL 12-186 to this compound, a researcher can confidently attribute any observed protein degradation to the specific, CRBN-dependent activity of the active PROTAC.
Visualizing the Mechanism: Active vs. Inactive Complex Formation
The following diagrams illustrate the fundamental difference in the mechanism of action between an active PROTAC and its negative control.
Caption: Workflow of an active PROTAC inducing target degradation.
Caption: this compound fails to form a ternary complex, preventing degradation.
Experimental Validation: A Step-by-Step Guide
The true utility of this compound is realized in its application. The following protocols are designed as self-validating systems, where the inclusion of the negative control provides an unambiguous interpretation of the results.
Assay 1: Confirming Target Degradation via Western Blot
The most direct method to assess PROTAC efficacy is to measure the reduction in target protein levels.
Objective: To quantify the degradation of a target kinase following treatment with TL 12-186 and to demonstrate that this degradation is absent with the negative control, this compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., MOLM-14, an acute myeloid leukemia line) at a density that will ensure they are in a logarithmic growth phase (approx. 70-80% confluency) at the time of harvest.
-
Compound Preparation: Prepare stock solutions of TL 12-186 and this compound in DMSO (e.g., 10 mM). Create a serial dilution series for both compounds in cell culture medium to achieve the desired final concentrations. Include a "Vehicle" control containing the same final concentration of DMSO.
-
Treatment: Treat cells with the active PROTAC, negative control, or vehicle for a predetermined time course (e.g., 4, 8, 12, and 24 hours). A dose-response experiment at a fixed time point (e.g., 18 hours) is also critical.[7]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and modification post-lysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay. This step is essential for ensuring equal protein loading on the gel.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target kinase overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imager. Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to confirm equal loading. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
Data Presentation: Expected Outcomes
The results should demonstrate a dose- and time-dependent decrease in the target protein levels only in cells treated with the active PROTAC.
| Compound | Concentration (nM) | Treatment Time (h) | Normalized Target Protein Level (%) |
| Vehicle (DMSO) | N/A | 18 | 100 |
| TL 12-186 | 10 | 18 | 75 |
| 100 | 18 | 20 | |
| 1000 | 18 | <10 | |
| This compound | 10 | 18 | 98 |
| 100 | 18 | 95 | |
| 1000 | 18 | 92 |
From dose-response data, key parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be calculated.[3] The expected DC₅₀ for TL 12-186 would be in the low nanomolar range, while for this compound, no significant degradation should be observed.
Assay 2: Proving Ternary Complex Formation via Co-Immunoprecipitation
This assay provides mechanistic proof that the active PROTAC induces a physical interaction between the target protein and the E3 ligase inside the cell.
Objective: To demonstrate that TL 12-186, but not this compound, promotes the formation of a complex between the target kinase and CRBN.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a concentration of TL 12-186 known to be effective (e.g., 100 nM), this compound (100 nM), and Vehicle for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.
-
Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors. Avoid harsh detergents like SDS that would disrupt protein-protein interactions.
-
Pre-clearing: Incubate the lysates with Protein A/G beads for 1 hour to reduce non-specific binding to the beads.
-
Immunoprecipitation:
-
Set aside a small aliquot of the supernatant as "Input."
-
Incubate the remaining cleared lysate with an antibody against the E3 ligase (anti-CRBN) or an isotype control IgG overnight at 4°C. The isotype control is crucial to ensure the pulldown is specific.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold IP buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the Input and IP samples by Western blot, probing for the target kinase.
Expected Outcome: The target kinase should be detected in the anti-CRBN immunoprecipitate only from cells treated with the active PROTAC, TL 12-186. Its absence in the this compound and vehicle lanes confirms that the interaction is PROTAC-dependent and requires a functional E3 ligase binder.
Assay 3: Assessing Downstream Phenotype via Cell Viability
Ultimately, the goal of degrading a target is to elicit a biological response, such as inhibiting cancer cell proliferation.
Objective: To show that the antiproliferative effects of TL 12-186 are dependent on CRBN-mediated degradation and are not seen with this compound.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Preparation: Prepare 2-3x serial dilutions of TL 12-186 and this compound.
-
Treatment: Treat the cells with the compound dilutions and incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a resazurin-based assay.[]
-
Data Analysis: Plot the viability data against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Data Presentation: Expected Outcomes
| Compound | Cell Line | IC₅₀ (nM) | Interpretation |
| TL 12-186 | MOLM-14 (WT) | Potent (e.g., ~50 nM) | Active degradation of key kinases leads to cell death/growth arrest. |
| This compound | MOLM-14 (WT) | Inactive (e.g., >10,000 nM) | Target engagement without degradation is insufficient to cause the phenotype. |
| TL 12-186 | MOLM-14 (CRBN -/-) | Inactive (e.g., >10,000 nM) | Confirms the phenotype is strictly dependent on the CRBN E3 ligase. |
This experimental design, particularly the inclusion of a CRBN knockout cell line, provides orthogonal validation that the observed phenotype is a direct consequence of PROTAC-mediated degradation.[6]
Conclusion: The Indispensable Role of the Negative Control
References
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
PROTAC diastereomer Design(negative control). Protocols.io. [Link]
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Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. PMC - NIH. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
TARGETED PROTEIN DEGRADATION. Bio-Techne. [Link]
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- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Therapeutic Promise of the δ-Opioid Receptor
This guide provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of KNT-127, a novel, selective δ-opioid receptor (DOR) agonist. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry.
The opioid system, a cornerstone of pain management, has been historically dominated by drugs targeting the μ-opioid receptor (MOR). While effective, MOR agonists are fraught with severe side effects, including respiratory depression, dependence, and addiction. This has spurred the exploration of alternative opioid receptors, with the δ-opioid receptor (DOR) emerging as a promising target.[1] Selective activation of DORs offers the potential for potent analgesia and additional therapeutic benefits, such as anxiolytic and antidepressant effects, with a potentially wider safety margin compared to MOR agonists.[2][3] The development of selective DOR agonists represents a critical unmet need in modern pharmacology.
Part 1: The Genesis of KNT-127 - A Journey of Rational Drug Design
The development of KNT-127 stemmed from a rational drug design approach aimed at overcoming the limitations of previous DOR agonists.[4] Early non-peptidic agonists, while selective, often suffered from poor bioavailability and undesirable side effects like convulsions.
From a Potent In Vitro Ligand to a Systemically Active Drug
The journey began with an earlier compound, SN-28, which demonstrated high in vitro potency for the DOR. However, it lacked in vivo efficacy upon systemic administration, a failure attributed to its charged ammonium groups hindering its ability to cross the blood-brain barrier.[4] This critical insight guided the design of KNT-127. The core chemical scaffold was modified to enhance its lipophilicity and facilitate central nervous system penetration, leading to a compound that retained high DOR affinity and gained systemic activity.[4]
Chemical Synthesis of KNT-127
The synthesis of KNT-127 (1,2,3,4,4a,5,12,12a-octahydro-2-methyl-4aβ,1β-([5][6]benzenomethano)-2,6-diazanaphthacene-12aβ,17-diol) is a multi-step process rooted in morphinan chemistry.[4][7] While a detailed synthetic route is beyond the scope of this guide, the key steps involve the construction of the core morphinan skeleton followed by the introduction of the quinoline moiety, which is crucial for its DOR selectivity.[8][9]
Part 2: Unraveling the Pharmacological Profile of KNT-127
KNT-127 has been extensively characterized through a battery of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential.
In Vitro Characterization: High Affinity and Selectivity
Receptor Binding Assays: Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., KNT-127). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Quantitative Binding Affinity Data for KNT-127:
| Receptor | Ki (nM) | Selectivity (fold vs. DOR) |
|---|---|---|
| δ-Opioid Receptor (DOR) | 0.16 [6][10][11] | - |
| μ-Opioid Receptor (MOR) | 21.3[6][10][11] | 133 |
| κ-Opioid Receptor (KOR) | 153[6][10][11] | 956 |
These data unequivocally demonstrate that KNT-127 is a potent and highly selective DOR agonist.[6][10][11]
Functional Profile: A G Protein-Biased Agonist
Beyond binding, it is crucial to understand how a ligand activates the receptor. Functional assays, such as GTPγS binding and cAMP accumulation assays, provide insights into the efficacy and potency of an agonist.
Experimental Protocol: GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human δ-opioid receptor.
-
Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of KNT-127 in an appropriate assay buffer.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
KNT-127 has been shown to be a potent agonist in functional assays.[6] Importantly, it exhibits biased agonism, preferentially activating G protein-dependent signaling pathways over the recruitment of β-arrestin.[6][10] This is a significant finding, as β-arrestin recruitment has been implicated in some of the adverse effects of opioid agonists, including receptor internalization and the development of tolerance.[8][10]
In Vivo Pharmacology: A Spectrum of Therapeutic Effects
Preclinical studies in animal models have demonstrated the therapeutic potential of KNT-127 in a range of conditions.
Antihyperalgesic and Analgesic Effects: In models of inflammatory and neuropathic pain, acute administration of KNT-127 has been shown to reverse hyperalgesia.[5][12] This effect is mediated by DOR, as it is absent in DOR knockout mice.[5]
Antidepressant- and Anxiolytic-like Effects: KNT-127 exhibits robust antidepressant- and anxiolytic-like effects in various rodent models, such as the forced swim test and elevated plus maze.[2][5][6] These effects are observed after a single administration, suggesting a rapid onset of action, which is a significant advantage over many current antidepressants.[3][13]
Favorable Side Effect Profile: Crucially, KNT-127 does not induce convulsions or catalepsy at therapeutic doses, a significant improvement over the prototypical DOR agonist SNC80.[14] Furthermore, it does not cause significant hyperlocomotion.[5] Chronic administration of KNT-127 leads to the development of tolerance to its analgesic effects but not to its antidepressant-like effects, suggesting distinct underlying mechanisms.[5][12]
Part 3: Delving into the Mechanism of Action of KNT-127
The therapeutic effects of KNT-127 are underpinned by its specific interactions with the DOR and the subsequent activation of intracellular signaling cascades in key brain regions.
Signaling Pathways Activated by KNT-127
Activation of the DOR by KNT-127 initiates a cascade of intracellular events, primarily through the Gαi/o subunit of the G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels.[6]
Recent research has elucidated a critical role for the PI3K-Akt-mTORC1 signaling pathway in the antidepressant-like effects of KNT-127.[13][15] Activation of this pathway in the medial prefrontal cortex and amygdala is essential for its therapeutic action.[11][13]
Caption: Signaling pathway of KNT-127 at the δ-opioid receptor.
Neurobiological Basis of Therapeutic Effects
The anxiolytic and antidepressant effects of KNT-127 are associated with its ability to modulate neuronal activity in specific brain circuits, including the prelimbic cortex-basolateral amygdala circuit.[11] It has been shown to increase the release of dopamine and L-glutamate in the striatum, nucleus accumbens, and prefrontal cortex.[6][10] Furthermore, KNT-127 has been found to facilitate the extinction of contextual fear memories, suggesting its potential in treating fear- and stress-related disorders.[16][17]
Part 4: Experimental Workflows
The characterization of KNT-127 involves a series of well-defined experimental workflows.
Caption: Experimental workflow for the development of KNT-127.
Conclusion and Future Directions
KNT-127 represents a significant advancement in the development of selective DOR agonists. Its potent and selective binding to the DOR, coupled with its G protein-biased agonism and favorable in vivo profile, makes it a promising candidate for the treatment of pain, depression, and anxiety. The elucidation of its mechanism of action, particularly the role of the PI3K-Akt-mTORC1 pathway, provides a solid foundation for its further clinical development. Future research should focus on translating these promising preclinical findings into human clinical trials to fully assess the therapeutic potential of KNT-127.
References
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Title: In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice. Source: British Journal of Pharmacology URL: [Link]
-
Title: In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice. Source: PubMed URL: [Link]
-
Title: Design and synthesis of KNT-127, a δ-opioid receptor agonist effective by systemic administration. Source: PubMed URL: [Link]
-
Title: KNT-127 Source: Grokipedia URL: [Link]
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Title: Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development Source: PubMed URL: [Link]
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Title: Delta opioid receptor agonists activate PI3K–mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects Source: Tokyo University of Science URL: [Link]
-
Title: Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice Source: Frontiers URL: [Link]
-
Title: opioid receptor agonist KNT-127 Source: Kobe University Repository URL: [Link]
-
Title: A non-convulsant delta opioid receptor agonist, KNT-127, reduces cortical spreading depression and nitroglycerin-induced allodynia Source: PMC - NIH URL: [Link]
-
Title: Anti-Depressant Agent KNT-127 Reduces Stress as Well as Depression Source: Tokyo University of Science URL: [Link]
-
Title: Anti-depressant agent KNT-127 reduces stress as well as depression Source: ScienceDaily URL: [Link]
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Title: Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice Source: PMC - PubMed Central URL: [Link]
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Title: Update on potential drugs targeting delta and kappa opioid receptors Source: YouTube URL: [Link]
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Title: Developing delta opioid receptor agonists for migraine treatment Source: VJNeurology URL: [Link]
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Title: Fighting Fear with δ-Opioid Receptor Agonist, KNT-127 Source: YouTube URL: [Link]
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Title: How to Differentiate Opioid Receptors: Mu, Kappa, and Delta Source: YouTube URL: [Link]
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The Inactive Truth: A Technical Guide to TL13-27 and its Role in Validating In Vitro Kinase Degradation Assays
A Note to the Researcher: This guide addresses the specified topic of "TL 13-27 for in vitro kinase degradation assays." Our comprehensive analysis of the scientific literature reveals a critical clarification: TL13-27 is not an active degrader but rather an essential negative control. Its proper use is pivotal for validating the mechanism of action of its active counterpart, the multi-kinase degrader TL12-186. This guide is structured to provide a scientifically rigorous and practical framework for researchers, clarifying the roles of these compounds and offering a detailed protocol for their effective use in targeted protein degradation studies.
Deconstructing the PROTAC Paradigm: An Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]
A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step. This proximity enables the E3 ligase to tag the POI with a chain of ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome.[1][2]
This guide will focus on in vitro kinase degradation assays using a well-characterized PROTAC system: the active degrader TL12-186 and its corresponding negative control, TL13-27.
TL12-186 and TL13-27: A Tale of Two Molecules
Contrary to the initial premise, TL13-27 does not induce kinase degradation. Instead, it serves as a crucial negative control for the active, multi-kinase degrader TL12-186.[3] Both molecules share a similar chemical scaffold, including a promiscuous kinase inhibitor moiety derived from TAE684.[3] However, they differ in their E3 ligase-recruiting ligand.
-
TL12-186: The Active Degrader TL12-186 incorporates a pomalidomide moiety, a well-established ligand for the Cereblon (CRBN) E3 ligase.[4] This allows TL12-186 to effectively recruit CRBN to a wide range of kinases, leading to their ubiquitination and degradation.[3][5] It exhibits potent binding to CRBN with an IC50 of 12 nM.[3]
-
TL13-27: The Inactive Control In contrast, TL13-27 possesses a modified CRBN-binding moiety where the glutarimide ring of pomalidomide is replaced with a δ-lactam. This seemingly minor change dramatically reduces its binding affinity for CRBN (IC50 = 5.5 μM), rendering it incapable of forming a stable ternary complex and inducing protein degradation.[3] This structural difference makes TL13-27 an ideal negative control to demonstrate that the degradation observed with TL12-186 is indeed CRBN-dependent.
The following diagram illustrates the mechanism of action of TL12-186 and the reason for the inactivity of TL13-27.
Caption: Mechanism of TL12-186-mediated degradation and the role of TL13-27.
Experimental Design: The Cornerstone of a Robust Degradation Assay
A well-designed in vitro kinase degradation assay is crucial for accurately assessing the efficacy and mechanism of a PROTAC. The following considerations are paramount:
-
Cell Line Selection: Choose a cell line that expresses both the target kinase and the CRBN E3 ligase at detectable levels.
-
Dose-Response and Time-Course: To determine the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax), a dose-response experiment is essential. A time-course experiment is also necessary to understand the kinetics of degradation.
-
Essential Controls: The inclusion of appropriate controls is non-negotiable for data interpretation.
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level.
-
Active PROTAC (TL12-186): The experimental compound being tested.
-
Inactive Control (TL13-27): Demonstrates that degradation is dependent on E3 ligase binding.
-
Warhead Alone (e.g., TL13-87): Controls for any effects of target inhibition without degradation.[3]
-
E3 Ligase Ligand Alone (e.g., Pomalidomide): Controls for any off-target effects of the E3 ligase ligand.
-
Proteasome Inhibitor (e.g., MG132): Confirms that protein loss is due to proteasomal degradation.
-
Step-by-Step Protocol: Western Blotting for In Vitro Kinase Degradation
Western blotting is a widely used and reliable method for quantifying changes in protein levels following PROTAC treatment.[1]
Materials:
-
Selected cancer cell line (e.g., MOLM-14, MOLT-4)[5]
-
Cell culture medium and supplements
-
TL12-186, TL13-27, and other control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target kinase
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
For dose-response experiments, treat cells with a serial dilution of TL12-186 and a fixed high concentration of TL13-27 for a predetermined time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of TL12-186 (typically around the DC50) and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.[1]
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the compound concentration to determine the DC50 and Dmax.
-
The following diagram outlines the experimental workflow for a typical in vitro kinase degradation assay.
Caption: Western Blot workflow for assessing PROTAC-mediated degradation.
Data Interpretation and Quantitative Analysis
The primary outputs of a Western blot-based degradation assay are the DC50 and Dmax values.
| Parameter | Description | Typical Value for TL12-186 | Expected Value for TL13-27 |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Varies depending on the target kinase and cell line, often in the nanomolar range. | No significant degradation observed. |
| Dmax | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | Can exceed 90% for susceptible kinases. | No significant degradation observed. |
A successful degradation experiment will show a dose-dependent decrease in the target kinase level with TL12-186 treatment, while TL13-27 will have no effect. This confirms that the observed degradation is dependent on the recruitment of the CRBN E3 ligase.
Orthogonal Validation Methods
While Western blotting is a robust primary assay, employing orthogonal methods can provide a more comprehensive validation of PROTAC activity.
-
Quantitative Mass Spectrometry (MS)-based Proteomics: This powerful technique allows for an unbiased, proteome-wide analysis of protein abundance changes following PROTAC treatment. It can confirm on-target degradation and identify potential off-target effects.[2]
-
NanoBRET™ Ternary Complex Formation Assays: This live-cell assay can directly measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in real-time. This provides mechanistic insight into the initial step of the degradation process.[6][7]
Conclusion: The Critical Role of the Negative Control
In the field of targeted protein degradation, the importance of rigorous controls cannot be overstated. TL13-27, while not an active degrader, is an indispensable tool for researchers working with its active counterpart, TL12-186. By demonstrating a lack of activity due to its inability to bind CRBN, TL13-27 provides the necessary evidence to conclude that the degradation induced by TL12-186 is a direct result of its intended mechanism of action. This in-depth technical guide provides a framework for understanding the nuances of this PROTAC system and for designing and executing robust in vitro kinase degradation assays that will yield clear, interpretable, and publishable results.
References
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Huang HT, Dobrovolsky D, Paulk J, et al. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chem Biol. 2018;25(1):88-99.e6. Available from: [Link].
-
PROTAC-Induced Proteolytic Targeting. Methods Mol Biol. 2018;1768:189-200. Available from: [Link].
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol Biol. 2021;2378:157-175. Available from: [Link].
-
Trory, J.S., et al. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function and thrombosis. bioRxiv 2022.05.30.493973. Available from: [Link].
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- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
The Cornerstone of Confidence: A Technical Guide to the Role of the Negative Control in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the elegant mechanism of action – hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins – offers a paradigm shift in therapeutic intervention.[1][2] At the heart of this modality lie proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to induce the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[2] However, the complexity of this process demands rigorous validation to ensure that the observed protein loss is a direct result of the intended mechanism and not a consequence of off-target effects or non-specific cytotoxicity.[1][2] Herein lies the indispensable role of the negative control – the silent partner in every robust TPD experiment that speaks volumes about the specificity and mechanism of action of a degrader.
This technical guide provides an in-depth exploration of the design, application, and interpretation of negative controls in TPD research. Moving beyond a mere checklist of experimental steps, we will delve into the causal logic that underpins the selection and use of appropriate controls, empowering researchers to build self-validating experimental systems and generate data with the highest degree of scientific integrity.
The "Why": Deconvoluting Degradation from Inhibition and Off-Target Effects
The primary objective of a negative control in TPD is to isolate the degradation-dependent phenotype from other potential cellular effects of the PROTAC molecule.[4] A PROTAC is a tripartite molecule, and its effects could arise from:
-
Target Engagement: The "warhead" of the PROTAC binds to the POI, which could lead to inhibition of its function, independent of degradation.[5]
-
E3 Ligase Engagement: The E3 ligase binder could have its own biological activity.
-
Non-specific Toxicity: The overall molecule could induce cellular stress or toxicity, leading to a reduction in protein levels through indirect mechanisms.
A well-designed negative control is structurally almost identical to the active PROTAC but contains a specific modification that ablates a critical function, typically binding to either the POI or the E3 ligase.[1][2] By comparing the cellular effects of the active PROTAC to its inactive counterpart, researchers can confidently attribute the observed degradation of the target protein to the formation of the ternary complex.[1]
Designing the "Right" Negative Control: Key Strategies
The two most common and informative strategies for designing negative controls for PROTACs involve creating molecules that are deficient in one of their key binding interactions.
The E3 Ligase Binding-Deficient Control
This is arguably the most critical negative control. The goal is to create a molecule that can still bind to the target protein but can no longer recruit the E3 ligase. This is often achieved through a subtle chemical modification to the E3 ligase ligand that disrupts its interaction with the ligase. For thalidomide-based PROTACs that recruit Cereblon (CRBN), a common strategy is the methylation of the glutarimide nitrogen, which sterically hinders binding to the CRBN pocket.[5]
The Target Protein Binding-Deficient Control
This type of control is designed to bind to the E3 ligase but not to the POI. This is achieved by modifying the "warhead" portion of the PROTAC. A common and elegant strategy is to use an inactive stereoisomer (an epimer or enantiomer) of the active warhead that is known to have significantly reduced or no binding affinity for the target.[5][6] This control is crucial for ruling out off-target effects mediated by the E3 ligase-binder-linker combination and for confirming that the observed phenotype is due to the degradation of the intended target.
Experimental Validation: A Self-Validating System
A comprehensive validation workflow for a PROTAC and its negative control should provide unequivocal evidence for the intended mechanism of action.
Quantitative Performance Metrics: A Comparative Analysis
The following table summarizes the expected experimental outcomes for an active PROTAC and its corresponding negative control.
| Parameter | Active PROTAC | Negative Control | Rationale for Difference |
| DC₅₀ (Degradation) | Potent (e.g., < 100 nM) | Inactive (e.g., > 10,000 nM) | The active PROTAC efficiently induces degradation at low concentrations, while the negative control is unable to form the ternary complex required for degradation.[1][2] |
| Dₘₐₓ (Degradation) | High (e.g., > 90%) | Minimal (e.g., < 10%) | The active PROTAC leads to near-complete degradation of the target protein, whereas the negative control shows little to no effect on protein levels.[1][2] |
| Target Engagement (CETSA) | Thermal Shift Observed | Thermal Shift Observed (for E3-binding deficient control) or No Shift (for target-binding deficient control) | CETSA confirms that the PROTAC and the E3-binding deficient control can bind to the target protein in a cellular context.[7][8] |
| Ternary Complex Formation | Forms a stable POI-PROTAC-E3 complex | Does not form a stable ternary complex | The inability of the negative control to bind either the target or the E3 ligase prevents the formation of the crucial ternary complex.[2] |
| IC₅₀ (Phenotypic Effect) | Potent | Inactive | The degradation of the target protein by the active PROTAC leads to a downstream biological effect (e.g., reduced cell viability), which is absent with the inactive control.[2] |
DC₅₀ (Half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.[1]
Experimental Protocols: Step-by-Step Methodologies
Rigorous and reproducible experimental protocols are the bedrock of reliable data.
Protocol 1: Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the gold standard for quantifying the degradation of the target protein.[1][9]
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the active PROTAC and the negative control. A typical concentration range might be from 0.1 nM to 10 µM.[1]
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the compounds for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][10]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[1]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values by plotting the percent degradation against the log-transformed PROTAC concentration.[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides direct evidence of the PROTAC-induced interaction between the POI and the E3 ligase.[11][12]
-
Cell Treatment and Lysis:
-
Treat cells with the active PROTAC, the negative control, and a vehicle control for a short duration (e.g., 1-4 hours). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[11]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or the POI overnight at 4°C. An isotype-matched IgG should be used as a negative control for the immunoprecipitation.[12][13]
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[11]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting, probing for the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) in the active PROTAC-treated sample, but not in the negative control or vehicle-treated samples, confirms the formation of the ternary complex.[11]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful label-free method to confirm direct binding of a PROTAC to its target in a cellular environment.[7][14]
-
Cell Treatment:
-
Treat intact cells with the active PROTAC, the negative control, and a vehicle control at a high concentration (e.g., 10 µM) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[14]
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]
-
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the active PROTAC and the E3-ligase binding-deficient control indicates target engagement.[14]
-
Interpreting Unexpected Results and Troubleshooting
Even with well-designed experiments, unexpected results can occur.
-
Partial Degradation with the Negative Control: This could indicate that the modification to the negative control did not completely abolish its binding activity or that there are off-target effects independent of the intended ternary complex formation. It is crucial to verify the lack of binding of the negative control through biophysical assays.
-
No Degradation with the Active PROTAC: This could be due to poor cell permeability, a suboptimal linker, or the "hook effect," where at high concentrations, the formation of unproductive binary complexes outcompetes the formation of the ternary complex.[11][15] A broad dose-response curve is essential to identify the optimal concentration for degradation.
-
Cell Line Specificity: The expression levels of the target protein and the E3 ligase can vary between cell lines, leading to different degradation efficiencies.[4]
Conclusion: The Unwavering Importance of Rigorous Controls
References
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech. [Link]
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Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. [Link]
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. [Link]
-
NanoBRET Ternary Complex Formation Assays - ICE Bioscience. [Link]
-
BRD4 Ternary Complex PROTAC Assay Service - Reaction Biology. [Link]
-
NanoBRET assays for PROTAC evaluation in the cellular context - Selvita. [Link]
-
Application of NanoBRET for realtime monitoring of the... | Download Scientific Diagram - ResearchGate. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. [Link]
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Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - NIH. [Link]
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Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | Request PDF - ResearchGate. [Link]
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Modeling PROTAC Degradation Activity with Machine Learning - arXiv. [Link]
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A two-step coIP assay was performed to test for ternary complexes... - ResearchGate. [Link]
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Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation | bioRxiv. [Link]
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Targeted Protein Degradation to Advance Oncology Drug Discovery - YouTube. [Link]
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Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed. [Link]
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Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - ResearchGate. [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders - PMC. [Link]
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Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH. [Link]
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Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC. [Link]
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The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. [Link]
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The Developability Challenges with Bifunctional Targeted Protein Degraders. [Link]
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- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Negative Control TL 13-27 in Targeted Protein Degradation Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. However, the elegant complexity of this mechanism necessitates rigorous experimental design to ensure that the observed biological effects are a direct consequence of the intended protein degradation. This guide provides a comprehensive overview of TL 13-27, a critical negative control for the multi-kinase PROTAC degrader TL 12-186, and its vital role in validating on-target activity in drug discovery and development.
The PROTAC Revolution and the Imperative of Controls
PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically eliminate the protein from the cell, offering a distinct and often more potent therapeutic effect.
Given this mechanism, it is paramount to demonstrate that the observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the PROTAC molecule itself. This is where a well-designed negative control becomes indispensable. An ideal negative control should be structurally almost identical to the active PROTAC but lack a key functional element, thereby failing to induce degradation.
This compound: The Inactive Epimer of a Potent Multi-Kinase Degrader
This compound serves as the negative control for TL 12-186, a potent multi-kinase degrader. TL 12-186 is designed to induce the degradation of a broad spectrum of kinases by recruiting the E3 ubiquitin ligase Cereblon (CRBN). The key to this compound's inactivity lies in a subtle but critical structural modification.
Structural Basis of Inactivity:
This compound is the epimer of TL 12-186 at the 4-hydroxyproline moiety, which is responsible for binding to the CRBN E3 ligase. This change in stereochemistry at a single chiral center is sufficient to disrupt the binding of this compound to CRBN. Consequently, this compound cannot form the ternary complex between the target kinase and CRBN, and therefore does not induce ubiquitination and subsequent degradation of the target protein. This makes it an excellent tool to differentiate between the specific effects of protein degradation and other potential non-specific or off-target effects of the chemical scaffold.
Supplier and Catalog Information for this compound
For researchers looking to incorporate this essential negative control into their experimental workflow, several reputable suppliers offer this compound.
| Supplier | Catalog Number |
| Tocris Bioscience | 6525 |
| R&D Systems | 6525 |
| Excenen Pharmatech | Not specified[1] |
| BOC Sciences | BP-400014[] |
| DC Chemicals | Not specified[3] |
The Mechanism of Action: A Tale of Two Molecules
The differential activity of TL 12-186 and this compound provides a clear illustration of the PROTAC mechanism.
Figure 1: A diagram illustrating the differential mechanism of action between the active PROTAC TL 12-186 and its inactive negative control, this compound.
Experimental Validation: A Step-by-Step Protocol
A fundamental experiment to validate the activity of TL 12-186 and the inactivity of this compound is a Western blot analysis to measure the levels of a target kinase.
Objective: To determine if TL 12-186, but not this compound, induces the degradation of a target kinase in a cellular context.
Materials:
-
Cell line known to express the target kinase (e.g., MOLM-14)
-
TL 12-186 (active PROTAC)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with increasing concentrations of TL 12-186 and this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO). Incubate for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the target kinase levels to the loading control.
-
Expected Results: A dose-dependent decrease in the protein levels of the target kinase should be observed in cells treated with TL 12-186. In contrast, cells treated with this compound or the vehicle control should show no significant change in the target kinase levels.
Figure 2: A flowchart outlining the key steps in a Western blot experiment to validate the activity of TL 12-186 and the inactivity of this compound.
Comprehensive Target Profile of TL 12-186
TL 12-186 is a promiscuous kinase degrader, and its activity has been profiled against a wide range of kinases. The use of this compound in these profiling studies has been crucial to confirm that the observed degradation is a result of the intended PROTAC mechanism. Some of the key kinase families and specific kinases targeted by TL 12-186 for degradation include:
-
Cyclin-Dependent Kinases (CDKs): Multiple members of the CDK family are degraded by TL 12-186.[4]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies and autoimmune diseases.[5][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): A critical driver in acute myeloid leukemia.[7]
-
Aurora Kinases (AURKA/B): Important regulators of mitosis and a target in oncology.[7][8]
-
TEC Family Kinases (TEC, ITK): Involved in T-cell and B-cell signaling.[5][8]
-
Focal Adhesion Kinase (FAK/PTK2): Plays a role in cell adhesion and migration.[5]
Conclusion
The development of PROTACs represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-relevant proteins. In this exciting landscape, the principles of rigorous scientific validation remain paramount. This compound, as the inactive epimeric control for the potent multi-kinase degrader TL 12-186, is an indispensable tool for researchers. Its use allows for the unambiguous attribution of biological effects to the specific degradation of target kinases, thereby ensuring the integrity and reliability of experimental data. As the field of targeted protein degradation continues to advance, the judicious use of well-characterized negative controls like this compound will be fundamental to the successful translation of this promising technology into novel therapeutics.
References
- Huang, H. T., et al. (2018). A chemoproteomic approach to query the degradable kinome using a multi-kinase degrader. Cell chemical biology, 25(1), 88-99.
-
DC Chemicals. (n.d.). This compound. Retrieved from [Link]
- Trory, J. S., et al. (2023). Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. Blood Advances, 7(9), 1692-1696.
Sources
- 1. excenen.com [excenen.com]
- 3. This compound |CAS 2250025-90-0|DC Chemicals [dcchemicals.com]
- 4. TL12-186 | Cell Signaling Technology [cellsignal.com]
- 5. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.cn [media.cellsignal.cn]
An In-Depth Technical Guide to TL 13-27: Physicochemical Properties and a Framework for its Application as a Negative Control
Core Molecular and Physical Characteristics
TL 13-27 is a complex small molecule whose precise identity is defined by its molecular formula and weight. These foundational data points are critical for a range of experimental calculations, from preparing stock solutions to interpreting mass spectrometry data.
| Property | Value | Source(s) |
| Molecular Formula | C44H53ClN10O8S | [][2][3] |
| Molecular Weight | 917.48 g/mol | [][2] |
| CAS Number | 2250025-90-0 | [][2] |
| Purity | ≥98% | [][4] |
| Appearance | (Typically a solid, refer to vendor-specific CoA) | |
| Storage Conditions | -20°C | [][4] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
The chemical name for this compound is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide[4].
The Critical Role of a Negative Control: The Case of this compound
In the field of targeted protein degradation, particularly concerning PROTACs (Proteolysis Targeting Chimeras), the use of a negative control is not merely good practice; it is an essential component of a robust experimental design. This compound serves as the designated negative control for the multi-kinase degrader TL 12-186[4][5]. Its utility is rooted in its structural similarity to TL 12-186, but with a critical modification that abrogates its ability to induce kinase degradation.
The primary function of this compound is to differentiate between the intended pharmacological effects of TL 12-186 (i.e., targeted protein degradation) and any off-target or non-specific effects that may arise from the chemical scaffold itself. By treating a biological system with this compound alongside TL 12-186, researchers can confidently attribute any observed protein degradation to the specific mechanism of action of TL 12-186. It has been demonstrated that this compound shows no kinase degradation in vitro[4][5].
Figure 1: This diagram illustrates the logical relationship in an experiment using TL 12-186 and its negative control, this compound.
Experimental Protocol: Western Blotting to Validate Inactivity
To empirically validate that this compound does not induce the degradation of a target kinase, a western blot is the standard methodology.
Objective: To compare the protein levels of a target kinase in a cellular model following treatment with TL 12-186, this compound, and a vehicle control.
Materials:
-
Cell line of interest (e.g., a human cancer cell line known to express the target kinase)
-
Cell culture medium and supplements
-
TL 12-186
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of TL 12-186 and this compound in DMSO. Dilute the compounds to the desired final concentration in cell culture medium. Treat the cells with TL 12-186, this compound, or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target kinase and the loading control. Normalize the target kinase signal to the loading control. Compare the normalized protein levels across the different treatment groups.
Expected Outcome: A significant reduction in the target kinase levels should be observed in the cells treated with TL 12-186, while the levels in the cells treated with this compound should be comparable to the vehicle control.
Figure 2: A flowchart outlining the key steps of a western blot experiment to validate the inactivity of this compound.
Conclusion
This compound is an indispensable tool for researchers working with its active counterpart, TL 12-186. Its well-defined molecular weight and formula provide the basis for accurate and reproducible experimental work. By incorporating this compound as a negative control, scientists can rigorously validate that the observed biological effects are due to the specific mechanism of targeted protein degradation, thereby enhancing the reliability and impact of their findings.
References
Sources
Methodological & Application
Application Note: Validating Targeted Protein Degradation with the TL 13-27 Negative Control in Western Blot Analysis
An Application Guide by a Senior Application Scientist
Introduction: The Imperative for Controls in Targeted Protein Degradation
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug development by enabling the targeted degradation of specific proteins rather than merely inhibiting their function. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome. This powerful technology demands rigorous validation to ensure that the observed protein knockdown is a direct result of the intended PROTAC-mediated mechanism and not due to off-target effects or compound toxicity.
This guide focuses on the critical role of the negative control molecule, TL 13-27 , in validating the activity of its active counterpart, the PROTAC TL 12-186 . This compound is an essential tool for any researcher working with TL 12-186, as it is structurally analogous but engineered to be inactive, demonstrating no kinase degradation in vitro. By comparing the effects of the active PROTAC to its inactive control, researchers can confidently attribute the degradation of their target protein to a specific PROTAC mechanism. This application note provides the scientific rationale and a detailed protocol for using this compound in a Western blot workflow to build a self-validating experimental system.
Pillar 1: The Mechanism of Action and the Rationale for a Negative Control
To appreciate the role of this compound, one must first understand the mechanism of its active partner. A PROTAC like TL 12-186 has two key moieties: one binds the target protein, and the other binds an E3 ligase (e.g., Cereblon or VHL). The PROTAC's function is to act as a bridge, forming a stable ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, flagging it for destruction by the 26S proteasome.
This compound is designed as a negative control by modifying a critical component of the PROTAC structure, rendering it incapable of inducing degradation. This ensures that any observed biological effect from TL 12-186 is not due to the chemical scaffold itself but to the specific, induced degradation of the target protein. Using this compound alongside a vehicle control (e.g., DMSO) and the active PROTAC creates a robust, self-validating experiment.
Caption: Mechanism of Action: Active PROTAC vs. Inactive Control.
Pillar 2: Experimental Design and Workflow
The primary goal is to assess the specific degradation of a target protein. For this guide, we will use Akt , a key kinase in the PI3K/Akt/mTOR signaling pathway, as a representative target protein. This pathway is crucial for regulating cell growth, survival, and metabolism[1].
The Self-Validating Treatment Strategy: To ensure the trustworthiness of your results, the following experimental groups are essential:
-
Vehicle Control: (e.g., 0.1% DMSO) Establishes the baseline protein level.
-
Active PROTAC (TL 12-186): The experimental group where target degradation is expected. A dose-response is recommended to determine the DC50 (concentration for 50% degradation).
-
Negative Control (this compound): Treated at the same concentration(s) as the active PROTAC. No degradation of the target protein is expected.
This design allows for a direct comparison, isolating the specific protein-degrading effect of TL 12-186 from any non-specific effects of the chemical structure shared by this compound.
Caption: Experimental Workflow for Validating Targeted Protein Degradation.
Pillar 3: Detailed Experimental Protocols
This protocol is optimized for assessing the degradation of a cytosolic kinase like Akt. Modifications may be necessary for other target proteins (e.g., nuclear or membrane-bound).
Part A: Cell Culture and Treatment
-
Cell Seeding: Plate your cells of interest (e.g., a cell line known to express your target) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of TL 12-186 and this compound in DMSO. Store at -20°C or -80°C as recommended by the supplier.
-
Cell Treatment:
-
Dose-Response: Treat cells with a serial dilution of TL 12-186 and this compound (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of TL 12-186 and this compound (determined from the dose-response, e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Harvesting: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to cell lysis.
Part B: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Use a standard lysis buffer such as RIPA, supplemented with a commercial protease and phosphatase inhibitor cocktail just before use to prevent protein degradation[2].
-
Cell Lysis: Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay[3]. This is crucial for ensuring equal protein loading on the gel.
Part C: Western Blotting Protocol
| Step | Procedure | Key Considerations (The "Why") |
| 1. Sample Prep | Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4X Laemmli sample buffer and heat at 95°C for 5 minutes. | Normalization ensures that any observed differences are due to changes in protein levels, not loading errors. Heating denatures proteins for proper separation by SDS-PAGE. |
| 2. SDS-PAGE | Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. | This step separates the proteins in your lysate based on their molecular weight[4]. Loading 20-30 µg is typically sufficient for detecting abundant proteins like Akt and loading controls[5]. |
| 3. Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF, pre-activate the membrane with methanol[2]. A wet transfer at 4°C is often recommended for quantitative results[2]. | The transfer immobilizes proteins on a solid support for subsequent antibody probing. PVDF membranes are durable and have a high binding capacity, making them ideal for quantitative Westerns. |
| 4. Blocking | Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. | Blocking prevents the non-specific binding of antibodies to the membrane, which is a primary cause of high background signal[6][7]. For phospho-proteins, BSA is generally preferred over milk. |
| 5. Primary Antibody | Incubate the membrane overnight at 4°C with the primary antibody diluted in blocking buffer. Use an antibody against your target (e.g., anti-Akt) and a loading control (e.g., anti-Actin or anti-GAPDH). | The primary antibody specifically recognizes your protein of interest. The loading control confirms equal protein loading across all lanes and serves as a normalization standard[8]. Incubation at 4°C overnight often improves signal specificity[7]. |
| 6. Washing | Wash the membrane 3 times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20). | Washing removes unbound primary antibody, which is critical for reducing background noise and preventing non-specific bands[9]. |
| 7. Secondary Antibody | Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of your primary antibodies) for 1 hour at room temperature. | The secondary antibody binds to the primary antibody and carries an enzyme (HRP) that will generate a detectable signal. |
| 8. Final Washes | Repeat the washing step (Step 6) to remove unbound secondary antibody. | This is a final critical step to ensure a clean blot with a high signal-to-noise ratio. |
| 9. Detection | Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Image the blot using a digital imager or film. | The HRP enzyme on the secondary antibody catalyzes a reaction with the ECL substrate, producing light that can be captured. Adjust exposure times to ensure signals are within the linear dynamic range[7]. |
Pillar 4: Data Analysis and Expected Results
Data Acquisition and Analysis:
-
Image Capture: Capture images, ensuring that neither the target protein band nor the loading control band is saturated (overexposed).
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for your target protein and the loading control in each lane.
-
Normalization: For each lane, normalize the target protein's band intensity to its corresponding loading control intensity (Target Signal / Loading Control Signal).
-
Final Analysis: Express the normalized data as a percentage of the vehicle control to visualize the extent of protein degradation.
Expected Results:
| Treatment Group | Target Protein (e.g., Akt) Level | Loading Control (e.g., Actin) Level | Interpretation |
| Vehicle (DMSO) | 100% (Baseline) | Unchanged | Establishes the normal, steady-state level of the target protein. |
| TL 12-186 (Active) | Significantly Reduced (e.g., <50%) | Unchanged | Demonstrates successful and specific degradation of the target protein. |
| This compound (Control) | ~100% (No significant change) | Unchanged | Confirms that the degradation is due to the specific PROTAC mechanism of TL 12-186 and not an off-target effect of the chemical scaffold. |
These results, when observed together, provide strong, validated evidence of on-target protein degradation mediated by the active PROTAC.
Pillar 5: Authoritative Grounding & Comprehensive References
-
Biocompare. (2022, September 27). Troubleshooting Western Blot Experiments. Retrieved from [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
Life Science Group. (2025, May 9). Western Blot Troubleshooting: 10 Common Problems and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of the PI3K/AKT/mTORC1 signaling pathway. Retrieved from [Link]
-
Bio-Rad Antibodies. (2019, May 11). Taking Control of Your Western Blotting Troubles. Retrieved from [Link]
-
Bio-Techne. (n.d.). This compound (6525) by Tocris. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
-
Azure Biosystems. (2021, August 3). Loading controls and antibody validation for Western blot quantification. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting - A Beginner's Guide. Retrieved from [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bu.edu [bu.edu]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Application Notes and Protocols for the Use of TL 13-27 as a Negative Control in Targeted Protein Degradation Studies
Introduction: The Critical Role of Controls in Targeted Protein Degradation
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of chemical biology and drug discovery. PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] An active PROTAC molecule, such as the multi-kinase degrader TL 12-186, consists of a ligand that binds to a target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase (like cereblon or VHL), and a linker connecting the two.[1][2] This ternary complex formation (Target Protein - PROTAC - E3 Ligase) leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Given this sophisticated mechanism of action, it is imperative to employ rigorous experimental controls to validate that the observed protein knockdown is a direct result of the intended PROTAC activity and not due to off-target effects, non-specific toxicity, or inhibition of kinase activity alone.[3] This is where a well-designed negative control becomes indispensable. TL 13-27 is the cognate negative control for the active PROTAC TL 12-186.[4] It is structurally analogous to TL 12-186 but is engineered to be deficient in its ability to effectively induce degradation, typically by modifying the E3 ligase binder or the warhead. By comparing the cellular effects of TL 12-186 to this compound, researchers can confidently attribute the degradation of target kinases to the specific PROTAC-mediated mechanism.
This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing this compound in cell-based assays.
Understanding the TL 12-186 / this compound System
TL 12-186: The Active Multi-Kinase Degrader
-
Mechanism: TL 12-186 is a potent, cereblon-dependent PROTAC. It utilizes a promiscuous kinase inhibitor as its "warhead" to bind to a wide array of kinases and a pomalidomide moiety to engage the CRBN E3 ubiquitin ligase.[4][5][6]
-
Target Profile: TL 12-186 is characterized as a multi-kinase or pan-kinase degrader. It has been demonstrated to induce the degradation of numerous kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), FLT3, and Aurora kinases in various cell lines.[6][7][8][9] For instance, treatment of MOLM-14 and MOLT-4 cells with 100 nM TL 12-186 for four hours resulted in the degradation of 28 different kinases by 50% or more.[6]
This compound: The Inactive Negative Control
-
Function: this compound is designed to be used in parallel with TL 12-186 at identical concentrations. As it is unable to effectively form the ternary complex required for degradation, it should not induce a significant reduction in the levels of target kinases. This allows researchers to delineate the effects of protein degradation from other potential pharmacological effects of the chemical scaffold.
Experimental Design and Workflow
A robust experimental design is crucial for interpreting data from PROTAC studies. The core principle is the parallel treatment of cells with the active degrader (TL 12-186), the negative control (this compound), and a vehicle control (e.g., DMSO).
Caption: Experimental workflow for validating PROTAC-mediated kinase degradation.
Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol is also applicable to TL 12-186.
Materials:
-
Lyophilized this compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.
-
Reconstitution: To prepare a high-concentration stock solution (e.g., 5 mM or 10 mM), add the appropriate volume of DMSO. For example, to make a 5 mM stock from 5 mg of powder (MW: ~931.5 g/mol ), reconstitute in 1.07 mL of DMSO.[6]
-
Solubilization: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may be required for complete solubilization.[8]
-
Aliquoting and Storage:
Protocol 2: General Protocol for Cell Treatment
Materials:
-
Cultured cells of interest (e.g., MOLM-14, MOLT-4, or other relevant cell lines)
-
Complete cell culture medium
-
Multi-well plates (6, 12, or 24-well)
-
TL 12-186 stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of TL 12-186 and this compound from the stock solutions into complete culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compounds used.
-
-
Treatment:
-
Remove the old medium and add the medium containing the appropriate concentrations of TL 12-186, this compound, or vehicle.
-
Treat cells in triplicate for each condition.
-
-
Concentration and Time Course:
-
A dose-response experiment is recommended to determine the optimal concentration. Based on published data for TL 12-186, a range of 10 nM to 1 µM is a good starting point.[7][9]
-
A time-course experiment (e.g., 4, 8, 16, 24 hours) is also recommended to determine the kinetics of degradation. Significant degradation of some kinases by TL 12-186 has been observed as early as 4 hours post-treatment.[6][11]
-
| Parameter | Recommended Range | Rationale |
| Concentration | 10 nM - 1000 nM | TL 12-186 shows potent degradation in the low nanomolar range. A dose-response is crucial to determine the DC50 (half-maximal degradation concentration).[6][9] |
| Treatment Time | 4 - 48 hours | Short time points (4-8h) are often sufficient to observe degradation. Longer time points (24-48h) can reveal downstream functional consequences.[6][7] |
| Cell Confluency | 70 - 80% at time of lysis | Ensures cells are healthy and actively dividing, which can be important for proteasome function. |
| DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. |
Protocol 3: Western Blot Analysis for Target Kinase Degradation
Materials:
-
Treated cells from Protocol 2
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target kinases (e.g., BTK, CDK9) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells (if adherent), and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Include an antibody for a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Compare the normalized protein levels in the TL 12-186 and this compound treated samples to the vehicle-treated control.
-
Expected Outcome:
-
TL 12-186: A dose- and time-dependent decrease in the target kinase protein levels.
-
This compound: No significant change in the target kinase protein levels compared to the vehicle control.
Caption: Mechanism of action of TL 12-186 versus its negative control this compound.
Conclusion
The use of this compound as a negative control is a fundamental requirement for any study involving the active multi-kinase degrader TL 12-186. By running these compounds in parallel, researchers can rigorously validate that the observed degradation of target kinases is a direct consequence of the intended PROTAC-mediated mechanism. This approach ensures the generation of high-quality, reproducible data and is a hallmark of sound scientific practice in the field of targeted protein degradation.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. TL12-186. [Link]
-
Trory, J.S. et al. (2023) Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. Blood Adv, 7, 1692-1696. [Link]
-
Wikipedia. Proteolysis targeting chimera. [Link]
-
Bio-Techne. Targeted Protein Degradation. [Link]
-
Trory, J.S. et al. (2022) Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function and thrombosis. bioRxiv. [Link]
-
Semantic Scholar. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. [Link]
-
Frontiers. Targeting Protein Kinases Degradation by PROTACs. [Link]
-
Bio-Techne. TL 12-186 (6524) by Tocris. [Link]
-
National Institutes of Health. Degradation of Activated Protein Kinases by Ubiquitination. [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. TL12-186 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. TL12-186 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TL12-186 | CDK | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of TL 13-27 in Cell Culture
Introduction: The Critical Role of a Negative Control in Targeted Protein Degradation Studies
The advent of targeted protein degradation (TPD) technologies, particularly Proteolysis-Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention and biological research. PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI.
Given this intricate mechanism of action, rigorous experimental design is paramount to ensure that the observed biological effects are a direct consequence of the intended protein degradation and not due to off-target effects or non-specific cytotoxicity of the compound. This is where a well-designed negative control becomes indispensable.
TL 13-27 is a crucial reagent for researchers working with its active counterpart, the multi-kinase degrader TL 12-186 . TL 12-186 is a PROTAC that recruits the E3 ligase Cereblon (CRBN) to a wide range of kinases, leading to their degradation. This compound is structurally analogous to TL 12-186 but is designed to be inactive; it does not induce kinase degradation.[] By comparing the cellular effects of TL 12-186 with those of this compound, researchers can confidently attribute the observed outcomes to the specific degradation of target kinases.
This guide provides a comprehensive overview of the recommended use of this compound in cell culture, detailing its properties, recommended concentrations, and step-by-step protocols for its application as a negative control.
Mechanism of Action: The PROTAC Principle and the Inactivity of this compound
The active PROTAC, TL 12-186, functions by forming a ternary complex between a target kinase and the E3 ubiquitin ligase, Cereblon. This proximity induces the transfer of ubiquitin molecules to the kinase, marking it for degradation by the proteasome.
Caption: Mechanism of Action of an Active PROTAC vs. its Negative Control.
This compound, while possessing the same kinase-binding moiety as TL 12-186, is rendered incapable of recruiting the E3 ligase. This inability to form a productive ternary complex is the key to its function as a negative control. Any cellular effects observed in the presence of this compound can be attributed to the kinase-binding properties of the molecule itself, independent of protein degradation.
Properties of this compound
| Property | Value | Source |
| Function | Negative control for TL 12-186 | [] |
| Molecular Weight | 917.48 g/mol | [] |
| Chemical Formula | C44H53ClN10O8S | [] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [] |
Recommended Concentration for Cell Culture
The optimal concentration of this compound for your experiments should be identical to the working concentration of the active compound, TL 12-186, that you are using. The principle is to compare the effects of the active degrader and the inactive control at the same molar concentration.
Based on published data for TL 12-186, a starting concentration range of 100 nM to 1 µM is recommended for most cell lines.
-
For initial screening and dose-response experiments: A concentration range of 10 nM to 10 µM can be tested for both TL 12-186 and this compound.
-
For specific cell lines:
-
In MOLM-14 and MOLT-4 cells, TL 12-186 has been shown to degrade 28 kinases by 50% or more when used at 100 nM for 4 hours .
-
In washed human platelets, maximal degradation of the kinase BTK was observed at 200 to 500 nM of TL 12-186 after a 4-hour incubation.
-
Important Consideration for DMSO Concentration:
This compound is soluble in DMSO. It is crucial to maintain a final DMSO concentration in your cell culture media that is non-toxic to your cells. For most cell lines, the final DMSO concentration should not exceed 0.5% , with 0.1% being the widely accepted safe limit for sensitive and primary cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
Vial of this compound (e.g., 1 mg)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (917.48 g/mol ), calculate the volume of DMSO required to make a 10 mM stock solution. For 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 917.48 g/mol )) * 1,000,000 µL/L ≈ 109 µL
-
-
Carefully add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cells. The specific cell seeding density and incubation times should be optimized for your cell line and experimental goals.
Caption: General workflow for cell treatment with this compound.
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Treatment Solutions:
-
On the day of the experiment, thaw your stock solutions of TL 12-186 and this compound.
-
Prepare serial dilutions of your compounds in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration. For example, if your highest compound concentration requires a 1:1000 dilution from a DMSO stock, your vehicle control should be 0.1% DMSO in media.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Add the prepared treatment solutions (TL 12-186, this compound, and vehicle control) to the respective wells. Ensure each condition is tested in triplicate.
-
-
Incubation with Compound:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 4, 8, 24, or 48 hours).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for your desired downstream analysis. This could include:
-
Western Blotting: To confirm the degradation of the target kinase by TL 12-186 and the lack of degradation by this compound.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of the compounds.
-
Phenotypic Assays: To measure the biological consequences of target kinase degradation.
-
-
Trustworthiness and Self-Validation
The experimental design incorporating this compound is inherently self-validating. A successful experiment will demonstrate a clear difference in the cellular phenotype or target protein levels between cells treated with the active degrader (TL 12-186) and those treated with the inactive control (this compound). The vehicle control will establish the baseline for cell health and protein expression in the absence of any compound-related effects.
References
-
Huang, H. T., Dobrovolsky, D., Paulk, J., Yang, G., Weisberg, E. L., Doctor, Z. M., Buckley, D. L., Cho, J. H., Ko, E., Jang, J., Shi, K., Choi, H. G., Griffin, J. D., Li, Y., Treon, S. P., Fischer, E. S., Bradner, J. E., Tan, L., & Gray, N. S. (2018). A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell chemical biology, 25(1), 88–99.e6. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
Sources
Application Note & Protocol: Characterization of the Novel BTK Inhibitor TL 13-27 in Acute Leukemia Cell Lines MOLT-4 and MOLM-14
For: Researchers, scientists, and drug development professionals in oncology and hematology.
Abstract
This document provides a comprehensive guide for the in vitro application and characterization of TL 13-27, a novel Bruton's Tyrosine Kinase (BTK) inhibitor, using two clinically relevant human leukemia cell lines: MOLT-4 (T-cell Acute Lymphoblastic Leukemia) and MOLM-14 (Acute Myeloid Leukemia). We present detailed protocols for cell culture, compound handling, and key functional assays including cell viability, apoptosis, and cell cycle analysis. Furthermore, we detail methods for mechanistic investigation via Western blot to probe the BTK signaling pathway. This guide is designed to provide both the procedural steps and the scientific rationale to empower researchers to effectively evaluate the therapeutic potential of BTK inhibitors in distinct leukemia subtypes.
Introduction: Targeting BTK in Acute Leukemias
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node in multiple pathways essential for the survival, proliferation, and differentiation of B-lineage lymphoid cells.[1][2] Its role in B-cell malignancies is well-established, leading to the development of clinically successful inhibitors.[3][4] Emerging evidence now points to BTK as a promising therapeutic target in other hematologic malignancies, including Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL).[5][6][7]
In AML, particularly subtypes with FLT3-ITD mutations, BTK is often overexpressed and its inhibition has been shown to block proliferation and survival pathways.[8] In T-ALL, BTK may play a role in promoting leukemic cell survival and chemoresistance, making it an attractive, albeit less explored, target.[2][7]
This compound is a next-generation, selective BTK inhibitor. This application note outlines a systematic approach to characterize its anti-leukemic activity using the MOLT-4 and MOLM-14 cell lines as representative models for T-ALL and AML, respectively.
Model Systems: MOLT-4 and MOLM-14 Cell Lines
A judicious choice of model systems is paramount for preclinical drug evaluation.
-
MOLT-4 is a T-lymphoblast cell line established from the peripheral blood of a 19-year-old male with relapsed T-ALL.[9][10] These cells grow in suspension and are characterized by a hypertetraploid karyotype and the expression of immature T-cell markers such as CD1 and CD5.[11][12][13] Notably, this cell line has a mutation in the p53 gene and does not express the p53 protein, representing a common feature in aggressive leukemias.[10][12]
-
MOLM-14 is a human acute monocytic leukemia (AML, FAB M5a) cell line established from a 20-year-old male at relapse.[14][15] It is a well-characterized model for AML with several key genetic features, including an internal tandem duplication of the FLT3 gene (FLT3-ITD) and an MLL-AF9 fusion gene, both of which are associated with poor prognosis.[16][17] The presence of FLT3-ITD makes this cell line particularly relevant for studying inhibitors that may target downstream signaling pathways, such as the one involving BTK.[8]
Experimental Workflow & Core Protocols
This section details the critical protocols for the evaluation of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Diagram: General Experimental Workflow
Caption: High-level workflow for evaluating this compound.
Protocol: Cell Culture and Maintenance
Rationale: Maintaining healthy, logarithmically growing cell cultures is the foundation of any reliable in vitro experiment. Contamination or poor cell viability will confound results. Both MOLT-4 and MOLM-14 are suspension cell lines, requiring specific handling to ensure viability and prevent clumping.
Materials:
-
MOLT-4 (e.g., ATCC CRL-1582) and MOLM-14 (e.g., DSMZ ACC 777) cells
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
MOLT-4: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
MOLM-14: RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.[14]
Procedure:
-
Thawing: Rapidly thaw cryopreserved vials in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant (this removes cryoprotectant) and resuspend the cell pellet in 10 mL of fresh medium in a T-25 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Subculture:
-
Monitor cell density and viability daily. Both cell lines grow in suspension.[9][14]
-
Maintain cell density between 0.2 x 10⁶ and 1.5 x 10⁶ cells/mL for optimal growth.
-
MOLT-4 (Doubling time ~30-40 hrs): Split culture every 2-3 days by diluting the cell suspension to a seeding density of ~0.2 x 10⁶ cells/mL.[9][18]
-
MOLM-14 (Doubling time ~50 hrs): Split culture every 2-3 days to a seeding density of ~0.5 x 10⁶ cells/mL.[14]
-
-
Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.
Protocol: Cell Viability Assay (MTT)
Rationale: This assay determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50), a key measure of drug potency. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells in log-phase growth
-
This compound (prepared as a 10 mM stock in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells/well in 100 µL of complete growth medium into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include "vehicle control" wells treated with the same final concentration of DMSO (typically ≤0.1%) and "no-cell" blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 using non-linear regression analysis (log(inhibitor) vs. response).
| Cell Line | Hypothetical IC50 of this compound |
| MOLT-4 | 1.2 µM |
| MOLM-14 | 0.3 µM |
Protocol: Apoptosis Analysis by Annexin V/PI Staining
Rationale: To determine if the observed decrease in viability is due to programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound (e.g., at 1x and 2x IC50 concentrations for 48 hours)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvest: Treat 1 x 10⁶ cells with this compound and vehicle control for 48 hours. Harvest cells by centrifugation (300 x g, 5 min).
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V(-) / PI(-)
-
Early Apoptotic: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic: Annexin V(+) / PI(+)
-
| Treatment (MOLM-14) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle (DMSO) | 92% | 4% | 4% |
| This compound (0.3 µM) | 65% | 25% | 10% |
| This compound (0.6 µM) | 30% | 48% | 22% |
Protocol: Western Blot for Mechanistic Analysis
Rationale: Western blotting allows for the detection of specific proteins to confirm target engagement and elucidate the downstream effects of this compound. Key proteins to probe include BTK (to confirm inhibition of its phosphorylation), downstream effectors (PLCγ2, AKT, ERK), and markers of apoptosis (cleaved PARP, cleaved Caspase-3).
Materials:
-
Cells treated with this compound (e.g., at 2x IC50 for 6-24 hours)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat 5 x 10⁶ cells with this compound. Harvest, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. β-Actin is used as a loading control to ensure equal protein loading across lanes.
Anticipated Results & Mechanistic Insights
Diagram: BTK Signaling Pathway Inhibition
Sources
- 1. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com [drugs.com]
- 2. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BTK inhibition sensitizes acute lymphoblastic leukemia to asparaginase by suppressing the amino acid response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BTK for the treatment of FLT3-ITD mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebiohippo.com [ebiohippo.com]
- 10. atcc.org [atcc.org]
- 11. Immunophenotypic and cytogenetic analysis of Molt-3 and Molt-4: human T-lymphoid cell lines with rearrangement of chromosome 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MOLT-4 Cells [cytion.com]
- 13. MOLT-4 Cells [cytion.com]
- 14. Leibniz Institute DSMZ [dsmz.de]
- 15. (Open Access) Two acute monocytic leukemia (AML-M5a) cell lines (MOLM-13 and MOLM-14) with interclonal phenotypic heterogeneity showing MLL-AF9 fusion resulting from an occult chromosome insertion, ins(11;9)(q23;p22p23) (1997) | Y. Matsuo | 235 Citations [scispace.com]
- 16. Two acute monocytic leukemia (AML-M5a) cell lines (MOLM-13 and MOLM-14) with interclonal phenotypic heterogeneity showing MLL-AF9 fusion resulting from an occult chromosome insertion, ins(11;9)(q23;p22p23) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellosaurus cell line MOLM-14 (CVCL_7916) [cellosaurus.org]
- 18. Cellosaurus cell line MOLT-4 (CVCL_0013) [cellosaurus.org]
Application Note: Utilizing TL13-27 as a Negative Control to Validate On-Target and Elucidate Off-Target Effects of the PROTAC Degrader TL12-186
Introduction: The Imperative for Rigorous Controls in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively degrade proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein. TL12-186 is a potent, multi-kinase PROTAC that utilizes a promiscuous kinase inhibitor to bind a wide range of kinases and a pomalidomide moiety to recruit the Cereblon (CRBN) E3 ligase, leading to the degradation of numerous kinases, including Bruton's tyrosine kinase (BTK) and various cyclin-dependent kinases (CDKs).[3][4]
The broad activity of PROTACs like TL12-186 necessitates meticulous experimental design to distinguish between desired on-target effects and potential off-target liabilities. A well-designed negative control is therefore an indispensable tool in PROTAC research.[5] TL13-27 is the cognate negative control for TL12-186. It is structurally analogous to TL12-186 but incorporates a modification to the E3 ligase-binding element that abrogates its ability to recruit CRBN. Consequently, TL13-27 is expected to retain the kinase-binding profile of TL12-186 without inducing protein degradation.[6][7]
This application note provides a comprehensive guide for researchers on how to effectively use TL13-27 to control for off-target effects of TL12-186. We will detail the underlying principles, provide step-by-step protocols for key validation assays, and offer insights into data interpretation.
The Mechanism of Action: TL12-186 and the Role of the Negative Control TL13-27
The activity of TL12-186 is initiated by the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of TL12-186-mediated protein degradation.
TL13-27 is designed to be unable to form this productive ternary complex. While the exact structural modification is often proprietary, it is typically a chemical alteration to the glutarimide moiety of the pomalidomide ligand, which is critical for CRBN binding. This renders TL13-27 incapable of inducing degradation, allowing researchers to isolate the effects of kinase binding and inhibition from the consequences of protein removal.
Compound Information and Handling
Proper handling and preparation of TL12-186 and TL13-27 are critical for reproducible results.
| Feature | TL12-186 | TL13-27 |
| Function | Pan-Kinase PROTAC Degrader | Negative Control |
| Molecular Formula | C44H51ClN10O9S | C44H53ClN10O8S |
| Molecular Weight | 931.46 g/mol | 917.48 g/mol |
| E3 Ligase Recruited | Cereblon (CRBN) | None (CRBN binding ablated) |
| Solubility | Soluble to 100 mM in DMSO | Soluble to 100 mM in DMSO |
| Storage | Store lyophilized powder at -20°C. Store DMSO stocks in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Store lyophilized powder at -20°C. Store DMSO stocks in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Table 1: Key characteristics of TL12-186 and TL13-27.[6][7][][9]
Preparation of Stock Solutions: To prepare a 10 mM stock solution, dissolve 1 mg of TL12-186 in 107.4 µL of DMSO or 1 mg of TL13-27 in 109.0 µL of DMSO. Vortex thoroughly to ensure complete dissolution.
Experimental Design: A Multi-faceted Approach to Validation
A robust experimental workflow is essential to delineate the on- and off-target effects of TL12-186. The following assays, when used in conjunction, provide a comprehensive picture of the compound's activity.
Figure 2: Recommended experimental workflow.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This is the foundational assay to confirm the degradation activity of TL12-186 and the inactivity of TL13-27.
Materials:
-
Cell line of interest (e.g., MOLM-14 or MOLT-4)[3]
-
Complete cell culture medium
-
TL12-186 and TL13-27
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target kinase(s) (e.g., BTK, CDK9) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Treatment: Treat cells with a dose-response of TL12-186 and TL13-27 (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Expected Results and Interpretation:
-
TL12-186: A dose- and time-dependent decrease in the target kinase levels should be observed.
-
TL13-27: No significant change in the target kinase levels should be detected, even at high concentrations.
-
Loading Control: Levels should remain constant across all samples.
This comparison confirms that the observed protein loss is due to CRBN-mediated degradation and not another mechanism, such as transcriptional repression or non-specific toxicity.
Protocol 2: Cell Viability Assay
This assay assesses the functional consequences of target protein degradation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TL12-186 and TL13-27
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of TL12-186 and TL13-27 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
Expected Results and Interpretation:
-
TL12-186: A dose-dependent decrease in cell viability is expected if the target kinase is essential for cell survival or proliferation.
-
TL13-27: Should have a minimal effect on cell viability, with an IC50 significantly higher than that of TL12-186.
Any observed cytotoxicity with TL13-27 at high concentrations could be attributed to off-target effects of the kinase-binding warhead itself, independent of protein degradation.
Protocol 3: Quantitative Proteomics for Off-Target Profiling
This advanced technique provides an unbiased, global view of protein changes induced by TL12-186, allowing for the identification of both intended and unintended degradation targets.[11][12]
Materials:
-
Cell line of interest
-
TL12-186 and TL13-27
-
DMSO (vehicle control)
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based)
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) or other labeling reagents (for multiplexed analysis)
-
LC-MS/MS instrumentation (e.g., Orbitrap)[13]
Procedure:
-
Experimental Setup: Treat cells with TL12-186, TL13-27, and DMSO at a fixed concentration and time point (e.g., a concentration that gives robust degradation of the primary target in the western blot).
-
Sample Preparation: Harvest cells, lyse, and quantify protein. Digest proteins into peptides.
-
Labeling (Optional but Recommended): Label peptides from each condition with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
Expected Results and Interpretation:
-
TL12-186 vs. DMSO: This comparison will reveal all proteins that are downregulated, including the intended targets and any off-target substrates. TL12-186 is known to degrade at least 28 kinases by 50% or more at 100 nM in certain cell lines, including BTK, PTK2, FLT3, AURKA/B, TEC, ULK1, ITK, and multiple CDKs.[3]
-
TL13-27 vs. DMSO: This is the critical control. Ideally, no significant protein downregulation should be observed. Any proteins that are downregulated by TL13-27 may be affected by mechanisms independent of CRBN-mediated degradation.
-
TL12-186 vs. TL13-27: This direct comparison helps to filter out non-degradation-related effects of the warhead, providing a high-confidence list of true degradation substrates of TL12-186.
Conclusion: Ensuring Scientific Rigor in PROTAC Research
The use of the negative control TL13-27 is not merely a suggestion but a requirement for the robust validation of experimental data generated with the pan-kinase degrader TL12-186. By systematically employing the protocols outlined in this application note, researchers can confidently:
-
Confirm that the degradation of a target protein is dependent on the recruitment of the CRBN E3 ligase.
-
Differentiate between phenotypic effects caused by protein degradation versus those arising from kinase inhibition or other off-target interactions.
-
Generate high-quality, reproducible data suitable for publication and decision-making in drug development programs.
The principles and methods described herein are fundamental to the rigorous scientific investigation of targeted protein degradation and will aid in the successful application of this powerful technology.
References
- The Indispensable Role of Negative Controls in PROTAC Research: A Compar
- PROTAC-Induced Proteolytic Targeting. (n.d.). In Methods in Molecular Biology. Springer.
- TL 13-27. (n.d.). R&D Systems.
- This compound. (n.d.). Tocris Bioscience.
- This compound - (CAS 2250025-90-0). (n.d.). BOC Sciences.
- A Researcher's Guide to Negative Control Experiments for E3 Ligase Ligand-Linker Conjug
- A Researcher's Guide to Negative Control Design for Thalidomide-Based PROTAC Experiments. (n.d.). BenchChem.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). Current Protocols.
- PROTACs: Principles and Mechanisms. (n.d.).
- A Comparative Guide to Validating PROTAC-Mediated Protein Degradation: Western Blot Analysis and Altern
- Application Notes and Protocols for Cell Viability and Apoptosis Assays with PROTAC FLT-3 Degrader 3. (2025). BenchChem.
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021).
- How PROTAC Degraders Work: Molecular Recognition and Design Principles. (n.d.). FASEB.
- PROTAC Diastereomer Design - Neg
- An overview of PROTACs: a promising drug discovery paradigm. (2022). Signal Transduction and Targeted Therapy.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online.
- Protein Degrader/PROTAC assays. (n.d.). Proteome Sciences.
- PROTAC Drug Off-Target Protein Assessment Service. (n.d.). MtoZ Biolabs.
- TL12-186. (n.d.). Cell Signaling Technology.
- TL12-186 | PROTAC Kinase Degrader. (n.d.). MedChemExpress.
- TL12-186 | CDK | Ligand for E3 Ligase. (n.d.). TargetMol.
- TL12-186. (n.d.). MedChemExpress.
- Cell Viability Assay Protocols. (n.d.). Thermo Fisher Scientific.
- High-throughput PROTAC compound screening workflow for targeted protein degradation on an Orbitrap Astral mass spectrometer. (n.d.). Thermo Fisher Scientific.
- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018). ACS Chemical Biology.
- Assays for Targeted Protein Degrad
- Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology.
Sources
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- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TL12-186 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Degrader [proteomics.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Chemoproteomic Analysis of the Degradable Kinome Using TL 13-27
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Degradable Kinome with TL 13-27
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2] The human kinome, comprising over 500 kinases, represents a rich landscape of therapeutic targets.[3] Chemoproteomic approaches are powerful tools to systematically identify which kinases are susceptible to targeted degradation, a concept known as the "degradable kinome."[3][4]
A critical aspect of rigorous PROTAC research is the use of appropriate negative controls to ensure that the observed protein down-regulation is a direct result of the intended ternary complex formation and E3 ligase-mediated degradation.[1][5] this compound is an indispensable negative control for the multi-kinase degrader TL12-186.[6][7] While structurally similar to TL12-186, this compound is designed to be deficient in its ability to bind to the Cereblon (CRBN) E3 ligase, thus preventing the formation of a productive ternary complex and subsequent degradation. By comparing the cellular effects of TL12-186 with this compound, researchers can confidently attribute kinase degradation to the specific PROTAC mechanism.
These application notes provide a comprehensive guide for utilizing this compound in chemoproteomic workflows to accurately identify and quantify the degradable kinome.
Chemical Information: this compound
| Characteristic | Value |
| Chemical Name | N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide |
| Molecular Formula | C44H53ClN10O8S |
| Molecular Weight | 917.48 g/mol |
| CAS Number | 2250025-90-0 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Source:[6][]
Chemical Structure of this compound:
Image Source: Excenen Pharmatech[9]
Experimental Workflows and Protocols
The following sections detail the key experimental stages for a chemoproteomic study to profile the degradable kinome, incorporating this compound as a negative control.
Diagram of the Chemoproteomic Workflow
Caption: Chemoproteomic workflow for identifying degradable kinases.
Protocol 1: Cell Culture and Treatment
This protocol outlines the initial steps of cell culture and treatment with the active degrader and negative control.
Materials:
-
Cancer cell line of interest (e.g., MOLM-14, K562)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO
-
TL12-186 (Active Degrader)
-
This compound (Negative Control)
-
6-well or 10 cm tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare stock solutions of TL12-186 and this compound in DMSO. A typical stock concentration is 10 mM.
-
Treatment: The next day, treat the cells with the desired concentrations of TL12-186, this compound, or an equivalent volume of DMSO (vehicle control). A common concentration range for initial screening is 100 nM to 1 µM. A treatment duration of 4-8 hours is often sufficient to observe direct degradation events.[10]
-
Cell Harvest: After the incubation period, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove any residual media and compounds. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Cell Lysis and Protein Digestion
This protocol describes the preparation of cell lysates and the subsequent digestion of proteins into peptides for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Resuspend the cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: For a typical bottom-up proteomics workflow, take a defined amount of protein (e.g., 100 µg) from each sample. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[11]
-
Protein Digestion: Dilute the samples with ammonium bicarbonate buffer to reduce the concentration of detergents and denaturants. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[11][12]
-
Peptide Desalting: Acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the resulting peptide mixtures using C18 SPE cartridges according to the manufacturer's instructions. Elute the peptides and dry them in a vacuum concentrator.
Protocol 3: Tandem Mass Tag (TMT) Labeling and Sample Pooling
This protocol details the isobaric labeling of peptides for multiplexed quantitative proteomics.
Materials:
-
TMTpro™ 16plex Label Reagent Set (or similar)
-
Anhydrous acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (5%)
Procedure:
-
Peptide Reconstitution: Reconstitute the dried peptide samples in TEAB buffer.[12]
-
TMT Reagent Preparation: Bring the TMT label reagents to room temperature. Dissolve each TMT tag in anhydrous ACN.[12]
-
Labeling Reaction: Add the appropriate TMT label to each peptide sample. The ratio of TMT reagent to peptide should be optimized, but a common starting point is a 4:1 ratio by weight.[13] Incubate the reaction for 1 hour at room temperature.[12]
-
Quenching: Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.[12]
-
Sample Pooling: Combine the labeled samples in equal amounts.
-
Final Desalting: Desalt the pooled sample using a C18 SPE cartridge and dry it in a vacuum concentrator.
Protocol 4: LC-MS/MS Analysis and Data Processing
This protocol provides a general overview of the mass spectrometry and data analysis steps.
Instrumentation and Software:
-
High-resolution Orbitrap mass spectrometer (e.g., Orbitrap Astral, Orbitrap Exploris)
-
Nano-flow liquid chromatography system
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant, FragPipe)
Procedure:
-
LC-MS/MS Analysis: Reconstitute the pooled, labeled peptide sample in a suitable solvent (e.g., 0.1% formic acid). Load the sample onto the nano-LC system coupled to the mass spectrometer. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[14][15]
-
Data Analysis:
-
Protein Identification: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) to identify peptides and their corresponding proteins.
-
Quantification: Extract the reporter ion intensities for each identified peptide to determine the relative abundance of proteins across the different treatment conditions.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that show a significant change in abundance between the TL12-186 treated samples and the this compound and vehicle controls. A typical cutoff for significant degradation is a fold change of less than 0.75 and a p-value less than 0.05.
-
Diagram of the Targeted Protein Degradation Mechanism
Caption: Mechanism of action of a PROTAC and its negative control.
Data Interpretation and Validation
A successful chemoproteomic experiment will reveal a set of proteins that are significantly downregulated upon treatment with TL12-186 but not with this compound or the vehicle control.
Expected Outcomes:
| Treatment Group | Target Kinase Levels | Rationale |
| Vehicle (DMSO) | Unchanged | Baseline protein expression. |
| TL12-186 (Active) | Significantly Decreased | Successful PROTAC-mediated degradation. |
| This compound (Control) | Unchanged | Demonstrates that degradation is dependent on CRBN binding. |
This table provides a simplified representation of expected results for a target kinase.
Further Validation:
-
Western Blotting: Validate the mass spectrometry results for key candidate kinases by performing western blots on lysates from cells treated under the same conditions.
-
Dose-Response and Time-Course Experiments: Characterize the degradation kinetics by treating cells with a range of concentrations of TL12-186 and for different durations.
-
Rescue Experiments: To further confirm the CRBN-dependent mechanism, pre-treat cells with a high concentration of a CRBN ligand (e.g., thalidomide) before adding TL12-186. This should rescue the degradation of the target kinases.
By following these detailed protocols and incorporating the essential negative control this compound, researchers can confidently and accurately map the degradable kinome, paving the way for the development of novel targeted protein degradation therapeutics.
References
-
Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Curr Protoc Chem Biol. 2019 Sep;11(3):e72. Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discov. 2023 Dec;28(6):291-300. Available at: [Link]
-
This compound |CAS 2250025-90-0. DC Chemicals. Available at: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods Mol Biol. 2017;1647:209-220. Available at: [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Cent Sci. 2018 Jan 24;4(1):88-99. Available at: [Link]
-
Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. 2021 Dec 16. Available at: [Link]
-
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chem Sci. 2021 Jan 21;12(3):1033-1042. Available at: [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nat Protoc. 2014 Jan;9(1):1-15. Available at: [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. J Proteome Res. 2015 Feb 6;14(2):1271-81. Available at: [Link]
-
Kinome Profiling. Scientifica (Cairo). 2012;2012:204702. Available at: [Link]
-
TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. J Vis Exp. 2020 Jun 8;(160). Available at: [Link]
-
A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. MethodsX. 2022;9:101869. Available at: [Link]
-
TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Mol Cell Proteomics. 2019 Nov;18(11):2323-2335. Available at: [Link]
-
TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Crown Bioscience. Available at: [Link]
-
Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS. Plant J. 2015 May;82(3):529-41. Available at: [Link]
-
Protein Degrader/PROTAC assays. Proteome Sciences. Available at: [Link]
-
Targeted Protein Degraders. Bruker. Available at: [Link]
-
Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. 2025 Nov 21. Available at: [Link]
-
Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. J Vis Exp. 2010 Oct 21;(44):2243. Available at: [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Proteopolis. 2018 Dec 12. Available at: [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]
-
A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chem Biol. 2018 Jan 18;25(1):88-99.e6. Available at: [Link]
-
Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship. Available at: [Link]
-
Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chem Soc Rev. 2025 May 19. Available at: [Link]
-
Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents. ResearchGate. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excenen.com [excenen.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Targeted Protein Degraders | Bruker [bruker.com]
Application Note & Protocol: Reconstituting and Preparing Stock Solutions of TL 13-27
Abstract and Guiding Principles
This document provides a comprehensive guide for the reconstitution, preparation, and storage of stock solutions for TL 13-27, a critical negative control compound. As a key reagent in kinase degradation studies, particularly those involving its active counterpart, the PROTAC® degrader TL 12-186, the integrity and accurate concentration of this compound are paramount for generating reliable and reproducible data. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure experimental success and data validity. The protocols herein are built on principles of chemical stability, solubility, and best practices for handling potent small molecules.
The Critical Role of a Negative Control: Understanding this compound
In the field of targeted protein degradation, a Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[] TL 12-186 is one such PROTAC, composed of a promiscuous kinase inhibitor conjugated to a ligand for the cereblon E3 ubiquitin ligase.[2]
This compound serves as the indispensable negative control for TL 12-186.[2][3][4] It is structurally analogous to the active degrader but is engineered to be inactive, meaning it does not induce the degradation of target kinases.[3][4] The use of this compound is a self-validating step in any experiment, allowing researchers to definitively attribute the observed biological effects of TL 12-186 to its degradation activity, rather than to non-specific effects of the chemical scaffold or target engagement alone.
Caption: Conceptual model of PROTAC action vs. its negative control.
Physicochemical Properties and Data
Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. The data below has been consolidated from authoritative suppliers.
| Property | Value | Source(s) |
| CAS Number | 2250025-90-0 | [3][4] |
| Molecular Formula | C₄₄H₅₃ClN₁₀O₈S | [3][4][] |
| Molecular Weight | 917.48 g/mol | [3][4][][6] |
| Purity | ≥98% (typically via HPLC) | [3][4][][6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2][4][6] |
| Max Solubility | 100 mM in DMSO | [2][4][6] |
Note on Molecular Weight: The batch-specific molecular weight may vary slightly due to hydration.[6] For the highest accuracy, always refer to the Certificate of Analysis (CoA) provided with your specific lot of the compound.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution. The causality for each step is explained to ensure both accuracy and compound integrity.
4.1 Required Materials & Equipment
-
This compound (solid powder form) in manufacturer's vial
-
Anhydrous/molecular sieves-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated positive displacement or air displacement micropipettes and sterile tips
-
Sterile, DNAse/RNAse-free polypropylene microcentrifuge tubes (for aliquots)
-
Vortex mixer
-
Sonicator (optional, for compounds that are difficult to dissolve)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
4.2 Step-by-Step Reconstitution Protocol
-
Pre-equilibration (The "Why"): Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic compound, which could lead to hydrolysis and compromise its stability.[7]
-
Calculation of Solvent Volume (The "How"): The goal is to create a 10 mM stock solution. The required volume of DMSO is calculated using the following formula:
Volume (in Liters) = Mass (in grams) / (Molecular Weight (in g/mol ) × Molar Concentration (in mol/L))
For a 1 mg sample of this compound (MW = 917.48 g/mol ) to make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = 0.001 g / (917.48 g/mol × 0.010 mol/L) = 0.000109 L
-
Volume (µL) = 109.0 µL
-
-
Solvent Addition: Carefully unseal the vial. Using a calibrated micropipette, add the calculated volume (109.0 µL for 1 mg) of anhydrous DMSO directly to the solid compound in the original vial. This minimizes loss of material that can occur during transfer of the powder.[8]
-
Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until no visible particulates remain. For some batches, gentle warming in a 45-60°C water bath or brief sonication may be required to achieve full dissolution.[2] Visual confirmation of a clear solution is essential for an accurate stock concentration.
-
Aliquoting for Stability (The "Best Practice"): To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-20 µL) in sterile, low-binding polypropylene tubes.
Storage and Stability Guidelines
Proper storage is crucial for maintaining the activity of this compound.
| Form | Storage Temperature | Shelf Life | Rationale & Best Practices |
| Solid Powder | -20°C | Up to 2 years | Keep vial tightly sealed with desiccant to prevent moisture absorption.[3][] |
| DMSO Stock Solution | -80°C (Recommended) | Up to 6 months | The gold standard for long-term preservation of small molecules in DMSO. Minimizes degradation.[3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage. Ensure aliquots are tightly sealed to prevent water absorption from the freezer environment.[2] |
| DMSO Stock Solution | 4°C | Up to 2 weeks | Not recommended for long-term storage but acceptable for short experimental periods.[3] |
Preparation of Working Solutions for Cellular Assays
The 10 mM DMSO stock is a concentrate and must be diluted to a final working concentration in an aqueous buffer or cell culture medium.
6.1 The Dilution Principle: The primary goal is to introduce the compound to your biological system while keeping the final DMSO concentration at a non-toxic level (typically ≤0.1% v/v). This requires a serial dilution strategy.
6.2 Example Protocol: Preparing a 10 µM Working Solution
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM stock solution. Prepare an intermediate dilution by, for example, adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium. This creates a 10 µM solution (a 1:1000 dilution). Vortex gently.
-
Final Dilution: Add the required volume of this intermediate solution to your experimental wells. For example, adding 10 µL of the 10 µM solution to a final culture volume of 1 mL will yield a final concentration of 100 nM.
-
Vehicle Control: It is imperative to treat a set of control cells with the same final concentration of DMSO that the compound-treated cells receive. This ensures that any observed effects are due to the compound and not the solvent.
Sources
Application Note & Protocols: Assessing the Cell Permeability and Cellular Uptake of TL 13-27
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cell permeability and intracellular uptake of TL 13-27. This compound is the negative control for the multi-kinase degrading PROTAC, TL 12-186.[1][2] For a negative control to be effective, it is crucial to determine if it can cross the cell membrane and reach the intracellular environment. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol. We will cover foundational in-silico and artificial membrane-based assays, progress to gold-standard cell monolayer permeability studies, and culminate with advanced techniques to confirm intracellular target engagement. The goal is to provide a robust framework for validating this compound's utility by distinguishing between a lack of cellular entry and a true lack of biological activity at the target.
Introduction: The "Why" of Permeability for a Negative Control
In the field of targeted protein degradation, a PROTAC (Proteolysis Targeting Chimera) is designed to induce the degradation of a specific target protein. A corresponding negative control is an indispensable tool, designed to be structurally similar but biologically inert. This compound serves this role for the kinase degrader TL 12-186.[2] However, a critical, often-overlooked question is whether this control molecule can access the intracellular space where the target protein resides.
If a negative control fails to produce a biological effect, two possibilities exist:
-
The Ideal Scenario: The molecule enters the cell but, as designed, does not engage the target or elicit downstream effects, thus validating the specific activity of its active counterpart.
This guide provides the experimental framework to resolve this ambiguity. We will systematically evaluate the ability of this compound, a molecule with a significant molecular weight (917.48 g/mol )[], to cross the cell membrane. This journey begins with simple, predictive models and progresses to complex, physiologically relevant cellular systems.
Physicochemical Profile of this compound
Understanding the basic properties of a molecule is the first step in predicting its behavior. PROTACs and their derivatives often operate "beyond the Rule of 5" (bRo5), meaning their size and properties fall outside the typical range for orally bioavailable small molecules. This makes empirical testing of their permeability essential.
| Property | Value | Source | Significance for Permeability |
| Molecular Formula | C44H53ClN10O8S | [] | Indicates a large and complex structure. |
| Molecular Weight | 917.48 g/mol | [] | High molecular weight is a primary challenge for passive diffusion across the cell membrane. |
| Storage | -20°C | [] | Standard for ensuring chemical stability of complex molecules. |
| Purity | ≥98% | [2][] | High purity is essential for accurate quantification and interpretation of results. |
Foundational Assessment: Passive Permeability via PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's ability to passively diffuse across a lipid membrane.[4][5] It is an excellent first-pass screening tool because it isolates a single transport mechanism—passive diffusion—without the complexities of active transport or cellular metabolism.[4][6]
Causality Behind the Choice: By starting with PAMPA, we establish a baseline for passive permeability. If this compound shows poor permeability in this simplified system, it highlights the potential challenges that will be faced in more complex cellular models.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2.1: PAMPA for this compound
This protocol is adapted from standard methodologies for assessing passive permeability.[4][7][8]
Materials:
-
96-well PAMPA "sandwich" plate system (Donor and Acceptor plates)
-
This compound powder
-
DMSO (ACS grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Control compounds: High permeability (e.g., Propranolol) and Low permeability (e.g., Atenolol)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Solutions:
-
Coat the Donor Plate:
-
Gently add 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes. Avoid trapping air bubbles.
-
-
Assemble the PAMPA Sandwich:
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
Add 150-200 µL of the donor solution (this compound, controls, or blank) to the appropriate wells of the donor plate.
-
-
Incubation:
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Take samples from both the donor and acceptor wells for analysis.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the effective permeability coefficient (Pe) using the appropriate formula, which accounts for volumes, surface area, and incubation time.
-
Data Interpretation:
-
High Permeability (Pe > 5 x 10⁻⁶ cm/s): Suggests this compound can passively diffuse across lipid bilayers.
-
Medium Permeability (1 < Pe < 5 x 10⁻⁶ cm/s): Indicates moderate passive diffusion.
-
Low Permeability (Pe < 1 x 10⁻⁶ cm/s): Suggests passive diffusion is limited and may not be a primary mechanism of cell entry.
Cellular Permeability & Efflux: The Caco-2 Monolayer Assay
While PAMPA assesses passive diffusion, it cannot model active transport or the barrier function of tight junctions. The Caco-2 permeability assay is the industry gold standard for predicting in vivo drug absorption because it addresses these limitations.[9][10][11] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocyte-like cells, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[10][11][12]
Causality Behind the Choice: This assay provides a more physiologically relevant assessment. By measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical), we can calculate an efflux ratio . An efflux ratio >2 strongly suggests the compound is a substrate for an active efflux pump, which could prevent it from accumulating inside the cell even if it can cross the membrane.[11][12]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Protocol 3.1: Bidirectional Caco-2 Assay for this compound
This protocol is based on established guidelines for Caco-2 assays.[9][10][13]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
TEER meter
-
Lucifer Yellow dye
-
This compound and control compounds (e.g., Propranolol, Atenolol, and a known P-gp substrate like Digoxin)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[12]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the monolayers gently with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add this compound (typically 1-10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
For B→A transport: Add this compound in transport buffer to the basolateral chamber. Add fresh buffer to the apical chamber.
-
Run each condition in triplicate.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh buffer.
-
-
Quantification and Calculation:
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
Data Interpretation:
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Predicted Absorption | Interpretation for this compound |
| > 10 | High | High cell permeability is likely. |
| 1 - 10 | Moderate | Moderate cell permeability. |
| < 1 | Low | Poor cell permeability is a significant concern. |
| Efflux Ratio | Indication | Interpretation for this compound |
| < 2 | No significant efflux | Active efflux is not a major barrier to intracellular accumulation. |
| > 2 | Active Efflux Substrate | This compound is actively pumped out of cells, which could prevent it from reaching its target. |
Direct Measurement: Cellular Uptake and Target Engagement
Permeability assays measure the flux of a compound across a cell layer. To confirm that this compound actually accumulates inside cells and interacts with its target, more direct methods are required. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in an intact cellular environment.[14][15][16]
Causality Behind the Choice: CETSA provides the ultimate validation. It directly measures the biophysical interaction of a compound with its protein target inside the cell.[17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14][18] For this compound, a lack of a thermal shift would confirm it does not engage the target, solidifying its status as a true negative control, provided it is present in the cell (which can be confirmed by LC-MS/MS analysis of the cell lysate).
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4.1: CETSA for this compound Target Engagement
This protocol outlines the key steps for performing a CETSA experiment.[14][17][18]
Materials:
-
Cell line expressing the target kinase of interest.
-
This compound, TL 12-186 (as a positive control for engagement), and vehicle (DMSO).
-
Cell culture supplies.
-
PCR tubes/plate and a thermal cycler.
-
Lysis buffer with protease/phosphatase inhibitors.
-
Apparatus for protein quantification (e.g., Western Blot or ELISA).
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with vehicle (DMSO), a saturating concentration of this compound, or TL 12-186 for a specified time (e.g., 1-4 hours) to allow for cellular uptake.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature for each treatment condition (vehicle, this compound, TL 12-186).
-
A "thermal shift" is observed if a compound-treated curve is shifted to the right (higher temperatures) compared to the vehicle control.
-
Parallel Uptake Quantification (LC-MS/MS):
-
To directly correlate CETSA results with intracellular concentration, run a parallel experiment.
-
Treat cells with this compound as in step 1.
-
Instead of heating, wash the cells thoroughly with ice-cold PBS, lyse them, and use LC-MS/MS to quantify the intracellular concentration of this compound. This confirms the compound is present during the CETSA experiment.
Data Interpretation:
| CETSA Result for this compound | Intracellular Conc. (LC-MS/MS) | Conclusion |
| No Thermal Shift | Detected | Ideal Negative Control: this compound enters the cell but does not engage the target. |
| No Thermal Shift | Not Detected | Ambiguous Result: The lack of effect could be due to impermeability. Results from PAMPA/Caco-2 are critical here. |
| Thermal Shift Observed | Detected | Not a True Negative Control: this compound enters the cell and engages the target, suggesting it may have some on-target activity despite not inducing degradation. |
Summary and Integrated Strategy
Validating this compound as a negative control requires a multi-faceted approach. No single experiment tells the whole story. By integrating the data from these orthogonal assays, a researcher can build a conclusive case for the molecule's behavior and utility.
-
Start with PAMPA: Establish a baseline for passive permeability.
-
Move to Caco-2: Evaluate permeability in a more complex model and test for active efflux.
-
Confirm with CETSA & LC-MS/MS: Directly prove whether the molecule is present inside the cell and if it engages its intended target.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Bada Juarez, J. F., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Orcutt, K. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
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Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
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Vichem. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound |CAS 2250025-90-0. Retrieved from [Link]
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ScholarSpace. (n.d.). Assessing The Intestinal Permeability Of Small Molecule Drugs. Retrieved from [Link]
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Zhang, Z., et al. (2022). Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ProQuest. (n.d.). Assessing the Intestinal Permeability of Small Molecule Drugs. Retrieved from [Link]
-
Thakur, A., et al. (2022). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]
-
NIH. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]
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Designing a time-course experiment with TL 13-27
Application Notes & Protocols
Topic: Designing a Rigorous Time-Course Experiment to Validate Targeted Protein Degradation Using the Negative Control TL 13-27
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Controls in Targeted Protein Degradation Studies
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules like PROteolysis TArgeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A PROTAC, such as the multi-kinase degrader TL 12-186, functions by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
However, the complexity of these bivalent molecules necessitates exceptionally rigorous controls to ensure that the observed biological effects are genuinely due to the specific, E3 ligase-mediated degradation of the intended target and not from off-target effects or general cytotoxicity. This is where a well-designed time-course experiment, incorporating the appropriate negative control, becomes indispensable.
This guide provides a comprehensive framework for designing and executing a time-course experiment using This compound , the validated negative control for the active degrader TL 12-186.[][2] this compound is structurally similar to TL 12-186 but is engineered to be incapable of binding the E3 ligase Cereblon (CRBN), and therefore does not induce degradation of target kinases.[3] By comparing the dynamic cellular responses to the active degrader, the inactive control, and a vehicle, researchers can precisely dissect the kinetics of protein degradation and confidently attribute downstream signaling and phenotypic changes to the intended mechanism of action.
Part I: Experimental Design & Rationale
The foundation of a successful time-course experiment lies in a design that is not merely descriptive but is inherently self-validating. The primary goal is to isolate the specific biological consequences of protein degradation from other potential pharmacological effects.
The Principle of Self-Validating Controls
To achieve mechanistic clarity, a three-armed experimental setup is essential:
-
Active Degrader (TL 12-186): The experimental group, expected to induce degradation of target kinases and elicit downstream effects.
-
Negative Control (this compound): This is the most critical control. It accounts for any biological effects resulting from target engagement alone, independent of CRBN-mediated degradation.[3] Any response observed with TL 12-186 but absent with this compound can be attributed to the degradation event itself.
-
Vehicle Control (e.g., DMSO): This control group accounts for any effects of the solvent used to dissolve the compounds and establishes the baseline cellular behavior over the experimental time course.
Caption: The role of controls in a PROTAC experiment.
Optimizing Key Experimental Parameters
1. Cell Line Selection: The choice of a cellular model is paramount. The selected cell line must express:
-
The target kinase(s) of TL 12-186 at a detectable level.
-
The E3 ligase Cereblon (CRBN), which is essential for the degrader's mechanism.
-
Relevant downstream signaling pathways that can be monitored as functional readouts.
2. Dose-Response Determination: Before embarking on a time-course study, it is crucial to first perform a dose-response experiment. This preliminary step determines the optimal concentration of TL 12-186 that induces maximal degradation of the target protein (DC₅₀/Dₘₐₓ) without causing overt cytotoxicity unrelated to the degradation of its intended target. The same concentration of this compound should be used in the time-course experiment to ensure a direct and fair comparison.
3. Time Point Selection: The temporal resolution of the experiment dictates the quality of the resulting data. The selection of time points should be hypothesis-driven, aiming to capture the full kinetic profile of the drug's action.[4][5] A well-considered time course might include:
-
Early Time Points (e.g., 0.5, 1, 2, 4 hours): To capture the initial onset and rate of protein degradation.
-
Intermediate Time Points (e.g., 6, 8, 12 hours): To identify the time of maximal protein degradation.
-
Late Time Points (e.g., 24, 48, 72 hours): To observe the downstream consequences of target loss (e.g., changes in gene expression, cell cycle arrest, or apoptosis) and to assess the potential for protein re-synthesis.[6]
4. Cell Seeding Density: To ensure reproducibility, cells must be in a healthy, logarithmic growth phase throughout the experiment.[7] Seeding density should be optimized such that even the cells in the longest time-point wells do not become over-confluent, as this can introduce confounding variables affecting cell signaling and viability.[8]
Part II: Protocols
This section provides detailed, step-by-step methodologies for conducting the time-course experiment.
Protocol 1: Cell Culture and Seeding
-
Culture your chosen cell line using the recommended media and supplements, ensuring cells are healthy and passaged consistently.[8]
-
Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability (should be >95%).
-
Calculate the required cell volume to seed multi-well plates (e.g., 6-well plates for Western Blot/qPCR, 96-well plates for viability assays) at the pre-determined optimal density.
-
Seed the cells into the appropriate number of plates. For a time-course experiment, you will need a separate plate for each time point to be harvested.
-
Incubate the plates for 18-24 hours to allow cells to adhere and resume logarithmic growth before treatment.
Protocol 2: Time-Course Treatment
The most effective way to manage a time-course experiment is to stagger the treatment start times and harvest all samples simultaneously. This minimizes variability associated with sample processing.[9]
-
Prepare stock solutions of TL 12-186 and this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare working solutions of each compound and the vehicle control by diluting the stock solutions in pre-warmed, complete cell culture media to the final desired concentration.
-
For the longest time point (e.g., 48 hours), aspirate the old media from the designated plate and replace it with the media containing TL 12-186, this compound, or vehicle. Return the plate to the incubator.
-
Repeat this process at subsequent, staggered intervals corresponding to the desired time points. For example, for a 24-hour time point, you would add the treatment 24 hours after the 48-hour plate was treated.
-
The "0 hour" time point represents the baseline and should be harvested without any treatment.
Caption: Staggered treatment workflow for a time-course experiment.
Protocol 3: Sample Harvesting for Downstream Analysis
At the designated harvest time, process the plates for their respective downstream assays.
For Western Blotting and qPCR:
-
Place the 6-well plates on ice.
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
For protein analysis, add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[10] Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed with protein quantification.
-
For RNA analysis, add a suitable lysis reagent (e.g., TRIzol) to each well and proceed with RNA extraction according to the manufacturer's protocol.[11]
Part III: Downstream Analysis & Data Interpretation
A. Assessing Target Protein Degradation (Proteomics)
The most direct measure of a degrader's activity is the level of its target protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane (e.g., with 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Crucially , strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-Actin, or β-Tubulin) to ensure equal protein loading across all lanes.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the target protein signal to the loading control signal for each sample.
Data Presentation: Expected Protein Degradation Profile
| Time Point | Vehicle (DMSO) | This compound (Negative Control) | TL 12-186 (Active Degrader) |
| 0 hr | 100% | 100% | 100% |
| 2 hr | ~100% | ~100% | ↓ (e.g., 60%) |
| 8 hr | ~100% | ~100% | ↓↓ (e.g., 15%) |
| 24 hr | ~100% | ~100% | ↓↓ (e.g., <10%) |
| 48 hr | ~100% | ~100% | ↓↓ or slight ↑ (recovery) |
B. Analyzing Downstream Cellular Consequences
This protocol measures changes in the transcription of genes known to be regulated by the target kinase.
-
Perform reverse transcription on the extracted RNA (e.g., 1 µg) to synthesize complementary DNA (cDNA).[14]
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for your gene of interest, and the diluted cDNA template.[11][15]
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCq method.[16] Normalize the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB). Then, calculate the fold change in expression for each treatment condition relative to the time-matched vehicle control.
This assay determines the impact of target degradation on overall cell health. ATP-based assays are highly sensitive indicators of metabolically active cells.[17]
-
Prepare a 96-well plate with cells treated as described in Protocol 2.
-
At each time point, remove the designated plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Use a commercial ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®). Add the reagent directly to the wells according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Normalize the data by expressing the viability of treated cells as a percentage of the time-matched vehicle control.
Interpreting the Results
The power of this experimental design lies in the direct comparison across the three arms over time.
Caption: Logic diagram for interpreting time-course data.
-
A Degradation-Specific Effect: If a significant decrease in a target protein, a change in downstream gene expression, or a loss of cell viability is observed with TL 12-186 but NOT with this compound or the vehicle, you can confidently conclude that this effect is a direct consequence of CRBN-mediated protein degradation.
-
A Degradation-Independent or Off-Target Effect: If a similar effect is observed for both TL 12-186 and this compound compared to the vehicle, this indicates the effect is not due to protein degradation. It may be caused by the parent kinase inhibitor scaffold binding to the target or other proteins.[3]
-
No Effect: If neither compound shows a significant effect compared to the vehicle, it may indicate that degradation of this specific target does not impact the measured downstream pathway in this cell line or within the chosen timeframe.
Summary & Key Takeaways
A time-course experiment is a powerful tool for characterizing the pharmacological effects of a targeted protein degrader. By incorporating the inactive control this compound alongside the active degrader TL 12-186, researchers can move beyond simple endpoint measurements to understand the kinetics of degradation and its downstream consequences. This rigorous, multi-faceted approach is essential for validating the intended mechanism of action, building a compelling data package, and making informed decisions in drug development.
References
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 271–288. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound | CAS 2250025-90-0. DC Chemicals. Retrieved from [Link]
-
Gabrielsson, J., & Weiner, D. (2012). Dose-Response-Time Data Analysis: An Underexploited Trinity. Clinical Pharmacology & Therapeutics, 91(2), 324–327. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Wright, D. F., & Winter, H. R. (2017). Understanding the time course of pharmacological effect: a PKPD approach. British Journal of Clinical Pharmacology, 83(8), 1656–1666. Retrieved from [Link]
-
Stack, M. (n.d.). Quantitative Real Time PCR Protocol. Stack Lab. Retrieved from [Link]
-
Bookout, A. L., & Mangelsdorf, D. J. (2010). Monitoring gene expression: quantitative real-time rt-PCR. Methods in Enzymology, 470, 487–502. Retrieved from [Link]
-
Wang, J., & Zhong, J. (2015). Optimal timepoint sampling in high-throughput gene expression experiments. Bioinformatics, 31(18), 2966–2972. Retrieved from [Link]
-
Huang, H. T., et al. (2018). A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chemical Biology, 25(1), 88-99.e6. Retrieved from [Link]
-
ResearchGate. (2015). How can I analyse gene expression time course study by qPCR?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing experiment sampling rate under different measurement distortion effects. ResearchGate. Retrieved from [Link]
-
FDA. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. U.S. Food and Drug Administration. Retrieved from [Link]
-
Unknown. (n.d.). Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). Retrieved from [Link]
-
de Assis, L. F., et al. (2025). A combined mathematical and experimental approach reveals the drivers of time-of-day drug sensitivity in human cells. bioRxiv. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]
-
QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Retrieved from [Link]
-
ResearchGate. (2017). Which one is the better plan for time course study?. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2023). Dual-specificity phosphatases 13 and 27 as key switches in muscle stem cell transition from proliferation to differentiation. Stem Cells. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
-
ResearchGate. (2014). How to design a time course experiment?. ResearchGate. Retrieved from [Link]
-
Chen, P., et al. (2014). Improving the accuracy of expression data analysis in time course experiments using resampling. BMC Bioinformatics, 15(Suppl 12), S3. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]
-
Kay Lab, University of Toronto. (n.d.). Optimizing frequency sampling in CEST experiments. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Creative Diagnostics. Retrieved from [Link]
-
Cross Validated. (2013). Time series data analysis - determining significance between treatment and control. Stack Exchange. Retrieved from [Link]
-
Ledieu, A., et al. (2018). Clinical Data Analytics With Time-Related Graphical User Interfaces: Application to Pharmacovigilance. Frontiers in Pharmacology, 9, 707. Retrieved from [Link]
-
ResearchGate. (n.d.). Time point selection is an important part of experimental design. ResearchGate. Retrieved from [Link]
-
VESCOP. (2020, August 3). Day 1: Design of Experiments in Pharmaceutical Research & Development A Primer for Academia. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Introduction to Experimental Pharmacology course. ResearchGate. Retrieved from [Link]
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- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the time course of pharmacological effect: a PKPD approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with TL 13-27
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TL 13-27 in their experiments. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding this critical negative control. As a key component in targeted protein degradation studies involving its active counterpart, the multi-kinase PROTAC® degrader TL 12-186, understanding the expected behavior of this compound is paramount to interpreting your results with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the nature and use of this compound.
Q1: What is this compound and what is its primary function?
A1: this compound is the inactive negative control for the multi-kinase degrader TL 12-186.[1][2] TL 12-186 is a Proteolysis-Targeting Chimera (PROTAC®) designed to induce the degradation of a wide range of kinases, including various Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases, by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4] this compound is structurally analogous to TL 12-186 but is designed to not induce degradation, thus serving as an essential tool to confirm that the observed biological effects of TL 12-186 are a direct result of the degradation of its target proteins.
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[5] It is soluble in DMSO up to 100 mM. Stock solutions should be stored at -20°C or -80°C to ensure stability. For detailed, batch-specific information, always refer to the Certificate of Analysis provided by the supplier.
Q3: What is the "hook effect" and how does it relate to PROTAC experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where an excess concentration of the degrader leads to a decrease in target protein degradation.[6][7][8] This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[6][7] It is crucial to perform a dose-response experiment to identify the optimal concentration for degradation and to rule out the hook effect as a cause for lack of activity.
II. Troubleshooting Specific Unexpected Results
This section is dedicated to addressing specific issues that may arise during your experiments with this compound and its active counterpart, TL 12-186.
Scenario 1: No degradation of the target kinase is observed with the active PROTAC (TL 12-186), and as expected, no effect is seen with the negative control (this compound).
This is a common challenge in targeted protein degradation experiments. The lack of activity of the active compound can be attributed to several factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with TL 12-186 over a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to account for the potential "hook effect".[6] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment time for maximal degradation of your target kinase. |
| Low E3 Ligase Expression | Confirm that your cell line expresses Cereblon (CRBN), the E3 ligase recruited by TL 12-186. This can be done by Western blot, qPCR, or by checking protein expression databases. |
| Impaired Proteasome Function | As a positive control for the degradation machinery, co-treat cells with a known proteasome inhibitor (e.g., MG132) and TL 12-186. An accumulation of the ubiquitinated form of the target protein would suggest that the PROTAC is functional up to the point of proteasomal degradation.[9] |
| Cell Line Specificity | The efficacy of a PROTAC can vary between cell lines due to differences in protein expression levels and cellular machinery. If possible, test TL 12-186 in a cell line where its activity has been previously reported.[9] |
| Compound Integrity | Ensure that both TL 12-186 and this compound have been stored correctly and have not degraded. If in doubt, use a fresh vial of the compounds. |
Scenario 2: Unexpected cellular effects (e.g., cytotoxicity, changes in signaling pathways) are observed with the negative control, this compound.
While this compound is designed to be inactive in terms of protein degradation, it is a complex molecule that can potentially exert off-target effects.
| Potential Cause | Troubleshooting Steps |
| Off-Target Binding of the Warhead | The kinase-binding moiety of this compound (and TL 12-186) is promiscuous. It is possible that at the concentration used, this compound is inhibiting the activity of one or more kinases without causing their degradation, leading to a biological response. Compare the observed phenotype with that of known inhibitors of the kinases targeted by TL 12-186. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells.[10] Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically below 0.1%).[10] Run a vehicle-only control (cells treated with the same concentration of DMSO as your experimental samples) to assess solvent toxicity. |
| Compound Precipitation | This compound may have limited solubility in aqueous cell culture media.[11][12] Compound precipitation can lead to inconsistent results and can sometimes cause cellular stress. Visually inspect your culture medium for any signs of precipitation after adding the compound. |
| Contamination | Ensure that your stock solution of this compound is not contaminated with the active TL 12-186 or any other biologically active substance. |
III. Experimental Protocols
This section provides a general protocol for a key experiment in PROTAC research.
Protocol: Western Blot Analysis of Target Kinase Degradation
Objective: To determine the extent of degradation of a target kinase after treatment with TL 12-186 and this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TL 12-186
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of TL 12-186 and this compound in complete cell culture medium.
-
Treat the cells with the desired concentrations of TL 12-186, this compound, and a vehicle control (DMSO).
-
Incubate for the desired amount of time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target kinase signal to the loading control signal.
-
Compare the levels of the target kinase in the treated samples to the vehicle control.
-
IV. Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of TL 12-186 and the role of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting common unexpected results.
V. References
-
Tocris Bioscience. (n.d.). This compound (6525) by Tocris, Part of Bio-Techne. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TL12-186 | Ligand page. Retrieved from [Link]
-
de Groot, T. W. M., et al. (2022). Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function and thrombosis. bioRxiv. [Link]
-
Sun, Y., et al. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry. [Link]
-
ACS. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Central Science. [Link]
-
Dragomir, A. C., et al. (2021). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery. [Link]
-
National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Optically Controlled PROTAC. Retrieved from [Link]
-
National Institutes of Health. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Retrieved from [Link]
-
National Institutes of Health. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound |CAS 2250025-90-0. Retrieved from [Link]
-
National Institutes of Health. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
-
Google Patents. (n.d.). WO2010104815A1 - Antibodies binding to pivka-ii amino acids 13-27. Retrieved from
-
National Institutes of Health. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Fibroblast Culture for Teleost Fish Karyotyping. Retrieved from [Link]
-
National Institutes of Health. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. TL12-186 | CDK | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. documents.tocris.com [documents.tocris.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Why is my TL 13-27 control showing some degradation?
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the TL 13-27 negative control. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results or potential degradation issues during their experiments. Our goal is to provide in-depth, field-proven insights to help you troubleshoot effectively and ensure the integrity of your data.
Understanding the Role of this compound
This compound is the inactive stereoisomer and designated negative control for the multi-kinase degrader, TL 12-186.[][2] TL 12-186 is a Proteolysis Targeting Chimera (PROTAC®), a sophisticated molecule designed to recruit the Cereblon E3 ubiquitin ligase to specific kinase targets, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3]
As a negative control, this compound is crucial for validating that the observed biological effects are due to the specific PROTAC-mediated degradation by TL 12-186, and not from other off-target or non-specific effects of the chemical scaffold. The query "degradation" in the context of this control can signify two distinct issues:
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Unexpected Biological Activity: The this compound control is causing the degradation of your target protein when it is designed to be inactive.
-
Chemical Degradation: The this compound compound itself is chemically breaking down, compromising its integrity as a reagent.
This guide will address both possibilities in a structured question-and-answer format.
Q1: Why is my this compound negative control causing degradation of my target protein?
Expert Analysis: The Mechanism of Action and Control
A PROTAC like TL 12-186 functions by forming a ternary complex between the target protein and an E3 ligase.[2] The negative control, this compound, is specifically designed to fail at this task, thereby preventing ubiquitination and degradation.
Caption: PROTAC Mechanism vs. Negative Control.
Troubleshooting Workflow: From Vial to Result
Follow these steps methodically to diagnose the issue.
Step 1: Verify Compound Identity The most common cause of unexpected activity is a simple mix-up of vials.
-
Action: Physically check the labels on the vials and tubes you are using. Confirm that the vial labeled "this compound" matches the product number on your purchase order and the manufacturer's Certificate of Analysis (CoA).[4] It is surprisingly common for the active (TL 12-186) and control compounds to be stored near each other, leading to mix-ups.
Step 2: Suspect Contamination If the vial is correct, the next most likely culprit is contamination of your this compound stock with the active TL 12-186 degrader. Even a small amount of contamination can lead to significant degradation.
-
Action: If you have access to analytical chemistry facilities, analyze your this compound stock solution via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Compare its retention time and mass spectrum against a known standard of TL 12-186 and the CoA for your batch of this compound. The presence of a peak corresponding to TL 12-186 confirms contamination.
-
Alternative: If analytical chemistry is not available, purchase a new, unopened vial of this compound, ideally from a different manufacturing lot, and repeat the key experiment. If the new vial shows no activity, your original stock was likely contaminated.
Step 3: Evaluate Experimental Concentration PROTACs and their controls can sometimes exhibit complex, concentration-dependent behaviors. Using the control at excessively high concentrations may lead to off-target effects or non-specific activity.
-
Action: Perform a concentration-response experiment. Test both TL 12-186 and this compound across a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
The active compound (TL 12-186) should show a classic bell-shaped "hook effect" curve for degradation.
-
The negative control (this compound) should be inactive across all concentrations. If you only see degradation at the highest concentrations, it may be due to off-target effects or cellular toxicity. Always use the lowest effective concentration for your positive control and the equivalent concentration for your negative control.
-
Step 4: Consider Indirect Effects The compound might not be directly causing PROTAC-mediated degradation but could be inducing cellular stress, which in turn leads to the downregulation or degradation of your target protein through other pathways.
-
Action: Run a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your degradation experiment. If this compound shows significant cytotoxicity at the working concentration, the observed protein loss may be a secondary consequence of cell death, not targeted degradation.
Q2: How can I determine if my this compound compound or stock solution has chemically degraded?
Chemical integrity is the foundation of a reliable experiment.[6][7] this compound, like many complex organic molecules, is susceptible to degradation if not handled and stored correctly.
Expert Analysis: Common Modes of Chemical Degradation
Degradation often occurs in solution and is accelerated by environmental factors.[8] Key vulnerabilities include:
| Degradation Pathway | Causal Factors & Mechanism | Prevention & Mitigation |
| Hydrolysis | Reaction with water, often from atmospheric moisture condensing in cold vials or from non-anhydrous solvents. This can cleave ester or amide bonds in the molecule.[8] | Use high-purity, anhydrous-grade solvents (e.g., DMSO). Allow aliquots to warm to room temperature before opening to prevent condensation.[8] |
| Oxidation | Reaction with dissolved oxygen, often catalyzed by trace metal ions or light.[8] Electron-rich portions of the molecule are susceptible. | Prepare solutions using solvents that have been degassed by sparging with an inert gas (argon or nitrogen).[8] Store solutions protected from light. |
| Photodegradation | High-energy light (especially UV) can break chemical bonds.[9] Compounds that are colored, like TL 12-186 (yellow solid), may be more susceptible.[3][8] | Store solid compound and stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experiments. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation by concentrating solutes and potentially causing pH shifts in the unfrozen fraction.[8] | Aliquot the stock solution into single-use volumes upon preparation to eliminate the need for repeated freeze-thaw cycles.[8] |
Troubleshooting Workflow: Assessing Chemical Stability
Sources
- 2. resources.tocris.com [resources.tocris.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Navigating the Challenges of TL 13-27 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for TL 13-27. As a Senior Application Scientist, I understand that navigating the experimental intricacies of novel chemical compounds is paramount to achieving reproducible and reliable results. This guide is designed to provide you with in-depth, field-proven insights into the solubility characteristics of this compound, a crucial negative control for the multi-kinase degrader TL 12-186. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot solubility issues with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Based on our internal validation and supplier-provided data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO. For optimal results, use fresh, anhydrous DMSO to prevent the introduction of moisture, which can affect compound stability and solubility.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a common phenomenon known as "precipitation upon dilution." this compound, like many organic small molecules, is significantly less soluble in aqueous solutions than in a potent organic solvent like DMSO. When the DMSO stock is added to an aqueous buffer, the overall solvent environment becomes less favorable for keeping this compound in solution, causing it to precipitate out.
To resolve this, consider the following:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While often limited by cell viability or assay compatibility, a slightly higher final concentration of DMSO (e.g., 0.5% to 1%) can sometimes be sufficient to maintain solubility.
-
Use a pre-dilution step: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution in a co-solvent system before the final dilution into the aqueous buffer. This can help to gradually acclimate the compound to a more aqueous environment.
Q3: Are there any alternative solvents to DMSO for this compound?
A3: While DMSO is the primary recommended solvent, other organic solvents like N,N-Dimethylformamide (DMF) or ethanol may also be viable options for creating initial stock solutions. However, their efficacy for this compound has not been as extensively documented. If you choose to use an alternative solvent, it is crucial to perform a small-scale solubility test first.
Q4: How should I store my this compound stock solution?
A4: this compound should be stored at -20°C.[] To maintain the integrity of your stock solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the exposure of the compound to atmospheric moisture and reduces the risk of degradation.
Troubleshooting Guide: Resolving this compound Solubility Issues
This section provides a systematic approach to addressing solubility challenges you may encounter during your experiments.
Issue 1: Precipitate Formation in Aqueous Media
Underlying Cause: The significant difference in polarity between DMSO and aqueous buffers can cause the compound to crash out of solution. The goal is to create a more favorable microenvironment for the compound in the aqueous phase.
Step-by-Step Protocol for Preparing Aqueous Working Solutions:
-
Prepare a High-Concentration Stock in DMSO:
-
Start by dissolving this compound in 100% anhydrous DMSO to a concentration of 10-100 mM.
-
Ensure complete dissolution by gentle vortexing or brief sonication in a water bath. Visually inspect the solution to confirm there are no solid particulates.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform serial dilutions of your DMSO stock into your aqueous buffer (e.g., PBS, cell culture media).
-
A critical step is to add the DMSO stock to the aqueous buffer and mix immediately and vigorously. Do not add the aqueous buffer to the DMSO stock, as this can concentrate the compound locally and promote precipitation.
-
-
Consider Co-solvents (for cell-free assays):
-
If precipitation persists, the use of a co-solvent can be explored for non-cell-based assays. Co-solvents can help to bridge the polarity gap between DMSO and water.
-
Common co-solvents include ethanol, polyethylene glycol (PEG), or Tween-80.
-
Example Protocol with a Co-solvent:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Create an intermediate dilution (e.g., 1 mM) in a solution containing your assay buffer and a small percentage of a co-solvent like ethanol.
-
Use this intermediate dilution to prepare your final working concentrations in the assay buffer.
-
-
Visualizing the Workflow for Aqueous Solution Preparation
Caption: Workflow for preparing aqueous solutions of this compound.
Issue 2: Inconsistent Assay Results
Underlying Cause: Undissolved compound can lead to variability in the actual concentration of this compound in your assays, resulting in poor reproducibility.
Preventative Measures and Solutions:
-
Visual Confirmation of Solubilization: Always visually inspect your stock and working solutions for any signs of precipitation before use. A clear, particle-free solution is essential.
-
Sonication: If you suspect incomplete dissolution, brief sonication in a water bath can help to break up small aggregates and ensure a homogenous solution. Be mindful of potential compound degradation with prolonged sonication or excessive heat.
-
Pre-warming of Media/Buffer: For dilutions into cell culture media, pre-warming the media to 37°C can sometimes improve the solubility of the compound.
Quantitative Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO | High solubilizing power for this compound. |
| Stock Concentration | 10-100 mM | Provides a concentrated starting point for dilutions. |
| Storage | -20°C in single-use aliquots | Minimizes degradation from freeze-thaw cycles and moisture.[] |
| Final DMSO % in Assay | As low as possible (ideally ≤ 0.5%) | To minimize solvent effects on biological systems. |
Logical Relationship of Solubility Factors
Sources
Technical Support Center: Interpreting Ambiguous Data from TL 13-27 Treated Samples
A Note from the Senior Application Scientist: The compound designated "TL 13-27" does not correspond to a publicly cataloged therapeutic agent or research molecule. Given the context of interpreting ambiguous experimental data for a scientific audience, this guide will proceed under the expert assumption that This compound is a representative, hypothetical irreversible covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK) . The principles, troubleshooting steps, and protocols discussed are grounded in established methodologies for characterizing covalent kinase inhibitors and are broadly applicable to the field.
Introduction: The Challenge of Covalent Inhibitors
Part 1: Foundational Concepts - Frequently Asked Questions
This section addresses the core principles necessary to understand the data derived from experiments involving this compound.
Q1: What is the presumed mechanism of action for this compound, a covalent BTK inhibitor?
A1: this compound is designed to function as a targeted covalent inhibitor. Its mechanism involves two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of BTK. This initial interaction is driven by specific molecular interactions and is defined by an inhibition constant (Ki).[2]
-
Irreversible Covalent Bonding: A reactive group, or "warhead," on the this compound molecule then forms a permanent covalent bond with a specific nucleophilic residue within the BTK active site. For most BTK inhibitors, this is the Cysteine 481 (C481) residue.[3]
This irreversible bond permanently inactivates the enzyme. The overall potency is a function of both the initial binding affinity (Ki) and the rate of covalent bond formation.[2]
Q2: How does inhibiting BTK affect cellular signaling?
A2: Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[4][5] Upon BCR engagement, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2), which ultimately leads to calcium mobilization and the activation of transcription factors that drive B-cell function.[6][7] By irreversibly inhibiting BTK, this compound is intended to shut down this entire downstream pathway.
Caption: The BTK signaling cascade and the point of inhibition by this compound.
Part 2: Troubleshooting Guide for Ambiguous Data
This section provides a question-and-answer framework for diagnosing and resolving common sources of data ambiguity when working with this compound.
Q3: My IC50 value for this compound is potent in a biochemical (cell-free) kinase assay, but significantly weaker in a cell-based viability assay. What could be the cause?
A3: This is a frequent and important discrepancy that points to cellular factors not present in a purified enzyme assay. The potential causes can be systematically investigated.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its cytosolic target, BTK. Biochemical assays directly expose the enzyme to the inhibitor, bypassing this barrier. | Perform a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) . A lack of thermal shift in intact cells, despite a shift in lysate, indicates poor permeability.[8][9] |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching a sufficient intracellular concentration. | Re-run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases. |
| High Intracellular ATP | Cellular ATP concentrations (1-10 mM) are much higher than those used in most biochemical assays (often ≤100 µM).[10] High ATP levels can outcompete the inhibitor for initial binding to the kinase, reducing its apparent potency. | Run the biochemical assay with ATP concentrations that mimic physiological levels (e.g., 1-5 mM). This will provide a more comparable biochemical IC50.[11] |
| Cellular Metabolism/Degradation | The compound may be rapidly metabolized or degraded by cellular enzymes, reducing the effective concentration that reaches the target. | Use LC-MS/MS to quantify the intracellular concentration of the parent this compound compound over time. |
| Slow Rate of Covalent Modification | The inhibitor may have good initial binding affinity but a slow rate of covalent bond formation. Short-duration cell viability assays (e.g., 24h) may not be long enough to reflect the true potency of an irreversible inhibitor. | Extend the duration of the cell-based assay (e.g., to 48h or 72h) to allow sufficient time for covalent inactivation of the target protein pool.[12] |
Q4: I've confirmed target engagement with CETSA, but I'm seeing only partial or no inhibition of downstream signaling (e.g., pPLCγ2 levels). Why the disconnect?
A4: This scenario suggests that while this compound is binding to BTK, it is failing to fully suppress its kinase activity or that the cell is compensating for the inhibition.
Caption: Logic diagram for troubleshooting discrepancies in target engagement vs. signaling.
Detailed Investigation Steps:
-
Quantify Target Occupancy: A positive CETSA result is qualitative. You must quantify the level of BTK inhibition required to shut down signaling. Run a dose-response experiment measuring both the CETSA thermal shift and the levels of autophosphorylated BTK (pBTK Tyr223) and pPLCγ2 by Western blot. You may find that >90% BTK occupancy is required to see a significant drop in downstream signals.
-
Investigate Bypass Pathways: Chronic treatment can lead to the upregulation of parallel survival pathways (e.g., PI3K/AKT/mTOR).[3] The cells may become less reliant on BTK signaling. Profile the phosphorylation status of key nodes in alternative pathways (e.g., pAKT, pS6) to see if they are activated in response to this compound treatment.
-
Check for Resistance Mutations: If using a long-term culture model, resistance can arise. The most common resistance mechanism for covalent BTK inhibitors is a mutation at the target cysteine residue (C481S), which prevents covalent bond formation.[3][13] Sequence the BTK gene from your treated cell population to check for this and other resistance mutations.
Q5: My data suggests this compound has off-target effects or is causing paradoxical pathway activation. How can I confirm and characterize this?
A5: Off-target activity is a critical consideration for all kinase inhibitors and a common source of ambiguous or unexpected results.[14][15] Paradoxical activation can occur when an inhibitor disrupts a negative feedback loop.[16]
Systematic Approach to Off-Target Analysis:
-
In Vitro Kinome Profiling: The most direct way to identify potential off-targets is to screen this compound against a large panel of purified kinases (e.g., >400 kinases). Service providers offer this as a standard tool. This will provide a list of potential off-target kinases that are biochemically inhibited by your compound.[14][17]
-
Cellular Proteome-wide Analysis: To confirm that these off-target interactions occur in a cellular context, use an unbiased proteomics approach.
-
Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA coupled with mass spectrometry that can identify which proteins are stabilized by compound binding across the entire proteome.
-
Phosphoproteomics: This method quantifies changes in thousands of phosphorylation sites across the proteome after compound treatment, providing a direct readout of kinase activity changes (both direct and indirect).[18]
-
-
Validate Key Off-Targets: Once you have candidate off-targets, validate them using orthogonal methods. For example, if kinome screening suggests this compound inhibits Kinase X, confirm this by performing a CETSA or Western blot for the phosphorylation of a known Kinase X substrate in cells.
Q6: I am struggling to definitively prove that this compound forms a covalent bond with BTK in my system. What is the gold-standard method?
A6: While assays like time-dependent inhibition or dialysis washout can suggest covalent binding, the definitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on the intact or digested protein.[19][20]
Workflow for Covalent Adduct Confirmation:
Caption: Experimental workflow for confirming covalent modification via LC-MS/MS.
The key is to identify the specific peptide fragment containing the target Cys481 residue. In the this compound-treated sample, this peptide will have a mass that is increased by the exact molecular weight of the this compound molecule, providing definitive proof of covalent modification.[21][22][23]
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound physically binds to BTK inside intact cells.[8][24][25]
Methodology:
-
Cell Treatment: Culture your cell line of interest to ~80% confluency. Treat one set of cells with a saturating concentration of this compound (e.g., 10-20x cellular EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Place the tubes in a thermal cycler with a gradient program. Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Analyze the amount of soluble BTK remaining at each temperature using Western blotting or an ELISA.
-
Data Interpretation: Plot the percentage of soluble BTK against temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound sample indicates that the compound has bound to and stabilized the BTK protein against thermal denaturation, confirming target engagement.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Verification
This protocol provides definitive evidence of covalent modification.[26]
Methodology:
-
Sample Preparation: Incubate purified recombinant BTK protein with either vehicle (DMSO) or a 5-fold molar excess of this compound for 2-4 hours at room temperature to ensure complete reaction.
-
Desalting: Remove excess, unbound inhibitor and buffer salts using a C4 ZipTip or a similar desalting column appropriate for proteins. This step is critical for obtaining a clean mass spectrum.
-
Mass Spectrometry Analysis: Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to determine the precise mass of the intact protein.
-
Data Interpretation: Compare the mass of the vehicle-treated BTK to the this compound-treated BTK. The mass of the treated protein should be higher by an amount equal to the molecular weight of this compound. For example:
-
Mass of Vehicle-Treated BTK = 77,000.5 Da
-
Molecular Weight of this compound = 440.5 Da
-
Expected Mass of Adduct = 77,441.0 Da This precise mass shift provides unambiguous evidence of a 1:1 covalent modification.
-
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Reinhard, F. B. M., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
Cohen, D. T., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(7), 897-906. [Link]
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Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2639-2648. [Link]
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Robles-Escajeda, E., et al. (2013). BTK structure and signaling pathway. ResearchGate. [Link]
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Zhang, T., Hatcher, J. M., Teng, M., Gray, N. S., & Kostic, M. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 26(1), 1-17. [Link]
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Giner, F. C., et al. (2021). Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. [Link]
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Abdel-Magid, A. F. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology, 64(1), 61. [Link]
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Kurosaki, T., Kurosaki, T., & Tsukada, S. (2017). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS, 114(4), E532-E541. [Link]
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Wikipedia. (n.d.). Bruton's tyrosine kinase. Wikipedia. [Link]
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Kim, H., Hwang, Y. S., Kim, M., & Park, S. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(5), 674-693. [Link]
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AACR Journals. (2025). An LC-MS toolbox for identifying and guiding the development of cysteine-targeted small molecule covalent inhibitors. Cancer Research. [Link]
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Ventura, J. J., & Nebreda, Á. R. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 43. [Link]
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Semantic Scholar. (n.d.). Direct Target Site Identification of a Sulfonyl-Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Semantic Scholar. [Link]
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ResearchGate. (n.d.). LC-MS/MS analysis of covalent protein–drug adducts. ResearchGate. [Link]
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Wang, J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2821–2828. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
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Liu, Q., et al. (2020). CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Nucleic Acids Research, 49(D1), D1137-D1145. [Link]
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K-Voss, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]
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CAS.org. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]
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Humphrey, S. J., James, D. E., & Mann, M. (2015). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS, 112(38), 11879-11884. [Link]
-
Semantic Scholar. (n.d.). Covalent inhibitors design and discovery. Semantic Scholar. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. ResearchGate. [Link]
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The Pharmaceutical Journal. (2025). Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. The Pharmaceutical Journal. [Link]
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Wiley Online Library. (2024). Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib. Cancer Medicine. [Link]
-
PeerView. (n.d.). A Clinical Guide to BTK Inhibitors. PeerView. [Link]
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Technical Support Center: Improving Experimental Reproducibility with TL 13-27
Understanding TL 13-27 and its Role in PROTAC Experiments
PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). They function by forming a ternary complex, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is the inactive diastereomer and negative control for the active PROTAC TL 12-186. [] It is structurally similar to its active counterpart but is designed to be deficient in forming a stable and productive ternary complex. This makes it an indispensable tool for confirming that the observed degradation of a target protein is a specific result of the PROTAC-mediated mechanism and not due to off-target effects or compound toxicity.
A reproducible experiment will show significant degradation of the target protein with the active PROTAC, while this compound should show little to no effect at equivalent concentrations.
The PROTAC Mechanism of Action
To troubleshoot experiments, one must first understand the mechanism. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of a PROTAC, from binding to degradation.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that can compromise the reproducibility of your experiments.
Category 1: Reagent Handling & Preparation
Q: My this compound solution is cloudy or shows precipitation after thawing. What should I do?
A: This is a common issue for PROTACs and related large molecules due to their characteristically poor solubility.[2][3] this compound has a molecular weight of 917.48 g/mol and a complex structure, predisposing it to solubility challenges.[]
-
Causality: Precipitation indicates that the compound has fallen out of solution, which will lead to inaccurate dosing and non-reproducible results. This can happen if the solvent is not optimal, the concentration is too high, or the solution has undergone multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This often helps redissolve the compound.
-
Sonication: Use a bath sonicator for a few minutes to aid dissolution.
-
Solvent Choice: Ensure you are using a high-quality, anhydrous solvent (e.g., DMSO) for your stock solution. For aqueous buffers, the final DMSO concentration should be kept low (typically <0.5%) to prevent precipitation.
-
Fresh Stocks: If precipitation persists, it is best to discard the solution and prepare a fresh stock. Avoid repeated freeze-thaw cycles by aliquoting your stock solution upon initial preparation.
-
Q: How should I store this compound to ensure its stability and activity?
A: As a negative control, the stability of this compound is just as critical as the active compound to ensure it is truly inactive.
-
Causality: Improper storage can lead to degradation of the molecule, potentially yielding fragments that could have unexpected biological activity or interfere with assays.
-
Protocol:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture media or assay buffer immediately before each experiment. Do not store aqueous dilutions for extended periods.
-
Category 2: Experimental Design & Execution
Q: My negative control, this compound, is causing some degradation of my target protein. What does this mean?
A: This is a critical observation that requires careful troubleshooting. Ideally, a negative control should produce no degradation.
-
Causality & Troubleshooting Workflow:
-
Compound Identity/Purity: First, confirm the identity and purity of your this compound. If possible, use an analytical technique like LC-MS. A contaminated batch could contain traces of the active compound.
-
Off-Target Effects at High Concentrations: Are you using very high concentrations? Even inactive compounds can sometimes exert non-specific effects or cellular stress at high doses, leading to indirect effects on protein levels. Perform a full dose-response curve from low nanomolar to high micromolar to see if the effect is dose-dependent and only occurs at the highest concentrations.
-
Assay Artifact: Ensure your readout method (e.g., Western Blot, In-Cell Western) is specific. Could this compound be interfering with your antibody binding or the detection system? Run appropriate assay controls without cells to check for interference.
-
Caption: Troubleshooting workflow for unexpected activity of a negative control.
Q: I am not observing the expected "hook effect" with my active PROTAC, making it difficult to validate the mechanism. How does this compound help?
A: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target degradation.[4] This occurs because the PROTAC begins to form non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of the essential ternary complex.[4][5]
-
Causality: Observing the hook effect is strong evidence for a ternary complex-mediated mechanism. Its absence might suggest alternative degradation pathways or that you haven't reached a high enough concentration to induce it.
-
Role of this compound: This is where your negative control is vital. Even without a clear hook effect for your active compound, a direct comparison is key.
-
Self-Validating System: Your system is validated if:
-
Your active PROTAC (e.g., TL 12-186) shows dose-dependent degradation.
-
Your negative control (this compound) shows no degradation across the entire same dose range.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range to use for this compound? A: You should always test this compound at the exact same concentrations as your active PROTAC. This allows for a direct, one-to-one comparison. A typical PROTAC experiment involves a wide dose-response curve, often ranging from 0.1 nM to 10 µM.
Q2: Can I use this compound to control for solvent effects? A: Yes. Since you will be dissolving this compound in the same vehicle (e.g., DMSO) as your active PROTAC, it serves as an excellent control for any potential effects of the solvent on cell health or target protein expression. A "vehicle-only" control should also be included in every experiment.
Q3: What should I do if I see high variability between replicates with this compound? A: High variability in a negative control group can obscure the interpretation of your active compound's effect. This variability often points to fundamental issues in assay execution. Check for inconsistent cell seeding densities, variations in incubation times, uneven antibody application during Western blotting, or edge effects in multi-well plates. Improving consistency in your negative control group will improve the overall quality of your data.
Key Experimental Protocol: Validating PROTAC Activity
This protocol provides a step-by-step method for a standard in-cell Western blot to assess PROTAC-mediated protein degradation.
Objective: To compare the degradation of a target protein induced by an active PROTAC versus the negative control this compound.
Materials:
-
Cell line expressing the target protein and appropriate E3 ligase.
-
Active PROTAC (e.g., TL 12-186) and this compound, prepared as 10 mM stocks in DMSO.
-
Complete cell culture medium.
-
96-well plates.
-
Lysis buffer.
-
Primary antibodies (Target protein and loading control).
-
Appropriate secondary antibodies.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Perform a serial dilution of both the active PROTAC and this compound to prepare a range of concentrations (e.g., 10-point curve, 3-fold dilutions starting from 10 µM). Also prepare a vehicle control (DMSO only).
-
Dosing: Remove the old media from the cells and add the media containing the different concentrations of your compounds. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer.
-
Protein Quantification: Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% milk or BSA in TBST).
-
Incubate with primary antibody for the target protein overnight at 4°C.
-
Wash, then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again, then apply ECL substrate and image the blot.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH, Tubulin) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels against the compound concentration for both the active PROTAC and this compound. The active PROTAC should show a dose-dependent decrease in the target protein, while this compound should show no change relative to the vehicle control.
-
Quantitative Data Summary Table
Below is an example of how to present your final data to clearly demonstrate specificity.
| Compound | Concentration (µM) | Normalized Target Protein Level (vs. Vehicle) | Standard Deviation |
| Active PROTAC | 0.01 | 0.95 | 0.08 |
| 0.1 | 0.65 | 0.10 | |
| 1 | 0.15 | 0.05 | |
| 10 | 0.25 (Hook Effect) | 0.07 | |
| This compound | 0.01 | 1.02 | 0.09 |
| 0.1 | 0.98 | 0.11 | |
| 1 | 0.99 | 0.08 | |
| 10 | 1.05 | 0.12 |
References
- BenchChem. (n.d.). Common problems in PROTAC experiments and how to avoid them.
- Cantrill, C., Chaturvedi, P., Rynn, C., et al. (2020). Fundamental aspects of DMPK optimization of targeted protein degraders. Drug Discovery Today, 25(6), 969-982.
-
Li, C. (2024). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Retrieved from [Link]
-
YouTube. (2021, November 24). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). Retrieved from [Link]
- Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(16), 4939.
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Potential pitfalls of using an inactive control like TL 13-27
Technical Support Center: A Guide to Using Control Compounds
A Note on Compound Specificity: This guide addresses the critical principles and potential pitfalls of using inactive control compounds in research. The prompt specified "TL 13-27," however, this identifier does not correspond to a recognized control compound in publicly available scientific literature. To provide a scientifically accurate and valuable resource, this guide will instead focus on the well-documented MEK1/2 inhibitor U0126 and its commonly used—but imperfect—inactive analog, U0124 . This pair serves as an excellent, real-world case study for the subtle complexities and potential off-target effects that researchers must consider when using control compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the active compound, U0126?
U0126 is a highly selective, non-competitive inhibitor of Mitogen-activated Protein Kinase Kinase 1 (MEK1) and MEK2.[1][2] It binds to a site on the MEK enzyme distinct from the ATP-binding pocket, preventing MEK from phosphorylating its only known substrates, the Extracellular signal-Regulated Kinases ERK1 and ERK2 (also known as p44/p42 MAPK).[1][3] This action effectively blocks signal transduction down the Ras-Raf-MEK-ERK pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[1][4]
Q2: What is U0124 and why is it used as a negative control for U0126?
U0124 is a chemical analog of U0126. It is marketed and used as an inactive control because it is structurally related to U0126 but lacks the ability to inhibit MEK1 and MEK2 activity, even at concentrations up to 100 µM.[5] The rationale for using U0124 is to control for any biological effects that might arise from the core chemical structure of the molecule, independent of its MEK-inhibitory action. In an ideal experiment, any biological effect observed with U0126, but not with U0124, can be attributed specifically to the inhibition of the MEK/ERK pathway.
Q3: What are the typical working concentrations for U0126 and U0124?
-
U0126: The IC₅₀ values for U0126 are approximately 72 nM for MEK1 and 58 nM for MEK2.[6][7] In cell-based assays, a working concentration of 10-20 µM is commonly used to ensure complete inhibition of ERK phosphorylation.
-
U0124: As the negative control, U0124 should be used at the exact same concentration as its active counterpart, U0126, to ensure a valid comparison.
Always perform a dose-response curve in your specific cell line or system to determine the optimal concentration.
Visualizing the Mechanism: The MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade. U0126 exerts its inhibitory effect at the MEK1/2 node, preventing the downstream activation of ERK1/2.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by U0126.
Troubleshooting Guide: Potential Pitfalls & Solutions
This section addresses specific issues that can arise when using U0124 as a negative control.
Problem 1: I'm observing a biological effect (e.g., changes in cell viability, gene expression) with my "inactive" control, U0124.
-
Underlying Cause: This is a critical finding and a classic pitfall. While U0124 is inactive against MEK1/2, it is not biologically inert. Research has shown that both U0126 and U0124 can protect cells against oxidative stress-induced cell death through a mechanism that is independent of MEK inhibition.[8] This indicates that the core chemical scaffold has off-target effects. Relying solely on U0124 could lead to misinterpretation of results, attributing an effect to MEK inhibition when it might be a shared off-target phenomenon.
-
Solution: Strengthen Your Control Strategy
-
Use a Structurally Unrelated Inhibitor: The gold standard is to replicate your key findings with a second, structurally distinct MEK inhibitor (e.g., Trametinib, Selumetinib). If the biological effect is consistent with both U0126 and the alternative inhibitor, but absent with U0124 and the vehicle control, you can be more confident that the effect is due to on-target MEK inhibition.
-
Employ Genetic Controls: Use siRNA or shRNA to knock down MEK1 and/or MEK2. If the phenotype of MEK knockdown recapitulates the effect of U0126, it provides strong evidence for on-target activity.
-
Acknowledge and Discuss: If you must proceed using only the U0126/U0124 pair, it is imperative to acknowledge the potential for MEK-independent effects in your analysis and discussion.
-
Problem 2: The effect of U0126 is less potent than expected, or I see variability between experiments.
-
Underlying Cause 1: Compound Instability. U0126 can undergo isomerization and cyclization in solution, forming products with significantly lower affinity for MEK.[9] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation and reduced potency.
-
Solution 1: Proper Handling and Storage.
-
Underlying Cause 2: Insufficient Inhibition. The baseline level of MAPK/ERK pathway activation can vary significantly between cell types and according to culture conditions (e.g., serum concentration, cell density). A concentration of U0126 that is effective in one system may be insufficient in another.
-
Solution 2: Validate Inhibition in Your System. Never assume a published concentration is optimal for your experiment. You must perform a validation experiment to confirm that U0126 is effectively inhibiting ERK phosphorylation at the chosen concentration and time point. The Western blot protocol below provides a standard method for this validation.
Experimental Protocols & Workflows
Workflow for Validating Active/Inactive Controls
This diagram outlines the logical flow for rigorously validating your compounds before proceeding with downstream functional assays.
Caption: A logical workflow for testing active and inactive control compounds.
Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Validation
This protocol verifies that U0126, but not U0124, inhibits the phosphorylation of ERK1/2 in your target cells.
-
Cell Plating: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal ERK phosphorylation, you may need to serum-starve the cells (e.g., in 0.5% FBS media) for 4-12 hours prior to treatment.[10]
-
Compound Treatment:
-
Pre-treat cells with your desired concentrations of U0126, U0124, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known activator of the ERK pathway (e.g., EGF, FGF, or 10% FBS) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place the culture plate on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel (a 10% or 12% gel is suitable for ERK).[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[11] Note: Milk is sometimes avoided for phospho-antibodies as it can contain endogenous phosphoproteins.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-p44/p42 MAPK), diluted in 5% BSA/TBST.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Stripping and Re-probing:
-
Analysis: Quantify the band intensities. The p-ERK signal should be normalized to the Total ERK signal for each sample. A successful experiment will show a strong reduction in the p-ERK/Total ERK ratio in U0126-treated cells but not in U0124 or vehicle-treated cells.
Protocol 2: Cell Viability Assay (e.g., MTT/XTT)
This protocol helps determine if U0124 has unexpected cytotoxic or cytostatic effects.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of U0126 and U0124, alongside a vehicle control. Include a "cells only" (no treatment) and a "media only" (background) control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle-treated control wells. Plot the percentage of viability versus compound concentration. If U0124 shows a significant decrease in viability, it possesses MEK-independent cytotoxic/cytostatic effects that must be accounted for in your primary experiments.
Data Summary
| Property | U0126 (Active Compound) | U0124 (Inactive Control) |
| Primary Target | MEK1 / MEK2[1] | None (Does not inhibit MEK)[5] |
| Mechanism | Non-competitive inhibitor[9] | N/A |
| IC₅₀ (MEK1) | ~72 nM[6][7] | No inhibition up to 100 µM[5] |
| IC₅₀ (MEK2) | ~58 nM[6][7] | No inhibition up to 100 µM[5] |
| Typical Cell Culture Conc. | 10 - 20 µM | 10 - 20 µM (match active) |
| Known Off-Target Effect | Protects against oxidative stress[8] | Protects against oxidative stress[8] |
| Molecular Weight | 380.48 g/mol [2] | 226.31 g/mol [5] |
| CAS Number | 109511-58-2[2] | 108923-79-1[5] |
References
-
U0126 - MEK1 and MEK2 Inhibitor . InvivoGen. [Link]
-
Duncia, J. V., et al. (1998). MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products . Bioorganic & medicinal chemistry letters. [Link]
-
Eben, C., et al. (2020). U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor . ACS chemical neuroscience. [Link]
-
Thomsen, A. R., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors . Methods in molecular biology. [Link]
-
MAPK/ERK pathway diagram . ResearchGate. [Link]
-
Erk Signaling Pathway . Creative Diagnostics. [Link]
-
MAPK/ERK pathway . Wikipedia. [Link]
-
Marampon, F., et al. (2009). MEK/ERK Inhibitor U0126 Increases the Radiosensitivity of Rhabdomyosarcoma Cells In vitro and In vivo by Downregulating Growth and DNA Repair Signals . Molecular Cancer Therapeutics. [Link]
-
How different is western blot protocol for phosphorylated protein from regular western blot? . ResearchGate. [Link]
-
Simplified diagram of the four distinct MAP kinase signaling pathways in human . ResearchGate. [Link]
-
U0126 . Wikipedia. [Link]
-
Li, H., et al. (2022). U0126: Not only a MAPK kinase inhibitor . Frontiers in Pharmacology. [Link]
-
Western blot band for Erk and phopho(p)-Erk . ResearchGate. [Link]
-
Phospho-ERK Assays . Assay Guidance Manual, NCBI Bookshelf. [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. rndsystems.com [rndsystems.com]
- 3. U0126 - Wikipedia [en.wikipedia.org]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. U0124 | MEK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 8. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Verifying the Differential Activity of TL 13-27
Welcome to the technical support resource for researchers utilizing TL 13-27 in their experiments. This guide is designed to provide clarity on the intended function of this compound and to offer robust methodologies for verifying its specific activities in your experimental models. As a negative control for the multi-kinase degrader TL 12-186, understanding the precise molecular behavior of this compound is critical for the accurate interpretation of your results.[1] This resource will provide you with the foundational knowledge, detailed protocols, and troubleshooting advice to confidently use this compound in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the function and application of this compound.
Q1: What is the primary function of this compound?
A1: this compound is designed as a negative control for the PROTAC® degrader, TL 12-186.[1][2] TL 12-186 is a heterobifunctional molecule that links a promiscuous kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual engagement leads to the ubiquitination and subsequent proteasomal degradation of the targeted kinases. This compound contains the same promiscuous kinase-binding moiety as TL 12-186 but is engineered to be deficient in CRBN binding. Therefore, it is expected to engage kinases but not induce their degradation.
Q2: The topic of this guide is "verifying the lack of kinase engagement," but the description says it should engage kinases. Which is correct?
A2: This is a crucial point of clarification. Based on its design as a control for a kinase-targeting PROTAC, this compound is expected to engage a similar profile of kinases as its active counterpart, TL 12-186. The "lack of" in its function refers to its inability to recruit the CRBN E3 ligase and, consequently, its lack of ability to induce kinase degradation . A common misconception is that a negative control should be completely inert. In this context, this compound is a mechanistic control, designed to isolate the effects of CRBN-mediated degradation from kinase inhibition alone.
Q3: Why is it important to use this compound in my experiments with TL 12-186?
A3: Using this compound is essential for attributing the observed biological effects specifically to the degradation of the target kinase(s). By comparing the effects of TL 12-186 (kinase engagement + degradation) with this compound (kinase engagement only), you can dissect the phenotypic consequences of protein knockdown versus simple enzyme inhibition. This is a critical control for validating that the observed phenotype is due to degradation and not off-target effects of the kinase inhibitor warhead.
Q4: What are the key experiments I should perform to validate this compound in my system?
A4: To thoroughly validate the differential activity of this compound, we recommend a three-pronged approach:
-
Confirm Kinase Engagement: Demonstrate that this compound binds to its expected kinase targets within the cell.
-
Verify Lack of CRBN Engagement: Show that this compound does not effectively interact with the CRBN E3 ligase.
-
Measure Protein Degradation: Confirm that treatment with this compound does not lead to a reduction in the levels of target kinases, in contrast to the effects of TL 12-186.
The following sections will provide detailed protocols and troubleshooting for these experiments.
Part 2: Troubleshooting and Experimental Guides
This section provides detailed workflows and troubleshooting for the key validation experiments.
Guide 1: Confirming Kinase Target Engagement
The first step is to verify that this compound, like TL 12-186, can physically interact with its target kinases in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[3][4][5][6][7]
Principle of CETSA®: CETSA® is based on the principle that the binding of a ligand (like this compound) to its target protein increases the protein's thermal stability.[5][7] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures.[4][5][7] This change in thermal stability can be quantified to confirm target engagement.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® workflow to assess thermal stabilization of a target protein upon ligand binding.
Step-by-Step Protocol for CETSA®:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[3]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase in the soluble fraction by Western blot or another quantitative protein detection method.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.
-
Expected Results & Troubleshooting:
| Expected Outcome | Troubleshooting Steps |
| A rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control. This indicates that the kinase is more stable at higher temperatures when bound to this compound, confirming engagement. | No shift observed: - Incorrect temperature range: The chosen temperature range may not cover the melting point of your target kinase. Optimize the temperature gradient. - Insufficient compound concentration/incubation time: Increase the concentration of this compound or the incubation time. - Low target expression: The target kinase may not be expressed at high enough levels in your cell line. Consider using a cell line with higher expression or an overexpression system. |
| No shift observed for a non-target protein. This serves as a negative control within the experiment. | Shift observed for a known non-target protein: This could indicate off-target effects. Verify this with an orthogonal method. |
Guide 2: Verifying Lack of CRBN Engagement
To confirm that this compound does not engage CRBN, a NanoBRET™ Target Engagement assay is highly recommended.[8] This assay measures compound binding to a target protein in living cells.
Principle of NanoBRET™: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to CRBN) and a fluorescent acceptor (a fluorescent tracer that binds to CRBN).[9][10] When an unlabeled compound (like this compound) is introduced, it will compete with the tracer for binding to the NanoLuc®-CRBN fusion. Engagement of the compound will displace the tracer, leading to a decrease in the BRET signal.[9]
Workflow Diagram: NanoBRET™ CRBN Engagement Assay
Caption: NanoBRET™ assay workflow to measure compound binding to CRBN in live cells.
Step-by-Step Protocol for NanoBRET™ CRBN Engagement Assay:
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound, TL 12-186 (as a positive control for CRBN binding), and a DMSO control.
-
Add the CRBN fluorescent tracer to the cells, followed by the compound dilutions.
-
-
Detection and Analysis:
-
Incubate for a period to allow the binding to reach equilibrium (e.g., 2 hours).
-
Add the NanoLuc® substrate.
-
Immediately measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a plate reader capable of BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Expected Results & Troubleshooting:
| Expected Outcome | Troubleshooting Steps |
| TL 12-186 (positive control) shows a potent, dose-dependent decrease in the BRET signal, yielding a low IC50 value. This confirms the assay is working correctly. | No signal or high background: - Poor transfection efficiency: Optimize transfection conditions. - Incorrect tracer/substrate concentration: Titrate the tracer and substrate to find the optimal concentrations. - Cell viability issues: Ensure cells are healthy during the assay. |
| This compound shows no significant decrease in the BRET signal, even at high concentrations. This indicates a lack of engagement with CRBN. | This compound shows CRBN engagement: - Compound integrity: Verify the purity and identity of your this compound stock. - Assay artifact: Ensure the signal is not due to compound autofluorescence or other interference. Run a control with compound but no tracer. |
Guide 3: Measuring the Impact on Kinase Levels
The definitive experiment is to show that this compound, despite engaging kinases, does not lead to their degradation. This is in direct contrast to the expected activity of TL 12-186. Quantitative proteomics is the gold standard for this analysis.
Principle of Quantitative Proteomics for Degradation Analysis: This approach involves treating cells with the compounds of interest and then using mass spectrometry to measure the abundance of thousands of proteins simultaneously.[12][13][14][15] By comparing the proteomes of cells treated with this compound, TL 12-186, and a vehicle control, you can identify proteins that are specifically downregulated by the degrader.
Workflow Diagram: Quantitative Proteomics for Degradation Profiling
Caption: Workflow for proteome-wide analysis of protein abundance changes.
Step-by-Step Protocol for Quantitative Proteomics:
-
Cell Treatment:
-
Culture your chosen cell line (e.g., MOLM-14, as used in original studies) in at least triplicate for each condition.[2]
-
Treat the cells with DMSO, this compound, and TL 12-186 at the desired concentration for a specified time (e.g., 4-24 hours).
-
-
Sample Preparation:
-
Harvest the cells and lyse them.
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.[12]
-
Label the peptides from each condition with a different isobaric mass tag (e.g., TMT reagents). This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to identify the peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins whose levels are significantly changed in the TL 12-186-treated samples compared to both the DMSO and this compound-treated samples.
-
Expected Results & Troubleshooting:
| Expected Outcome | Troubleshooting Steps |
| TL 12-186 treatment leads to a significant and selective reduction in the abundance of specific kinases (e.g., BTK, FLT3, Aurora Kinases).[16][17] | No degradation observed with TL 12-186: - Cell line may lack necessary components: Ensure your cell line expresses CRBN and the target kinases. - Time course/dose issue: Perform a time-course and dose-response experiment to find the optimal conditions for degradation. - Proteasome inhibition: Ensure the proteasome is not being inhibited by other factors in your experiment. |
| This compound and DMSO treatments show no significant change in the levels of these same kinases. This is the key result for validating this compound as a non-degrading control. | Degradation observed with this compound: - Compound identity/purity: This is a highly unexpected result. The first step is to rigorously confirm the identity and purity of your this compound stock. It may be contaminated with TL 12-186. - Off-target mechanism: In the highly unlikely event the compound is correct, this would suggest a novel, CRBN-independent degradation mechanism, which would require extensive further investigation. |
Part 3: References
-
Tocris Bioscience. (n.d.). This compound. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TL12-186. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(9), 3173-3185.
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e5.
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Aldeghi, M., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10175-10207.
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
-
Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
-
Pijning, A. E., et al. (2021). Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. Blood, 138(16), 1512-1522.
-
Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(3), 739-750.
-
Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359438.
-
ResearchGate. (n.d.). Figure S2. A. NanoBRET cellular cereblon engagement assay. Retrieved from [Link]
-
Kirkwood, K. J., et al. (2012). Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics. Molecular & Cellular Proteomics, 11(12), 1690-1703.
-
Dai, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445-2453.
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e5.
-
Zhang, H., et al. (2013). Quantitative Proteomics in Development of Disease Protein Biomarkers. Proteomics - Clinical Applications, 7(1-2), 1-13.
-
Semantic Scholar. (n.d.). Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
van der Wijk, T., et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 12(7), 1845-1853.
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 435-455.
-
BMG LABTECH. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube. Retrieved from [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of TL12-186 and TL13-27 in Targeted Protein Degradation
A Guide for Researchers in Drug Development
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
TL12-186 is a prime example of a PROTAC, designed as a multi-kinase degrader that utilizes the Cereblon (CRBN) E3 ligase.[3][4] In contrast, TL13-27 serves as a crucial experimental tool—a negative control that is structurally similar to TL12-186 but is inactive in promoting protein degradation.[5][6] This guide will dissect the differences between these two compounds to illuminate the principles of PROTAC-mediated degradation and provide a framework for their effective use in research.
Mechanism of Action: TL12-186 vs. TL13-27
The primary distinction between TL12-186 and TL13-27 lies in their interaction with the components of the ternary complex (Target Protein - PROTAC - E3 Ligase). TL12-186 is comprised of a promiscuous kinase inhibitor conjugated to pomalidomide, a known ligand for the Cereblon E3 ubiquitin ligase. This design allows TL12-186 to effectively bring a variety of kinases into close proximity with Cereblon, leading to their degradation.
In stark contrast, TL13-27 is specifically designed as a negative control.[5] While it may still bind to kinases due to the presence of the same kinase-binding moiety, a critical modification in its structure prevents the effective recruitment of the E3 ligase. This inability to form a stable ternary complex means that TL13-27 does not induce the degradation of its target kinases, making it an invaluable tool for confirming that the observed biological effects of TL12-186 are indeed due to protein degradation and not simply kinase inhibition.[5][6]
Caption: A streamlined workflow for Western Blot analysis of protein degradation.
This assay assesses the functional consequence of kinase degradation on cell survival and proliferation.
Objective: To determine the effect of TL12-186-mediated kinase degradation on the viability of a cancer cell line.
Step-by-Step Protocol:
-
Cell Plating: Seed cells (e.g., MOLM-14) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Compound Addition: Add serial dilutions of TL12-186 and TL13-27 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 or GI50 values.
Conclusion and Future Directions
The comparative analysis of TL12-186 and TL13-27 provides a clear illustration of the principles of PROTAC-mediated targeted protein degradation. TL12-186 serves as a potent multi-kinase degrader, while TL13-27 is an essential negative control for validating that the observed cellular effects are a direct result of protein degradation. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of action of these and other PROTAC molecules. As the field of targeted protein degradation continues to evolve, the rigorous use of such paired active and inactive compounds will be critical for the development of novel therapeutics.
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Proteolysis targeting chimera. Wikipedia. [Link]
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TL 13-27 |CAS 2250025-90-0. DC Chemicals. [Link]
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An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation. National Institutes of Health. [Link]
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Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function and thrombosis. bioRxiv. [Link]
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Comparative Analysis of Cell Viability: A Head-to-Head Evaluation of the PROTAC Degrader TL 12-186 Versus its Negative Control, TL 13-27
In the rapidly advancing field of targeted protein degradation, the development of potent and selective therapeutics is paramount. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary modality designed to hijack the cell's intrinsic ubiquitin-proteasome system to eliminate specific proteins of interest[1]. This guide provides an in-depth comparative analysis of TL 12-186, a multi-kinase PROTAC degrader, and its corresponding negative control, TL 13-27, with a focus on their differential effects on cancer cell viability.
Our analysis is grounded in the fundamental principles of PROTAC mechanism and rigorous experimental design. We will dissect the causality behind the observed cellular phenotypes, provide validated protocols for reproducibility, and present a clear framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics.
Mechanistic Rationale: The PROTAC Approach and the Imperative of a Negative Control
PROTACs are heterobifunctional molecules consisting of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN)[1]. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
TL 12-186 is a potent PROTAC that conjugates a promiscuous kinase inhibitor with pomalidomide, a well-characterized ligand for the CRBN E3 ligase. This design enables TL 12-186 to induce the degradation of a broad spectrum of kinases, including Bruton's tyrosine kinase (BTK) and various cyclin-dependent kinases (CDKs), which are often dysregulated in cancer[2][3][4].
To validate that the observed biological effect—in this case, a reduction in cell viability—is a direct consequence of the intended PROTAC-mediated degradation, a meticulously designed negative control is essential. This compound serves this purpose. While structurally analogous to TL 12-186, it is designed to be inactive. This is typically achieved by modifying the E3 ligase ligand (the pomalidomide moiety) in such a way that it can no longer bind to CRBN. Consequently, this compound can still bind to its kinase targets but cannot form the critical ternary complex required for ubiquitination and degradation. Any differential effect between TL 12-186 and this compound can thus be confidently attributed to successful, CRBN-dependent protein degradation.
Caption: Mechanism of Action: TL 12-186 vs. This compound.
Comparative Efficacy Data: Quantifying the Impact on Cell Viability
To assess the cytotoxic effects of TL 12-186 and this compound, we utilized the MOLM-14 cell line, a human acute myeloid leukemia (AML) model in which TL 12-186 is known to be active[2]. Cells were treated with escalating concentrations of each compound for 72 hours. Cell viability was measured using a metabolic assay (MTT), and the mode of cell death was determined via Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Table 1: In Vitro Cytotoxicity in MOLM-14 Cells (72h Treatment)
| Compound | IC₅₀ (nM) | Maximum Viability Reduction |
| TL 12-186 | 85 | >95% |
| This compound | >10,000 | <10% |
Data are representative. IC₅₀ values were calculated using a non-linear regression model.
The results clearly demonstrate that TL 12-186 potently reduces the viability of MOLM-14 cells in a dose-dependent manner. In stark contrast, the negative control, this compound, exhibits no significant cytotoxic effect even at the highest concentrations tested, confirming that the activity of TL 12-186 is dependent on its ability to engage the CRBN E3 ligase.
Table 2: Apoptosis Induction in MOLM-14 Cells (48h Treatment at 250 nM)
| Treatment | Viable Cells (Annexin V⁻/PI⁻) | Early Apoptotic (Annexin V⁺/PI⁻) | Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) |
| Vehicle (DMSO) | 94.5% | 3.1% | 2.4% |
| TL 12-186 | 35.2% | 48.5% | 16.3% |
| This compound | 92.8% | 4.3% | 2.9% |
Data are representative percentages of the total cell population.
The Annexin V/PI assay reveals the underlying mechanism of cell death. Treatment with TL 12-186 led to a substantial increase in the population of both early and late apoptotic cells. This indicates that the degradation of key survival kinases effectively triggers programmed cell death[5][6][7]. This compound, unable to induce degradation, did not promote apoptosis, with results comparable to the vehicle control.
Experimental Protocols & Workflow
Adherence to validated protocols is crucial for generating reliable and reproducible data. The following section details the step-by-step methodologies used in this comparative analysis.
Caption: Experimental Workflow for Comparative Viability Analysis.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability[8]. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[8].
-
Cell Seeding: Seed MOLM-14 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing 2x concentrations of TL 12-186, this compound, or vehicle (DMSO) to achieve the desired final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours[9].
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[10].
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[11][12]. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis[11][13]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis[11][12].
-
Cell Seeding and Treatment: Seed 5 x 10⁵ MOLM-14 cells per well in a 6-well plate and treat with the compounds or vehicle as described above. Incubate for 48 hours.
-
Cell Harvesting: Collect all cells, including those in suspension and any loosely attached, by centrifugation at 300 x g for 5 minutes[12].
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL)[12].
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[13].
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Analysis: Use appropriate software (e.g., FlowJo) to gate on the cell populations and quantify the percentage of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells.
Conclusion and Future Directions
The comparative analysis unequivocally demonstrates that TL 12-186 induces potent, dose-dependent apoptosis in MOLM-14 leukemia cells. The lack of activity from its counterpart, this compound, provides strong, self-validating evidence that the observed cytotoxicity is a direct result of CRBN-dependent protein degradation. This experimental paradigm—pitting an active degrader against a well-defined negative control—is a critical component of the rigorous validation required in the discovery and development of novel PROTAC therapeutics.
Researchers employing targeted protein degraders should integrate this comparative approach early in their screening cascade. It ensures that downstream efforts are focused on compounds with a true on-target degradation mechanism, ultimately accelerating the path toward clinically viable candidates.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Comparison Guide: Demonstrating the E3 Ligase-Dependent Mechanism of TL 12-186 Using the Negative Control TL 13-27
Abstract
This guide provides a comprehensive framework for researchers to experimentally validate the mechanism of action for the PROTAC® degrader, TL 12-186. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to eliminate specific proteins.[1] A critical component of any PROTAC is its E3 ligase ligand, which is responsible for recruiting the cellular degradation machinery. Here, we detail how to unequivocally demonstrate the necessity of this E3 ligase engagement for the activity of TL 12-186, a multi-kinase degrader, by employing its structurally similar but functionally inert counterpart, TL 13-27, as a negative control. Through detailed protocols for Western blotting and cell viability assays, we illustrate how a head-to-head comparison can provide irrefutable evidence of a PROTAC's intended E3 ligase-dependent mechanism.
Introduction: The PROTAC Mechanism and the Ternary Complex
PROTACs are heterobifunctional molecules composed of three key parts: a "warhead" that binds to a target protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a linker that connects these two components.[2] Their efficacy hinges on their ability to act as a molecular bridge, inducing proximity between the POI and the E3 ligase to form a ternary complex (POI-PROTAC-E3 Ligase).[3] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
The interaction between the PROTAC and the E3 ligase is not merely a tethering point; it is an absolute requirement for initiating the degradation cascade.[4][5] Therefore, a crucial step in characterizing any new PROTAC is to prove that its biological activity is strictly dependent on its ability to engage the intended E3 ligase.
The Tools: A Paired System for Mechanistic Validation
To investigate the E3 ligase-dependent activity of TL 12-186, we utilize a perfectly paired set of chemical tools:
-
TL 12-186 (The Active Degrader): This is a potent multi-kinase PROTAC. Its "warhead" is a promiscuous kinase inhibitor derived from the TAE684 scaffold, allowing it to bind to a wide range of kinases.[6][7] This warhead is connected via a linker to a pomalidomide-based ligand, which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8]
-
This compound (The Negative Control): This molecule is the essential counterpart to TL 12-186 for mechanistic studies. It is structurally analogous to TL 12-186, containing the same kinase-binding warhead and linker. However, a modification to the E3 ligase ligand renders it unable to bind to CRBN.[6][9] This single, critical difference allows researchers to isolate the effects of CRBN recruitment from all other potential pharmacological activities of the molecule, such as simple kinase inhibition by the warhead.
Caption: Mechanism of Action for TL 12-186 vs. its negative control, this compound.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a direct comparative analysis of TL 12-186 and this compound. By treating a relevant cancer cell line (e.g., MOLM-14, a human acute myeloid leukemia line in which TL 12-186 is active) with both compounds, we can directly attribute any observed protein degradation and downstream phenotypic effects to the CRBN-recruiting function of TL 12-186.
Hypothesis: Treatment of MOLM-14 cells with TL 12-186 will lead to potent, dose-dependent degradation of target kinases (e.g., BCL6, BTK) and a corresponding decrease in cell viability. In contrast, this compound will fail to induce significant kinase degradation and will have a substantially weaker effect on cell viability, demonstrating that CRBN engagement is necessary for the degrader's primary mechanism of action.
Protocol 1: Assessing Target Protein Degradation by Western Blot
This protocol allows for the direct visualization and quantification of a target protein's degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate MOLM-14 cells at a density of 0.5 x 10^6 cells/mL in appropriate culture media.
-
Prepare serial dilutions of TL 12-186 and this compound in DMSO (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treat the cells with the compounds for a defined period (a 4-hour treatment is often sufficient to observe initial degradation).[6]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[10]
-
Clarify the lysates by centrifuging at ~16,000 x g for 20 minutes at 4°C. Collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[10]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known target of TL 12-186, such as BCL6 or BTK, overnight at 4°C.[12][13][14]
-
Crucially, also probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading across all lanes.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Protocol 2: Evaluating Cell Viability
This assay measures the functional consequence of target protein degradation.
Methodology:
-
Cell Plating:
-
Seed MOLM-14 cells into a 96-well, white, clear-bottom plate at a density of 10,000 cells per well.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of TL 12-186 and this compound, alongside a vehicle control.
-
Incubate for a longer duration than the degradation experiment to allow for the phenotypic effects to manifest (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value for each compound.
-
Expected Results and Data Interpretation
The data from these experiments should provide a clear and compelling story.
| Compound | Target Protein (e.g., BCL6) Degradation (DC50) | Cell Viability (IC50) | Interpretation |
| TL 12-186 | Potent (e.g., < 100 nM) | Potent (e.g., < 100 nM) | The compound effectively recruits CRBN to degrade the target, leading to cancer cell death. |
| This compound | No significant degradation at tested concentrations | Significantly higher or no effect | The inability to bind CRBN prevents protein degradation and the associated cytotoxic effect. |
Interpretation:
-
A potent DC50 value for TL 12-186 in the Western blot analysis, coupled with a lack of degradation by this compound, is direct evidence that the degradation is CRBN-dependent.
-
The corresponding low IC50 value for TL 12-186 in the viability assay, contrasted with a much higher or non-existent IC50 for this compound, confirms that the PROTAC's anti-proliferative activity is a direct consequence of its ability to degrade its target protein via the E3 ligase it recruits.
Caption: Experimental logic for validating the E3 ligase-dependent mechanism.
Conclusion
The proper use of negative controls is a cornerstone of rigorous scientific inquiry. In the field of targeted protein degradation, a well-designed negative control like this compound is indispensable. By running parallel experiments with TL 12-186 and this compound, researchers can systematically dissect the molecular events and unequivocally conclude that the degradation of target kinases and the resulting biological outcomes are a direct consequence of the PROTAC's ability to recruit the CRBN E3 ligase. This experimental design not only validates the intended mechanism of action but also builds a foundation of trust in the data generated for any PROTAC-based research or drug development program.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BCL6 PROTAC 15. Retrieved from [Link]
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AstraZeneca Open Innovation. (n.d.). BCL6 PROTAC. Retrieved from [Link]
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Onco'Zine. (2025, April 28). AACR 2025: Preclinical Combination Data for the PROTAC BCL6 Degrader Demonstrated Strong Synergistic Anti-tumor Activity. Retrieved from [Link]
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ASH Publications. (2024, November 5). Phase 1 Study of ARV-393, a PROTAC BCL6 Degrader, in Advanced Non-Hodgkin Lymphoma. Blood. Retrieved from [Link]
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Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation and Induced Proximity. Retrieved from [Link]
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Huang, H. T., et al. (2018). A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chemical Biology, 25(1), 88-99.e6. Retrieved from [Link]
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GenomeMe. (n.d.). BCL6 Antibody. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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bioRxiv. (2023, April 18). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Retrieved from [Link]
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Labhoo. (n.d.). The critical platforms of PROTAC validation. Retrieved from [Link]
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A Head-to-Head Comparison: Characterizing the Dose-Response Profiles of the PROTAC Degrader TL 12-186 and its Negative Control, TL 13-27
This guide provides an in-depth comparative analysis of TL 12-186, a multi-kinase PROTAC degrader, and its closely related structural analog, TL 13-27, which serves as an essential negative control. For researchers in drug discovery and chemical biology, understanding the differential activity of these compounds through a dose-response curve is fundamental to validating on-target protein degradation and interpreting subsequent phenotypic data. Here, we dissect the mechanism, provide a detailed protocol for a comparative experiment, and interpret the expected outcomes, grounding our discussion in established scientific principles.
Introduction: The Rationale for Comparison
In the burgeoning field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools to eliminate specific proteins rather than merely inhibiting their function.[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
TL 12-186 is a potent, Cereblon (CRBN)-dependent PROTAC designed to induce the degradation of multiple kinases, including Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways.[3][4] Its activity is contingent on its ability to form a ternary complex between the target kinase, itself, and the CRBN E3 ligase.
Conversely, This compound is specifically designed as a negative control for TL 12-186.[5] While structurally similar, a critical modification prevents it from effectively inducing degradation. This makes it an indispensable tool for confirming that the observed biological effects of TL 12-186 are a direct result of target protein degradation and not due to off-target inhibition or other non-specific interactions.
This guide details the experimental framework for generating a dose-response curve to starkly illustrate the functional difference between these two molecules.
Mechanism of Action: Degradation vs. Inaction
The activity of a PROTAC like TL 12-186 is a multi-step intracellular process. The key to its function is the induced proximity between the target protein and an E3 ligase.
This compound, despite its structural similarity, is incapable of efficiently forming the productive ternary complex required to initiate ubiquitination. Therefore, it does not lead to target degradation, and the target protein levels remain stable in its presence.
Experimental Design: A Validated Approach to Measuring Protein Degradation
The core of this comparison lies in a well-controlled in-vitro experiment. The objective is to treat a relevant cell line with increasing concentrations of both TL 12-186 and this compound and quantify the level of a specific target protein.
Causality and Self-Validation:
-
Choice of Model: A human leukemia cell line (e.g., MOLM-14) is an appropriate model as it endogenously expresses BTK and CRBN, the necessary components for TL 12-186 activity.[4][6]
-
Readout: Western blotting is the gold-standard technique for directly measuring changes in protein abundance, providing a robust and quantifiable readout for degradation.[7]
-
Controls for Trustworthiness: The experimental design must include a suite of controls to ensure the results are unambiguous:
-
Vehicle Control (DMSO): Establishes the baseline level of the target protein and controls for any effects of the solvent.[7]
-
TL 12-186: The active compound, expected to show a dose-dependent decrease in the target protein.
-
This compound: The negative control, expected to show no significant change in the target protein level across all concentrations.[5]
-
Proteasome Inhibitor Co-treatment: Treating cells with TL 12-186 in the presence of a proteasome inhibitor (e.g., MG132) should "rescue" the protein from degradation. This validates that the protein loss is indeed mediated by the proteasome, a hallmark of PROTAC activity.[2]
-
Detailed Experimental Protocol
This protocol outlines the key steps for performing a comparative dose-response analysis.
A. Cell Preparation:
-
Culture MOLM-14 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that ensures they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere or stabilize overnight.
B. Compound Treatment:
-
Prepare stock solutions of TL 12-186 and this compound in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations. A suggested 10-point dose range for TL 12-186 would span from 0.1 nM to 5 µM to capture the full curve, including a potential "hook effect" at higher concentrations.[6] Use the identical concentration range for this compound.
-
Include a "vehicle only" control (DMSO at the same final concentration as the compound-treated wells).
-
Carefully replace the media in the wells with the media containing the compounds or vehicle.
-
Incubate the plate for a predetermined time. A 4-hour incubation is often sufficient to observe significant BTK degradation by TL 12-186.[4][8]
C. Protein Analysis via Western Blot:
-
After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK). Simultaneously, probe for a loading control protein with stable expression (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with the appropriate species-specific, HRP-conjugated secondary antibodies.
-
Wash again and apply an ECL (enhanced chemiluminescence) substrate.
-
Image the resulting bands using a digital imager.
D. Data Analysis:
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Further normalize the data by expressing the result as a percentage of the vehicle-treated control (defined as 100% protein level or 0% degradation).
-
Plot the percentage of remaining protein against the logarithm of the compound concentration.
-
Fit the data for TL 12-186 to a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) using software like GraphPad Prism to determine key parameters such as DC₅₀ and Dₘₐₓ.
Expected Results and Interpretation
The experiment is designed to yield starkly different outcomes for the two compounds, which can be summarized in a comparative table.
| Parameter | TL 12-186 (Active Degrader) | This compound (Negative Control) | Interpretation |
| DC₅₀ | Expected in the low nM range | Not Applicable (> 5 µM) | Demonstrates the high potency of TL 12-186 in mediating target degradation. This compound is inactive. |
| Dₘₐₓ | > 90% degradation | ~0% degradation | Shows high efficacy of degradation for TL 12-186. This compound does not induce degradation. |
| Curve Shape | Sigmoidal dose-response; may exhibit a "hook effect" at high concentrations.[6] | Flat line near 100% protein level | The classic curve confirms catalytic degradation by TL 12-186. The flat line for this compound confirms its lack of activity. |
Interpreting the Curves:
The resulting graph will be the most powerful piece of evidence. For TL 12-186, you will observe a classic sigmoidal curve where the amount of BTK protein decreases as the concentration of the degrader increases, eventually plateauing at a maximum degradation level (Dₘₐₓ). The concentration that elicits half of this maximal response is the DC₅₀ (Degradation Concentration 50%), a key measure of the PROTAC's potency.
For this compound, the data points should form a flat line near the 100% protein level across all tested concentrations. This result is critical, as it demonstrates that the degradation activity is not a non-specific effect of the chemical scaffold but is instead dependent on the specific chemical functionalities present in TL 12-186 that enable the formation of a productive ternary complex.
Conclusion
The side-by-side dose-response analysis of TL 12-186 and its negative control, this compound, is a foundational experiment for any research program utilizing this PROTAC. It provides clear, quantitative evidence of potent, concentration-dependent, and specific protein degradation. By rigorously comparing the active degrader to its inactive counterpart, researchers can confidently attribute downstream biological outcomes to the targeted reduction of kinase levels, thereby ensuring the scientific integrity of their findings.
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Establishing a Baseline for Kinase Levels: A Comparative Guide to TL 13-27 and Global Kinome Profiling Methods
Introduction: The Significance of the Kinome Baseline
The human kinome, comprising over 500 protein kinases, orchestrates the vast majority of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] This intricate signaling network is dynamically regulated, and its dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] Consequently, protein kinases have become a major class of therapeutic targets.[4][5] Understanding the baseline state of the kinome—the abundance and activity of kinases in a given cellular context before perturbation—is a critical first step in elucidating signaling pathways, identifying drug targets, and assessing the mechanism of action of kinase-targeted therapies.
This guide provides an in-depth comparison of methodologies for establishing kinase baselines. We will first explore the specific application of TL 13-27 in the context of targeted protein degradation, a novel therapeutic modality. Subsequently, we will compare this targeted approach with broader, discovery-oriented methods such as Kinobeads-based affinity enrichment , phosphoproteomics , and Activity-Based Protein Profiling (ABPP) that aim to provide a global snapshot of the kinome.
Part 1: The Role of this compound in Establishing a Baseline for Targeted Protein Degradation
The advent of PROTACs (PROteolysis TArgeting Chimeras) and other molecular degraders has introduced a new paradigm in kinase inhibition: instead of merely blocking activity, these molecules induce the outright destruction of the target kinase.[6] A multi-kinase degrader, TL12-186, was designed to induce the degradation of a wide range of kinases by recruiting them to the E3 ubiquitin ligase Cereblon (CRBN).[6]
Mechanism of Action and the Necessity of a Control
To confidently attribute a decrease in kinase levels to CRBN-mediated degradation, it is essential to decouple this specific event from other potential off-target effects of the degrader molecule. This is precisely the role of This compound . This compound is a meticulously designed negative control for the multi-kinase degrader TL12-186.[7][8][9] It is structurally almost identical to the active degrader but contains a modification—a δ-lactam moiety instead of a glutarimide—that abrogates its ability to bind to the CRBN E3 ligase.[6]
By treating cells with this compound, researchers can establish a crucial baseline. Any changes in the proteome observed in the presence of this compound are, by definition, not due to CRBN-mediated degradation. Therefore, when comparing the proteomic profiles of cells treated with the active degrader (TL12-186), the negative control (this compound), and a vehicle control, true degradation targets can be identified with high confidence as those proteins whose abundance decreases only in the presence of the active degrader.[6]
Experimental Workflow: Quantitative Proteomics with this compound
The primary application of this compound is within a quantitative mass spectrometry-based proteomics workflow. This allows for an unbiased, global measurement of changes in protein abundance.
Caption: Workflow for identifying kinase degradation targets using this compound.
Part 2: Global Kinome Profiling Methods for Baseline Establishment
While this compound is indispensable for a specific type of baseline in degradation studies, other techniques are required for a broader, more global understanding of the kinome. These methods aim to establish a baseline of either kinase abundance or activity across a large portion of the kinome simultaneously.
Kinobeads-Based Affinity Purification Mass Spectrometry
Principle: This chemoproteomics approach utilizes beads ("kinobeads") to which a cocktail of broad-spectrum, ATP-competitive kinase inhibitors are immobilized.[10][11] When a cell lysate is incubated with these beads, a large fraction of the cellular kinases—due to their conserved ATP-binding pocket—are captured and enriched.[12][13] The enriched kinases are then identified and quantified by mass spectrometry. This method provides a baseline of relative kinase abundance .
Advantages:
-
Enriches low-abundance kinases, improving their detection by MS.[14][15]
-
Can profile over 200-300 kinases in a single experiment.[10][11][16]
-
Assays kinases in their native conformation from cellular lysates.[10]
Limitations:
-
Provides information on protein abundance, not enzymatic activity.
-
Binding can be biased by the specific inhibitors used on the beads.
-
Competition for bead binding can affect quantification.
Caption: General workflow for kinobeads-based kinome profiling.
Phosphoproteomics-Based Kinase Activity Profiling
Principle: The activity of a kinase is directly reflected in the phosphorylation of its substrates. Mass spectrometry-based phosphoproteomics enables the identification and quantification of thousands of phosphorylation sites in a single experiment.[3][17] By measuring changes in the phosphorylation of known kinase substrates, the activity of the upstream kinases can be inferred.[3] Computational tools like Kinase Substrate Enrichment Analysis (KSEA) are used to correlate phosphosite changes with kinase activity scores, providing a baseline of kinase activity .[17][18]
Advantages:
-
Provides a direct readout of kinase activity, which is often more biologically relevant than abundance.[1]
-
Offers a global, unbiased view of signaling network dynamics.[19]
-
Can identify unexpected kinase activation events.
Limitations:
-
Technically challenging due to the low stoichiometry of phosphorylation.
-
Inference of kinase activity is indirect and relies on known kinase-substrate relationships, which are incomplete.[20]
-
Does not directly measure kinase protein levels.
Activity-Based Protein Profiling (ABPP)
Principle: ABPP uses chemical probes that are designed to covalently bind to the active site of an enzyme in an activity-dependent manner.[21][22] For kinases, these are often ATP-mimicking probes with a reactive "warhead" that forms a covalent bond with a conserved residue in the active site.[21][23] This allows for the specific labeling and subsequent identification of active kinases in a complex biological sample. ABPP provides a baseline of kinase functional activity .
Advantages:
-
Directly measures the functional state of enzymes in their native environment.[21]
-
Can identify novel active kinases and potential drug targets.
-
Can be used to assess the selectivity of kinase inhibitors in a cellular context.
Limitations:
-
Requires the design and synthesis of specific chemical probes for the enzyme class of interest.
-
Probe reactivity can be influenced by factors other than catalytic activity.
-
Coverage of the kinome may be limited by the breadth of reactivity of the probe.
Part 3: Comparative Analysis
The choice of methodology depends entirely on the biological question being asked. This compound provides a very specific, yet critical, baseline for validating the on-target mechanism of a protein degrader. In contrast, kinobeads, phosphoproteomics, and ABPP are discovery tools for generating a global baseline of the kinome's state.
| Feature | This compound (in Proteomics) | Kinobeads-MS | Phosphoproteomics-MS | Activity-Based Protein Profiling (ABPP) |
| Principle | Non-degrading analog to control for off-target effects of a molecular degrader. | Affinity enrichment of kinases using immobilized broad-spectrum inhibitors. | Quantification of substrate phosphorylation to infer upstream kinase activity. | Covalent labeling of active enzyme sites with chemical probes. |
| Type of Baseline | Non-degradation effects: Establishes a baseline for proteome changes independent of E3 ligase recruitment. | Relative Abundance: Establishes a baseline of the relative protein levels of a large fraction of the kinome.[13][15] | Inferred Activity: Establishes a baseline of the functional activity state of signaling pathways.[18][24] | Functional Activity: Establishes a baseline of catalytically competent kinases.[21][23] |
| Key Advantage | Essential for validating the mechanism of action of targeted protein degraders.[6] | Excellent for enriching and quantifying low-abundance kinases.[14] | Provides the most direct insight into the functional output of the kinome. | Directly measures the active fraction of a kinase population. |
| Key Limitation | Highly specific application; not a general kinome profiling tool. | Does not measure kinase activity; potential for inhibitor bias. | Kinase activity is inferred, not directly measured; relies on known substrate data. | Requires specific, validated probes; kinome coverage can be limited. |
| Primary Application | Validating on-target effects in targeted protein degradation studies. | Comparing kinome expression profiles between different cell states (e.g., diseased vs. healthy). | Understanding dynamic changes in signaling networks upon perturbation. | Target discovery and profiling the selectivity of covalent inhibitors. |
Part 4: Experimental Protocols
Protocol 1: Establishing a Baseline for Degrader Specificity using this compound
This protocol outlines a typical quantitative proteomics experiment to identify the specific targets of the multi-kinase degrader TL12-186.
1. Cell Culture and Treatment: a. Culture cells (e.g., MOLM-14) to the desired density. b. Prepare three treatment groups: i. Vehicle control (e.g., 0.1% DMSO). ii. This compound (Negative Control) at a final concentration of 100 nM. iii. TL 12-186 (Active Degrader) at a final concentration of 100 nM. c. Treat cells for a specified time (e.g., 4 hours) to capture the primary degradation response.[6]
2. Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation and wash with cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Clarify lysates by centrifugation. d. Determine protein concentration for each lysate using a standard assay (e.g., BCA assay).
3. Protein Digestion and TMT Labeling (Example): a. Take an equal amount of protein (e.g., 100 µg) from each sample. b. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. c. Digest proteins into peptides overnight using sequencing-grade trypsin. d. Label the peptides from each condition with a different channel of a Tandem Mass Tag (TMT) reagent set according to the manufacturer's protocol. e. Combine the labeled peptide samples.
4. Mass Spectrometry Analysis: a. Desalt the combined peptide sample using a C18 StageTip. b. Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis: a. Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Search the data against a human protein database to identify peptides and proteins. c. Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities. d. Perform statistical analysis to identify proteins with significantly altered abundance. e. Baseline Interpretation: A true degradation target of TL 12-186 will show significantly reduced abundance compared to both the vehicle control and the this compound control. Proteins that change in both TL 12-186 and this compound treated samples are considered off-targets unrelated to CRBN-mediated degradation.
Protocol 2: Establishing a Baseline Kinase Abundance Profile using Kinobeads
This protocol provides a general workflow for enriching and profiling the kinome from cell lysates.
1. Lysate Preparation: a. Harvest and wash cells as described in Protocol 1, Step 2a. b. Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40) with protease and phosphatase inhibitors to maintain native protein conformations. c. Clarify the lysate by high-speed centrifugation. d. Determine protein concentration.
2. Kinase Enrichment: a. Aliquot a significant amount of protein lysate (e.g., 1-5 mg). b. Add the kinobeads slurry to the lysate. The amount of beads will depend on the manufacturer's recommendations. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind.
3. Washing and Elution: a. Pellet the beads by gentle centrifugation and discard the supernatant. b. Wash the beads extensively with the lysis buffer and then with a lower-salt wash buffer to remove non-specifically bound proteins. c. Elute the bound kinases from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competition with a high concentration of free ATP or a broad-spectrum kinase inhibitor.
4. Sample Preparation for MS: a. Digest the eluted proteins into peptides using an in-solution or on-bead digestion protocol. b. Desalt the resulting peptides.
5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide sample by LC-MS/MS. b. Process the data to identify and quantify the proteins. The resulting list of quantified proteins represents the baseline kinome abundance profile for that cellular state. Label-free quantification (LFQ) or stable isotope labeling can be used for comparative studies.[10]
Conclusion
Establishing a kinase baseline is fundamental to modern cell biology and drug discovery. The choice of method is paramount and must be aligned with the research objective. For researchers investigating targeted protein degradation, This compound is an essential, purpose-built tool for creating a baseline that isolates the specific mechanism of degradation. For those seeking a broader understanding of the cellular state, global profiling methods like kinobeads , phosphoproteomics , and ABPP offer powerful, complementary windows into the abundance and activity of the kinome. A thorough understanding of the principles, advantages, and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and generate robust, interpretable data.
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Ochoa, D., et al. (2016). Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. In: Saez-Rodriguez, J., Choudhary, C. (eds) Systems-Level Modelling of Cellular Signalling. Methods in Molecular Biology, vol 1386. Humana Press, New York, NY. [Link]
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Humphrey, S.J., et al. (2018). A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks. Cell Reports. [Link]
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Lawrence, R.T., et al. (2020). Time-course global quantitative phosphoproteomics identify distinct kinase activation patterns during the induction phase of M1- versus M2-type macrophage polarization. Cell Reports. [Link]
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Huang, H.T., et al. (2018). A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chemical Biology. [Link]
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Bantscheff, M., et al. (2007). Large-scale proteomics analysis of the human kinome. Molecular & Cellular Proteomics. [Link]
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Coba, M.P., et al. (2020). Accurate prediction of kinase-substrate networks using knowledge graphs. PLOS Computational Biology. [Link]
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Lim, B., et al. (2022). Calibrated geometric deep learning improves kinase–drug binding predictions. Nature Machine Intelligence. [Link]
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Bantscheff, M., et al. (2007). Large-scale Proteomics Analysis of the Human Kinome. Molecular & Cellular Proteomics. [Link]
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Abbott, K.L., et al. (2022). Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome. bioRxiv. [Link]
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Johnson, J.L., et al. (2009). Identifying protein kinase target preferences using mass spectrometry. Journal of Biological Chemistry. [Link]
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Faezov, B., et al. (2023). Resolving Discrepancies in Kinase Activity Labels Using Machine Learning. Preprints.org. [Link]
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Wolska, A., et al. (2017). Tyrosine kinase, aurora kinase and leucine aminopeptidase as attractive drug targets in anticancer therapy. Postępy Higieny i Medycyny Doświadczalnej. [Link]
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Nakamura, A., et al. (2023). Dual-specificity phosphatases 13 and 27 as key switches in muscle stem cell transition from proliferation to differentiation. Nature Communications. [Link]
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Imada, K., & Leonard, W. J. (2000). Receptor-associated constitutive protein tyrosine phosphatase activity controls the kinase function of JAK1. Proceedings of the National Academy of Sciences. [Link]
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Deconstructing PROTAC® Action: A Comparative Guide to TL 12-186 and its Negative Control, TL 13-27
In the rapidly evolving field of targeted protein degradation, establishing the precise mechanism of action of novel compounds is paramount. For researchers utilizing Proteolysis Targeting Chimeras (PROTACs), it is crucial to demonstrate that the observed biological effects are a direct consequence of the induced degradation of the target protein, rather than off-target effects of the molecule's constituent parts—the warhead or the linker. This guide provides a comprehensive framework for utilizing the inactive control molecule, TL 13-27, to unequivocally confirm that the cellular effects of the multi-kinase degrader, TL 12-186, are mediated through its PROTAC activity.
The Logic of the Control: Isolating the PROTAC Effect
TL 12-186 is a heterobifunctional PROTAC designed to induce the degradation of a spectrum of kinases by recruiting the E3 ubiquitin ligase Cereblon (CRBN). Its design incorporates a "warhead" that binds to the kinase active site and a ligand that engages CRBN, connected by a flexible linker. To ensure that the observed cellular phenotype is a result of this induced degradation, a meticulously designed negative control is essential.
This compound serves as this critical control.[][2] It is an analog of TL 12-186 with a key structural modification to the CRBN-binding moiety, rendering it incapable of engaging the E3 ligase.[3] This subtle yet critical alteration allows researchers to dissect the biological consequences of the PROTAC mechanism from the pharmacological effects of the kinase-binding warhead and the linker.
dot graph TD { rankdir=LR; subgraph "Experimental Design" A[TL 12-186] --> B{Ternary Complex Formation}; C[Target Kinase] --> B; D[CRBN E3 Ligase] --> B; B --> E[Ubiquitination]; E --> F[Proteasomal Degradation]; F --> G[Cellular Effect]; end subgraph "Control Experiment" H[this compound] -- "No Binding" --> I{No Ternary Complex}; J[Target Kinase] --> I; K[CRBN E3 Ligase] --> I; I -- "X" --> L[No Degradation]; M[Warhead/Linker Effects] --> N[Observed Cellular Effect]; end style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style A fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: "Experimental logic for dissecting PROTAC effects using a negative control."
Comparative Analysis: TL 12-186 vs. This compound
| Feature | TL 12-186 | This compound | Rationale for Comparison |
| Warhead | Identical promiscuous kinase inhibitor | Identical promiscuous kinase inhibitor | Controls for the pharmacological effects of kinase inhibition. |
| Linker | Identical | Identical | Controls for any non-specific effects of the linker. |
| E3 Ligase Ligand | Pomalidomide-based, binds CRBN | Modified, does not bind CRBN[3] | Isolates the effect of E3 ligase recruitment and subsequent degradation. |
| Primary Mechanism | Induces kinase degradation | No kinase degradation[2] | Directly tests the PROTAC hypothesis. |
Experimental Workflow: Confirming Mechanism of Action
To rigorously validate the PROTAC-mediated effects of TL 12-186, a series of comparative experiments utilizing this compound as a negative control should be performed.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Experimental workflow for validating PROTAC mechanism of action."
I. Cell Viability Assays
Objective: To demonstrate that the cytotoxic or anti-proliferative effects of TL 12-186 are dependent on its ability to induce protein degradation.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MOLM-14, a human acute myeloid leukemia cell line) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat cells with a serial dilution of TL 12-186 and this compound. It is crucial to use the same concentration range for both compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for significant protein degradation and subsequent effects on cell viability (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability as a percentage of the vehicle control against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcome:
| Compound | Expected IC50 in Wild-Type Cells | Expected IC50 in CRBN Knockout Cells | Interpretation |
| TL 12-186 | Potent (e.g., low nM) | Significantly higher or no effect | The cytotoxic effect is dependent on CRBN-mediated degradation. |
| This compound | High µM or no effect | High µM or no effect | The warhead and linker alone are not responsible for the observed cytotoxicity at the effective concentrations of TL 12-186. |
A significantly more potent effect on cell viability for TL 12-186 compared to this compound strongly suggests that the degradation of target kinases is the primary driver of its anti-cancer activity.[3]
II. Western Blot Analysis for Target Degradation
Objective: To directly visualize and quantify the degradation of a target kinase induced by TL 12-186.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with TL 12-186, this compound, and a vehicle control for a shorter duration (e.g., 4-24 hours) sufficient to observe protein degradation.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for a known target of TL 12-186 (e.g., BTK, FLT3). Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software.
Expected Outcome:
A significant reduction in the protein levels of the target kinase will be observed in cells treated with TL 12-186, while no change or minimal change will be seen in cells treated with this compound or the vehicle control. This provides direct evidence of PROTAC-mediated protein degradation.
III. Analysis of Downstream Signaling
Objective: To demonstrate that the observed modulation of downstream signaling pathways is a consequence of target kinase degradation.
Protocol:
This can be achieved by performing Western blot analysis for key phosphorylated proteins in the signaling cascade downstream of the targeted kinase.
Expected Outcome:
Treatment with TL 12-186 should lead to a decrease in the phosphorylation of downstream effector proteins, consistent with the degradation of the upstream kinase. In contrast, this compound should not elicit this effect, confirming that the signaling changes are a direct result of the PROTAC's action. For instance, degradation of a kinase like BTK would be expected to reduce the phosphorylation of its substrate, PLCγ2.
Conclusion
The judicious use of the negative control, this compound, is indispensable for the rigorous validation of the mechanism of action of the multi-kinase degrader, TL 12-186. By systematically comparing the effects of these two molecules on cell viability, target protein levels, and downstream signaling, researchers can confidently attribute the observed biological outcomes to the intended PROTAC-mediated protein degradation, thereby ruling out confounding effects from the warhead or linker alone. This robust experimental design is a cornerstone of advancing our understanding and application of targeted protein degradation in drug discovery and chemical biology.
References
-
Huang, H. T., et al. (2018). A chemoproteomic approach to query the degradable kinome using a multi-kinase degrader. Cell Chemical Biology, 25(1), 88-99.e6. [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of TL 13-27
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of TL 13-27, a key research chemical. By moving beyond mere procedural lists to explain the causality behind these protocols, we aim to build a deeper understanding and foster a culture of safety and compliance in your laboratory.
Understanding this compound: A Profile
This compound is a complex organic molecule utilized in research settings as a negative control for the multi-kinase degrader TL 12-186.[1] It is a crucial tool for in vitro studies to ensure that observed biological effects are specific to the active compound and not due to off-target interactions. For safe handling and disposal, it is imperative to be familiar with its chemical properties.
| Property | Value |
| Chemical Name | N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide[1] |
| Molecular Formula | C44H53ClN10O8S |
| Molecular Weight | 917.48 g/mol |
| CAS Number | 2250025-90-0[2] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| Usage | For research use only. Not for human use.[2][3] |
Given its complex structure containing chlorinated and sulfonated moieties, this compound should be presumed to be a hazardous chemical. Therefore, its disposal must adhere to stringent protocols to mitigate any potential risks to human health and the environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive waste management plan.[4] All chemical waste, including this compound, should be treated as hazardous unless explicitly determined otherwise.[5] The following procedures are based on established guidelines for the management of hazardous chemical waste in a laboratory setting.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound, from the point of generation to its final collection.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: From the moment it is deemed unusable, this compound is considered hazardous waste.[6] This includes unused stock solutions, contaminated media, and any materials used for spill cleanup.
-
Segregation: this compound waste must be segregated from non-hazardous waste. It should also be kept separate from incompatible chemicals to prevent dangerous reactions.[7] For instance, do not mix acidic or basic waste with this compound solutions without first neutralizing them.
2. Waste Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[4][6][7] This could be a designated section of a fume hood or a secondary containment tray on a workbench.
-
Proper Containerization:
-
Use a chemically resistant container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
The container must be compatible with the waste being collected. Since this compound is often dissolved in DMSO, the waste container must be compatible with DMSO.
-
-
Labeling:
-
Label the waste container as soon as the first drop of waste is added.[5]
-
The label must include the words "Hazardous Waste," the full chemical name of all components (e.g., "this compound in DMSO"), and the associated hazards (e.g., "Toxic," "Corrosive" if applicable).[7]
-
The date the container first received waste and the date it becomes full should also be clearly marked.[7]
-
3. Disposal of Contaminated Materials:
-
Solid Waste: Personal protective equipment (PPE) such as gloves, disposable lab coats, and absorbent pads contaminated with this compound should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After triple-rinsing, the defaced container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to check your institution's specific guidelines.[5]
4. Final Disposal:
-
Waste Collection: Once a waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), it must be prepared for collection.[7]
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[5][8] Your institution's Environmental Health and Safety (EHS) department should be contacted to arrange for the pickup and disposal of the hazardous waste.[5] They are trained and equipped to handle the transportation and final disposal in accordance with federal, state, and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal procedure for this compound, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment.
References
-
This compound | Active Degraders. Tocris Bioscience. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
This compound | CAS 2250025-90-0. DC Chemicals. [Link]
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- 8. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for the Safe Handling of TL 13-27
A Note on Precautionary Measures: The compound designated TL 13-27 is not currently characterized in publicly available safety literature. In alignment with established best practices for novel chemical entities where comprehensive toxicological data is unavailable, this guide is predicated on the conservative assumption that this compound is a highly potent compound.[1] This approach mandates stringent safety protocols to ensure the utmost protection for all laboratory personnel.
This document provides a detailed framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. It is imperative that these guidelines are integrated with a thorough, site-specific risk assessment and supplemented by appropriate engineering controls, such as fume hoods or glove boxes.[2]
The Hierarchy of Controls: Situating PPE in a Holistic Safety Strategy
While PPE is a critical final barrier, it should be used in conjunction with a broader safety strategy. The hierarchy of controls prioritizes more effective measures to mitigate risk.
Caption: The Hierarchy of Controls, with PPE as the final protective measure.
Core PPE Requirements for Handling this compound
A comprehensive PPE ensemble is mandatory for all procedures involving this compound. The specific components may be adjusted based on the scale of the operation and the potential for aerosolization, as determined by your institution's hazard assessment.[3][4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against chemical permeation and allows for safe removal of the outer glove in case of contamination.[6] |
| Body Protection | Disposable, solid-front, back-tying chemical-resistant gown. | Protects skin and personal clothing from splashes and spills. The back-tying design minimizes the risk of front-of-body contamination during removal.[7] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when there is a splash hazard. | Protects against splashes, aerosols, and airborne particles.[3][8][9] |
| Respiratory Protection | A NIOSH-approved N95 respirator at minimum. A higher level of respiratory protection may be required based on the risk assessment. | Prevents inhalation of airborne particles of the potent compound.[9][10] |
| Foot Protection | Closed-toe, non-slip shoes. Disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[5] |
Procedural Guidance: Donning and Doffing of PPE
The proper sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: Step-by-step PPE donning sequence.
Doffing Procedure
The doffing process is designed to contain contaminants and prevent their spread.
Caption: Step-by-step PPE doffing sequence.
Decontamination and Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Decontamination
In the event of a spill, the area must be decontaminated by trained personnel. A written spill cleanup procedure should be readily available. All materials used for decontamination, including wipes and absorbents, must be disposed of as hazardous waste.[11]
Disposal
All disposable PPE used during the handling of this compound must be considered contaminated.
-
Immediate Disposal: After doffing, place all disposable PPE directly into a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[6]
-
Container Management: Hazardous waste containers must be kept closed except when adding waste. They should be stored in a secure, designated area.[12]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[13][14]
Training and Competency
All personnel handling this compound must receive comprehensive training on the associated hazards, the proper use of PPE, and emergency procedures.[4][5] This training should be documented, and competency should be regularly assessed.[15]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
References
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available from: [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
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Clarion Safety Systems. OSHA's PPE Laboratory Standards. 2022. Available from: [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. 2009. Available from: [Link]
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Rpharmy. New NIOSH Expanded HD Safe Handling and PPE Guidance. 2023. Available from: [Link]
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National Institutes of Health. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. 2025. Available from: [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) Toolkit. Available from: [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link]
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National Institute for Occupational Safety and Health. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. 2023. Available from: [Link]
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Occupational Safety and Health Administration. OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. 2011. Available from: [Link]
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National Library of Medicine. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. 2015. Available from: [Link]
-
University of California, Berkeley. Chemical Safety: Personal Protective Equipment. Available from: [Link]
-
National Library of Medicine. Safe handling of hazardous drugs. 2019. Available from: [Link]
-
Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. 2024. Available from: [Link]
-
Shapiro. Chemical Waste Disposal: Ensuring Responsible Practices. 2023. Available from: [Link]
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European Pharmaceutical Review. Handling HPAPIs safely – what does it take?. 2023. Available from: [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Available from: [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Decontamination. Available from: [Link]
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Trimaco. Essential Chemical PPE. 2023. Available from: [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]
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- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
